Carbamic acid, (3-bromopropyl)-, benzyl ester
Description
The exact mass of the compound Benzyl (3-bromopropyl)carbamate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78814. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
39945-54-5 |
|---|---|
Molecular Formula |
C11H14BrNO2 |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
benzyl N-(2-bromopropyl)carbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
InChI Key |
LUAZASQNAMTWAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
Benzyl (3-bromopropyl)carbamate chemical properties
An In-depth Technical Guide to Benzyl (3-bromopropyl)carbamate
Introduction
Benzyl (3-bromopropyl)carbamate (CAS No. 39945-54-5) is a bifunctional organic compound widely utilized in synthetic organic chemistry.[1] Its structure incorporates a benzyl carbamate moiety, which serves as a common protecting group for amines (Cbz or Z group), and a terminal alkyl bromide, which is an effective electrophile for alkylation reactions.[2][3] This dual functionality makes it a valuable building block, particularly in the synthesis of nitrogen-containing molecules, including various pharmaceutical and biologically active compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, reactivity, and safety information, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of Benzyl (3-bromopropyl)carbamate are summarized below. The compound typically appears as an off-white to pale-yellow solid or liquid, depending on purity and ambient temperature.[1][4] It has limited solubility in polar solvents like methanol but is slightly soluble in chloroform and sparingly in ethyl acetate.[1]
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 39945-54-5 | [1][4][5] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1][4][6] |
| Molecular Weight | 272.14 g/mol | [1][5][7] |
| Appearance | Off-White to Pale-Yellow Solid or Liquid | [1][4] |
| Melting Point | 37-39 °C | [1] |
| Boiling Point | 379.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapour Pressure | 0.0 ± 0.9 mmHg at 25°C | [8] |
| pKa | 12.27 ± 0.46 (Predicted) | [1] |
Table 2: Structural and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | benzyl (3-bromopropyl)carbamate | [4] |
| SMILES | C(OCC1=CC=CC=C1)(=O)NCCCBr | [1] |
| InChI Key | QGTWQXTXRILXOV-UHFFFAOYSA-N | [1][4] |
| ¹H-NMR (300 MHz, CDCl₃) | δH 7.32 (5H, m), 5.15 (1H, br s), 5.06 (2H, s), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m) | [1] |
| ¹³C-NMR (75.5 MHz, CDCl₃) | δc 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6 | [1] |
Experimental Protocols
Benzyl (3-bromopropyl)carbamate can be synthesized via several routes. The following protocols detail two common laboratory-scale methods.
Synthesis from Benzyl N-(3-hydroxypropyl)carbamate (Appel Reaction)
This method converts a primary alcohol to an alkyl bromide using triphenylphosphine and carbon tetrabromide.[1]
Methodology:
-
Dissolve benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in 30 mL of dry tetrahydrofuran (THF).
-
In a separate flask, prepare a solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in 30 mL of dry THF.
-
Add the triphenylphosphine/carbon tetrabromide solution dropwise to the solution of benzyl N-(3-hydroxypropyl)carbamate.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the solution to remove the insoluble triphenylphosphine oxide byproduct.
-
Evaporate the filtrate under reduced pressure to obtain a residue.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and wash the organic solution with water (H₂O).
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the resulting oily residue by column chromatography on silica gel, eluting with a gradient from dichloromethane to methanol.
-
After evaporation of the solvents, Benzyl (3-bromopropyl)carbamate is obtained as an orange oil (3.2 g, 86.4% yield).[1]
Synthesis from 3-Bromopropylamine Hydrobromide
This protocol involves the N-protection of 3-bromopropylamine using benzyl chloroformate.[9]
Methodology:
-
Create a suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of dry tetrahydrofuran (THF).
-
Add benzyl chloroformate (1.64 g, 9.60 mmol) to the stirred suspension at room temperature using a syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add diisopropylethylamine (DIPEA) (1.6 mL, 9.20 mmol) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Filter the crude reaction mixture through a pad of Celite to remove salts.
-
Evaporate the solvents from the filtrate under reduced pressure.
-
Purify the residue using flash chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the desired product as a liquid (1.56 g).[9]
References
- 1. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]
- 2. CAS 131713-50-3: Benzyl (3-bromo-2-oxopropyl)carbamate [cymitquimica.com]
- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 4. Benzyl (3-bromopropyl)carbamate | 39945-54-5 [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
- 6. 39945-54-5|Benzyl (3-bromopropyl)carbamate|BLD Pharm [bldpharm.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Benzyl (3-bromopropyl)carbamate | CAS#:39945-54-5 | Chemsrc [chemsrc.com]
- 9. prepchem.com [prepchem.com]
Technical Guide: Physical and Chemical Properties of Benzyl (3-bromopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (3-bromopropyl)carbamate, registered under CAS number 39945-54-5, is a versatile bifunctional organic compound.[1] It incorporates a carbamate group protected by a benzyl moiety and a reactive bromopropyl chain. This structure makes it a valuable intermediate and building block in the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and biologically active compounds.[1] For instance, it has been utilized in the synthesis of an active anti-HIV ethidium-arginine conjugate designed to target the viral TAR RNA sequence.[1] Understanding its physical and chemical properties is paramount for its effective application in research and development.
Chemical Identity
-
IUPAC Name: Benzyl N-(3-bromopropyl)carbamate
-
Synonyms: (3-Bromopropyl)carbamic acid benzyl ester, N-Cbz-3-bromopropylamine, N-Benzyloxycarbonyl-3-bromopropylamine[2]
-
CAS Number: 39945-54-5[1]
-
Molecular Weight: 272.14 g/mol [1]
Physical and Chemical Properties
The physical and chemical data for Benzyl (3-bromopropyl)carbamate are summarized in the table below. These properties are essential for designing experimental conditions, ensuring proper handling and storage, and for the analytical characterization of the compound.
| Property | Value | Source |
| Physical State | Off-white to pale yellow solid or liquid.[1][4] | ChemicalBook, Ambeed |
| Melting Point | 37-39 °C[1][3] | ChemicalBook, Chemsrc |
| Boiling Point | 379.4 ± 35.0 °C (Predicted)[1][3] | ChemicalBook, Chemsrc |
| Density | 1.379 ± 0.06 g/cm³ (Predicted)[1] | ChemicalBook |
| Solubility | Slightly soluble in Chloroform and Methanol; Sparingly soluble in Ethyl Acetate.[1] | ChemicalBook |
| pKa | 12.27 ± 0.46 (Predicted)[1] | ChemicalBook |
| LogP | 3.02[3] | Chemsrc |
| Flash Point | 183.3 ± 25.9 °C[3] | Chemsrc |
| Refractive Index | 1.550[3] | Chemsrc |
| Storage | Store in a freezer under -20°C, sealed in a dry environment.[1][4] | ChemicalBook, Ambeed |
Spectroscopic Data
Spectroscopic data is critical for the structural confirmation of Benzyl (3-bromopropyl)carbamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (300 MHz, CDCl₃, ppm): δ 7.32 (5H, m, Cbz), 5.15 (1H, br s, CBzNH-), 5.06 (2H, s, Cbz), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m).[1]
-
¹³C-NMR (75.5 MHz, CDCl₃, ppm): δc 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6.[1]
Experimental Protocols
Detailed methodologies for the synthesis of Benzyl (3-bromopropyl)carbamate are crucial for its preparation in a laboratory setting. Two common synthetic routes are described below.
Synthesis via Appel Reaction from a Hydroxy Precursor
This protocol details the synthesis of Benzyl (3-bromopropyl)carbamate from Benzyl N-(3-hydroxypropyl)carbamate.
Experimental Procedure:
-
A solution of Benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) is prepared in dry tetrahydrofuran (THF, 30 mL).
-
In a separate flask, a solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) is prepared in dry THF (30 mL).
-
The triphenylphosphine and carbon tetrabromide solution is added dropwise to the solution of Benzyl N-(3-hydroxypropyl)carbamate.
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The resulting mixture is filtered to remove any insoluble solids.
-
The filtrate is concentrated by evaporation.
-
The residue is redissolved in dichloromethane (CH₂Cl₂) and washed with water.
-
The organic layer is dried over magnesium sulfate (MgSO₄).
-
Removal of the solvent yields an oily residue, which is purified by column chromatography (eluent: CH₂Cl₂ to MeOH).
-
After evaporation of the solvents, Benzyl (3-bromopropyl)carbamate is obtained as an orange oil (3.2 g, 86.4% yield).[1]
Caption: Workflow for the synthesis of Benzyl (3-bromopropyl)carbamate.
Synthesis from 3-Bromopropylamine Hydrobromide
This alternative protocol utilizes 3-bromopropylamine hydrobromide and benzyl chloroformate.
Experimental Procedure:
-
A suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) is prepared in 40 mL of dry THF.
-
Benzyl chloroformate (1.64 g, 9.60 mmol) is added to the suspension at room temperature via a hypodermic syringe.
-
The reaction mixture is cooled to 0°C.
-
Diisopropylethylamine (1.6 mL, 9.20 mmol) is added dropwise via syringe, and the mixture is stirred at 0°C for 1 hour.
-
The crude reaction mixture is filtered through a pad of Celite.
-
The solvents are evaporated from the filtrate.
-
The resulting residue is purified by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product as a liquid (1.56 g).[2]
Caption: Alternative workflow for synthesizing Benzyl (3-bromopropyl)carbamate.
Safety and Handling
Benzyl (3-bromopropyl)carbamate is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[5] The GHS pictogram associated with this compound is GHS07 (Exclamation Mark).[4]
Precautionary Measures:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[6] Ensure adequate ventilation or work in a fume hood. Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store in a freezer at temperatures below -20°C for long-term stability.[1][4]
-
In case of exposure:
-
Skin: Wash with plenty of soap and water.[7]
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
Inhalation: Move the victim to fresh air and keep at rest in a comfortable position for breathing.[7]
-
Ingestion: Seek medical attention.
-
Conclusion
This technical guide provides a comprehensive overview of the key physical and chemical properties of Benzyl (3-bromopropyl)carbamate. The tabulated data, detailed spectroscopic information, and established synthesis protocols offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Adherence to the safety and handling guidelines is essential for the safe and effective use of this versatile chemical intermediate.
References
- 1. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Benzyl (3-bromopropyl)carbamate | CAS#:39945-54-5 | Chemsrc [chemsrc.com]
- 4. Benzyl (3-bromopropyl)carbamate | 39945-54-5 [sigmaaldrich.com]
- 5. achmem.com [achmem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
Technical Guide: Benzyl (3-bromopropyl)carbamate (CAS: 39945-54-5) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data, synthetic utility, and biological applications of Benzyl (3-bromopropyl)carbamate. This bifunctional molecule is a key building block in the development of targeted therapeutics, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Compound Characterization: Benzyl (3-bromopropyl)carbamate
Benzyl (3-bromopropyl)carbamate is a stable, off-white solid at room temperature.[1] Its chemical structure features a carbamate group protected by a benzyl moiety and a reactive bromopropyl group, making it an ideal component for covalent modification and linker chemistry in drug design.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of Benzyl (3-bromopropyl)carbamate.
| Identifier | Value | Reference |
| CAS Number | 39945-54-5 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| IUPAC Name | benzyl (3-bromopropyl)carbamate | [2] |
| SMILES | O=C(OCC1=CC=CC=C1)NCCCBr | [1] |
| InChI Key | QGTWQXTXRILXOV-UHFFFAOYSA-N | [1] |
| Property | Value | Reference |
| Appearance | Off-White Solid | [1] |
| Melting Point | 37-39 °C | [1] |
| Boiling Point | 379.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly) | [1] |
| Spectroscopic Data | Details | Reference |
| ¹H-NMR (300 MHz, CDCl₃) | δ 7.32 (5H, m), 5.15 (1H, br s), 5.06 (2H, s), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m) | [1] |
| ¹³C-NMR (75.5 MHz, CDCl₃) | δ 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6 | [1] |
Experimental Protocols
Synthesis of Benzyl (3-bromopropyl)carbamate
Two common laboratory-scale synthetic routes for Benzyl (3-bromopropyl)carbamate are outlined below.
Protocol 1: From 3-Bromopropylamine Hydrobromide
This method involves the reaction of 3-bromopropylamine hydrobromide with benzyl chloroformate in the presence of a non-nucleophilic base.
-
Materials: 3-bromopropylamine hydrobromide, benzyl chloroformate, diisopropylethylamine (DIPEA), dry tetrahydrofuran (THF), ethyl acetate (EtOAc), hexane, silica gel, Celite.
-
Procedure:
-
Suspend 3-bromopropylamine hydrobromide (1 equivalent) in dry THF.
-
Add benzyl chloroformate (1.05 equivalents) to the suspension at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (1.01 equivalents) dropwise to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
Filter the crude reaction mixture through a pad of Celite to remove solids.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexane to yield the final product.
-
Protocol 2: From Benzyl N-(3-hydroxypropyl)carbamate
This protocol utilizes a bromination reaction with triphenylphosphine and carbon tetrabromide.
-
Materials: Benzyl N-(3-hydroxypropyl)carbamate, triphenylphosphine, carbon tetrabromide, dry tetrahydrofuran (THF), dichloromethane (CH₂Cl₂), magnesium sulfate (MgSO₄), silica gel.
-
Procedure:
-
Dissolve Benzyl N-(3-hydroxypropyl)carbamate (1 equivalent) in dry THF.
-
In a separate flask, prepare a solution of triphenylphosphine (2 equivalents) and carbon tetrabromide (2 equivalents) in dry THF.
-
Add the triphenylphosphine/carbon tetrabromide solution dropwise to the solution of Benzyl N-(3-hydroxypropyl)carbamate.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the solution to remove any insoluble solids.
-
Evaporate the solvent from the filtrate.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over magnesium sulfate and evaporate the solvent.
-
Purify the resulting oily residue by column chromatography on silica gel to obtain Benzyl (3-bromopropyl)carbamate.[1]
-
Application in PROTAC Synthesis
Benzyl (3-bromopropyl)carbamate is a valuable bifunctional linker used in the construction of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4] The linker component of a PROTAC is crucial for establishing the appropriate orientation and distance between the target protein and the E3 ligase to facilitate ubiquitination and subsequent proteasomal degradation.
The following diagram illustrates the general workflow for synthesizing a PROTAC, highlighting the role of a linker precursor like Benzyl (3-bromopropyl)carbamate.
Biological Context: Targeting Bruton's Tyrosine Kinase (BTK)
To illustrate the application of a PROTAC synthesized using a linker derived from Benzyl (3-bromopropyl)carbamate, we will consider the targeting of Bruton's Tyrosine Kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for various B-cell malignancies.[4][5]
A hypothetical BTK-targeting PROTAC could be designed with a warhead that binds to BTK, a linker derived from Benzyl (3-bromopropyl)carbamate, and a ligand that recruits an E3 ligase such as Cereblon (CRBN).
Mechanism of Action: BTK Degradation
The BTK-targeting PROTAC would induce the formation of a ternary complex between BTK and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to BTK, marking it for degradation by the proteasome. The degradation of BTK disrupts the BCR signaling pathway, leading to reduced B-cell proliferation and survival.
The following diagram illustrates the mechanism of action of a BTK-targeting PROTAC.
Impact on the B-Cell Receptor (BCR) Signaling Pathway
The degradation of BTK by a PROTAC would block the downstream signaling cascade initiated by BCR activation. This would inhibit the activation of key transcription factors, such as NF-κB, which are essential for B-cell survival and proliferation.
The following diagram illustrates the BCR signaling pathway and the point of intervention by a BTK-targeting PROTAC.
Safety Information
Benzyl (3-bromopropyl)carbamate is classified with the hazard code Xn (Harmful) and carries the risk statements R22 (Harmful if swallowed) and R36/37/38 (Irritating to eyes, respiratory system and skin).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Structural Elucidation of Benzyl (3-bromopropyl)carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Benzyl (3-bromopropyl)carbamate. It includes key physical and spectroscopic data, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 39945-54-5 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| Appearance | Off-White Solid or Orange Oil | [1] |
| Melting Point | 37-39 °C | [1] |
| Storage | Sealed in dry, store in freezer, under -20°C |
Spectroscopic Data for Structural Elucidation
The structural confirmation of Benzyl (3-bromopropyl)carbamate is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR (Proton NMR) Data
-
Solvent: CDCl₃
-
Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.32 | m | 5H | Aromatic protons (C₆H₅) |
| 5.15 | br s | 1H | NH |
| 5.06 | s | 2H | O-CH₂-Ph |
| 3.39 | t | 2H | Br-CH₂ |
| 3.30 | q | 2H | NH-CH₂ |
| 2.06 - 1.96 | m | 2H | -CH₂-CH₂-CH₂- |
Data sourced from ChemicalBook.
¹³C NMR (Carbon NMR) Data
-
Solvent: CDCl₃
-
Frequency: 75.5 MHz
| Chemical Shift (δ) ppm | Assignment |
| 156.4 | C=O (Carbamate) |
| 136.3 | Aromatic C (quaternary) |
| 128.4 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.9 | Aromatic CH |
| 66.6 | O-CH₂-Ph |
| 39.2 | NH-CH₂ |
| 32.3 | -CH₂-CH₂-CH₂- |
| 30.6 | Br-CH₂ |
Data sourced from ChemicalBook.
FTIR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H Stretch (Amide) |
| 3100-3000 | C-H Stretch (Aromatic) |
| 3000-2850 | C-H Stretch (Aliphatic) |
| 1725-1700 | C=O Stretch (Carbamate) |
| 1550-1500 | N-H Bend (Amide) |
| 1250-1200 | C-O Stretch (Ester) |
| 700-550 | C-Br Stretch |
Mass Spectrometry Data (Predicted)
| m/z | Fragmentation |
| 271/273 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 180 | [M - Br]⁺ |
| 164 | [M - CH₂Br]⁺ |
| 108 | [C₇H₇O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, base peak) |
Experimental Protocol: Synthesis of Benzyl (3-bromopropyl)carbamate
This protocol details the synthesis of Benzyl (3-bromopropyl)carbamate from 3-bromopropylamine hydrobromide and benzyl chloroformate.[1]
Materials:
-
3-bromopropylamine hydrobromide
-
Benzyl chloroformate
-
Diisopropylethylamine (DIPEA)
-
Dry Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel
-
Celite
Procedure:
-
To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of dry THF, add benzyl chloroformate (1.64 g, 9.60 mmol) via syringe at room temperature.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add diisopropylethylamine (1.6 mL, 9.20 mmol) dropwise via syringe.
-
Allow the reaction mixture to stir at 0°C for 1 hour.
-
Filter the crude reaction mixture through a pad of Celite and evaporate the solvents under reduced pressure.
-
The resulting residue is purified by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis and purification of Benzyl (3-bromopropyl)carbamate.
References
Technical Guide: Spectroscopic and Synthetic Profile of Carbamic acid, (3-bromopropyl)-, benzyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamic acid, (3-bromopropyl)-, benzyl ester (CAS No. 39945-54-5) is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry. Its structure incorporates a carbamate linkage, a terminal bromine atom, and a benzyl protecting group, making it a versatile intermediate for the introduction of an aminopropyl spacer in the synthesis of more complex molecules, including those with potential therapeutic applications. Notably, it has been utilized as a precursor in the synthesis of an anti-HIV ethidium-arginine conjugate.[1] This guide provides a detailed overview of its spectroscopic properties and a documented synthetic protocol.
Chemical Structure and Properties
-
IUPAC Name: Benzyl (3-bromopropyl)carbamate
-
Synonyms: N-Benzyloxycarbonyl-3-bromopropylamine, N-Cbz-3-bromopropylamine
-
CAS Number: 39945-54-5
-
Molecular Formula: C₁₁H₁₄BrNO₂
-
Molecular Weight: 272.14 g/mol
-
Appearance: Pale-yellow to yellow solid or liquid.
-
Melting Point: 37-39 °C
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 | m | 5H | Aromatic protons (C₆H₅) |
| 5.15 | br s | 1H | NH |
| 5.06 | s | 2H | -CH₂-Ph |
| 3.39 | t | 2H | -CH₂-Br |
| 3.30 | q | 2H | -NH-CH₂- |
| 2.06 - 1.96 | m | 2H | -CH₂-CH₂-CH₂- |
Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 156.4 | C=O (Carbamate) |
| 136.3 | Aromatic C (quaternary) |
| 128.4 | Aromatic CH |
| 128.0 | Aromatic CH |
| 127.9 | Aromatic CH |
| 66.6 | -CH₂-Ph |
| 39.2 | -NH-CH₂- |
| 32.3 | -CH₂-CH₂-CH₂- |
| 30.6 | -CH₂-Br |
Data sourced from ChemicalBook.[1]
Experimental Protocols
Synthesis of Benzyl N-(3-bromopropyl)carbamate
This protocol is adapted from a known synthetic method.[1][2]
Materials:
-
3-bromopropylamine hydrobromide
-
Benzyl chloroformate
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), dry
-
Ethyl acetate (EtOAc)
-
Hexane
-
Celite
Procedure:
-
To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of dry THF, add benzyl chloroformate (1.64 g, 9.60 mmol) via syringe at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add diisopropylethylamine (1.6 mL, 9.20 mmol) dropwise via syringe.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Filter the crude reaction mixture through a pad of Celite to remove solids.
-
Evaporate the solvents from the filtrate under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2-5 s.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: As the compound can be a solid or liquid at room temperature, it can be analyzed as a thin film between KBr plates or as a solution in a suitable solvent like chloroform in a salt cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Expected Peaks:
-
N-H stretch: ~3300-3400 cm⁻¹
-
C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹
-
C=O stretch (carbamate): ~1690-1720 cm⁻¹
-
C-N stretch: ~1200-1350 cm⁻¹
-
C-O stretch: ~1000-1100 cm⁻¹
-
C-Br stretch: ~500-650 cm⁻¹
-
-
Mass Spectrometry (MS):
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile for ESI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
For ESI, the protonated molecule [M+H]⁺ would be expected at m/z 272.0/274.0 (due to bromine isotopes).
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which can aid in structural confirmation. Common fragmentation patterns for benzyl carbamates include cleavage of the benzylic C-O bond and fragmentation of the alkyl chain.
-
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Benzyl (3-bromopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for benzyl (3-bromopropyl)carbamate. The information presented is intended to aid in the structural elucidation and quality control of this compound, which serves as a valuable building block in medicinal chemistry and organic synthesis. This document outlines the experimental procedures for acquiring NMR data and presents the spectral data in a clear, tabular format, complemented by a structural diagram with atom numbering for unambiguous signal assignment.
Molecular Structure and Atom Numbering
The structural formula of benzyl (3-bromopropyl)carbamate is presented below. The atom numbering scheme is provided to facilitate the correlation of NMR signals to the corresponding nuclei.
Caption: Molecular structure of benzyl (3-bromopropyl)carbamate with atom numbering.
Experimental Protocols
The following section details the general procedures for the synthesis of benzyl (3-bromopropyl)carbamate and the subsequent acquisition of its NMR spectra.
Synthesis of Benzyl (3-bromopropyl)carbamate[1]
A solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in dry tetrahydrofuran (THF) (30 mL) is added dropwise to a solution of benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in the same solvent (30 mL). The reaction mixture is stirred at room temperature for 48 hours. Following the reaction, the solution is filtered to remove any insoluble solids. The filtrate is then evaporated, and the resulting residue is dissolved in dichloromethane (CH₂Cl₂). This organic solution is washed with water and subsequently dried over magnesium sulfate (MgSO₄). After removal of the solvent, the crude product is purified by column chromatography on silica gel using a gradient elution from CH₂Cl₂ to methanol (MeOH) to yield benzyl N-(3-bromopropyl)carbamate as an orange oil.
NMR Sample Preparation and Data Acquisition
A sample of benzyl (3-bromopropyl)carbamate is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 300 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set to encompass the range of -1 to 10 ppm. For ¹³C NMR, a spectral width of 0 to 200 ppm is generally sufficient. The data is processed using standard NMR software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
Quantitative NMR Data
The ¹H and ¹³C NMR spectral data for benzyl (3-bromopropyl)carbamate are summarized in the tables below.
¹H NMR Data Summary
Solvent: CDCl₃ Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.32 | m | 5H | C₆H₅- (C2'/C6', C3'/C5', C4') |
| 5.15 | br s | 1H | -NH- |
| 5.06 | s | 2H | -CH₂-Ph (C7') |
| 3.39 | t | 2H | -CH₂-Br (C11) |
| 3.30 | q | 2H | -NH-CH₂- (C9) |
| 2.06 - 1.96 | m | 2H | -CH₂-CH₂-CH₂- (C10) |
m = multiplet, br s = broad singlet, s = singlet, t = triplet, q = quartet[1]
¹³C NMR Data Summary
Solvent: CDCl₃ Frequency: 75.5 MHz
| Chemical Shift (δ) ppm | Assignment |
| 156.4 | C=O (C8) |
| 136.3 | C₁' |
| 128.4 | C₂'/C₆' or C₃'/C₅' |
| 128.0 | C₄' |
| 127.9 | C₂'/C₆' or C₃'/C₅' |
| 66.6 | -CH₂-Ph (C7') |
| 39.2 | -NH-CH₂- (C9) |
| 32.3 | -CH₂-CH₂-CH₂- (C10) |
| 30.6 | -CH₂-Br (C11) |
[1]
Interpretation of NMR Data
The ¹H NMR spectrum shows the characteristic signals for the benzyl and the 3-bromopropyl groups. The aromatic protons of the benzyl group appear as a multiplet at 7.32 ppm, integrating to five protons. The benzylic methylene protons give a sharp singlet at 5.06 ppm. The proton of the carbamate NH group is observed as a broad singlet at 5.15 ppm. The methylene group attached to the bromine atom (C11) resonates as a triplet at 3.39 ppm due to coupling with the adjacent methylene protons. The methylene group attached to the nitrogen (C9) appears as a quartet at 3.30 ppm. The central methylene group of the propyl chain (C10) is observed as a multiplet in the range of 2.06-1.96 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is found at 156.4 ppm. The aromatic carbons of the benzyl group appear in the range of 127.9-136.3 ppm. The benzylic carbon (C7') is observed at 66.6 ppm. The carbons of the propyl chain are assigned as follows: the carbon attached to the nitrogen (C9) at 39.2 ppm, the central carbon (C10) at 32.3 ppm, and the carbon bearing the bromine atom (C11) at 30.6 ppm.
This detailed NMR analysis provides a definitive structural confirmation of benzyl (3-bromopropyl)carbamate, which is crucial for its application in research and development.
References
Benzyl (3-bromopropyl)carbamate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of benzyl (3-bromopropyl)carbamate, a key intermediate in synthetic organic chemistry. It covers the fundamental physicochemical properties, detailed experimental protocols for its synthesis, and its applications in the development of pharmacologically active molecules.
Core Properties and Data
Benzyl (3-bromopropyl)carbamate is a bifunctional molecule featuring a carbamate protecting group and a reactive bromopropyl chain. This structure makes it a valuable reagent for the introduction of a protected aminopropyl moiety in multi-step syntheses.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| CAS Number | 39945-54-5 | [1] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 37-39 °C | [1] |
| Boiling Point | 379.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly) | [1] |
Synthesis and Experimental Protocols
Two common synthetic routes for the preparation of benzyl (3-bromopropyl)carbamate are detailed below.
Protocol 1: From Benzyl N-(3-hydroxypropyl)carbamate
This method involves the bromination of a hydroxyl group under Appel-type conditions.
Materials:
-
Benzyl N-(3-hydroxypropyl)carbamate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dry Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure: [1]
-
A solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in dry THF (30 mL) is prepared.
-
This solution is added dropwise to a solution of benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in dry THF (30 mL).
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The resulting insoluble solid is removed by filtration.
-
The filtrate is evaporated to dryness.
-
The residue is redissolved in dichloromethane and washed with water.
-
The organic layer is dried over magnesium sulfate and the solvent is removed.
-
The crude product is purified by column chromatography (eluting with dichloromethane to methanol) to yield benzyl N-(3-bromopropyl)carbamate as an orange oil (3.2 g, 86.4% yield).
Protocol 2: From 3-Bromopropylamine Hydrobromide
This protocol describes the N-protection of 3-bromopropylamine with a benzyloxycarbonyl (Cbz) group.
Materials:
-
3-Bromopropylamine hydrobromide
-
Benzyl chloroformate
-
Diisopropylethylamine (DIPEA)
-
Dry Tetrahydrofuran (THF)
-
Celite
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in dry THF (40 mL), add benzyl chloroformate (1.64 g, 9.60 mmol) at room temperature.
-
Cool the mixture to 0°C.
-
Add diisopropylethylamine (1.6 mL, 9.20 mmol) dropwise.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Filter the crude reaction mixture through a pad of Celite.
-
Evaporate the solvents from the filtrate.
-
Purify the residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product.
Applications in Drug Development
Benzyl (3-bromopropyl)carbamate serves as a versatile building block in the synthesis of various pharmaceutical and biologically active compounds.[1] Its utility lies in the ability to introduce a three-carbon spacer with a protected amino group, which can be deprotected in a later synthetic step to reveal a primary amine. This amine can then be further functionalized.
A notable application is in the synthesis of an active anti-HIV ethidium-arginine conjugate.[1] This conjugate is designed to target the viral Tat RNA sequence, demonstrating the importance of benzyl (3-bromopropyl)carbamate in constructing complex molecules with therapeutic potential.
Visualizing the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis of benzyl (3-bromopropyl)carbamate from benzyl N-(3-hydroxypropyl)carbamate as described in Protocol 1.
Caption: Synthetic workflow for benzyl (3-bromopropyl)carbamate.
References
Solubility of Carbamic acid, (3-bromopropyl)-, benzyl ester in organic solvents
Technical Guide: Solubility Profile of Benzyl (3-bromopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Carbamic acid, (3-bromopropyl)-, benzyl ester, also known as Benzyl (3-bromopropyl)carbamate (CAS No: 39945-54-5). This compound is a key intermediate in the synthesis of various pharmaceutical and biologically active molecules.[1] A comprehensive understanding of its solubility is crucial for its effective use in synthetic chemistry, process development, and formulation studies.
Physicochemical Properties
A summary of the key physicochemical properties of Benzyl (3-bromopropyl)carbamate is presented below. These properties provide foundational knowledge for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [2] |
| Molecular Weight | 272.14 g/mol | [1] |
| Melting Point | 37-39 °C | [1][2] |
| Boiling Point (Predicted) | 379.4 ± 35.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1][2] |
| LogP | 3.02 | [2] |
| Physical Form | Off-White Solid or Pale-yellow to Yellow Solid or Liquid | [1] |
Qualitative Solubility Data
Currently, only qualitative solubility data for Benzyl (3-bromopropyl)carbamate in common organic solvents is publicly available. This information is summarized in the table below. The LogP value of 3.02 suggests a preference for lipophilic or less polar organic solvents over aqueous media.[2]
| Solvent | Qualitative Solubility | Reference |
| Chloroform | Slightly Soluble | [1] |
| Ethyl Acetate | Sparingly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following section outlines a detailed methodology for determining the equilibrium solubility of Benzyl (3-bromopropyl)carbamate in various organic solvents using the shake-flask method, a widely accepted technique.
Objective
To determine the saturation concentration (solubility) of Benzyl (3-bromopropyl)carbamate in a selection of organic solvents at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
Benzyl (3-bromopropyl)carbamate (purity ≥97%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow Diagram
The logical flow of the experimental protocol is illustrated in the diagram below.
Caption: Workflow for Quantitative Solubility Determination.
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a stock solution of Benzyl (3-bromopropyl)carbamate in a suitable solvent (e.g., acetonitrile) at a known concentration. From this stock, create a series of standard solutions of decreasing concentrations to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid Benzyl (3-bromopropyl)carbamate to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial containing the solid compound.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the samples to shake for a sufficient period (typically 24 to 48 hours) to reach thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to sediment. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter (0.22 µm) to remove any remaining microscopic particles. Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the analytical method.
-
Analysis: Analyze the prepared standard solutions and the diluted samples by HPLC. The retention time and peak area of the compound are recorded.
-
Quantification: Plot the peak areas of the standard solutions against their known concentrations to construct a calibration curve. Use the linear regression equation from this curve to calculate the concentration of Benzyl (3-bromopropyl)carbamate in the diluted sample.
-
Solubility Calculation: Calculate the final solubility by multiplying the determined concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
Relevance in Drug Development
While Benzyl (3-bromopropyl)carbamate is not an active pharmaceutical ingredient itself, it serves as a versatile building block in medicinal chemistry.[1] For instance, it has been utilized in the synthesis of an anti-HIV conjugate.[1] The solubility of such intermediates is a critical parameter in process chemistry for the following reasons:
-
Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the concentration of reactants in the solution phase.
-
Purification: Solubility data is essential for developing effective crystallization and chromatography-based purification methods.[1]
-
Process Safety and Efficiency: Understanding solubility helps in preventing precipitation in transfer lines and reactors, ensuring a smooth and safe manufacturing process.
As no direct signaling pathways involving this compound are known, its primary importance lies within the synthetic and process development workflow. The logical relationship for its use is outlined in the diagram below.
Caption: Role of Solubility in a Synthetic Workflow.
References
An In-depth Technical Guide to the Physicochemical Properties of Benzyl (3-bromopropyl)carbamate
This technical guide provides a detailed overview of the melting and boiling points of benzyl (3-bromopropyl)carbamate, a versatile reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental methodologies, and relevant synthesis workflows.
Physicochemical Data
The key physical properties of benzyl (3-bromopropyl)carbamate are summarized in the table below. These values are critical for its handling, storage, and application in various synthetic procedures.
| Property | Value | Source |
| Melting Point | 37-39 °C | [1] |
| Boiling Point | 379.4 ± 35.0 °C (Predicted) | [1][2] |
| Molecular Formula | C11H14BrNO2 | [1][2] |
| Molecular Weight | 272.14 g/mol | [2] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | |
| Physical Form | Pale-yellow to Yellow Solid or Liquid | [3] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly) | |
| Storage | Sealed in dry, store in freezer, under -20°C | [3] |
Experimental Protocols
While specific experimental details for the determination of the cited melting and boiling points are not extensively documented in the public literature, standard laboratory procedures for such measurements would be employed.
General Protocol for Melting Point Determination:
The melting point of benzyl (3-bromopropyl)carbamate can be determined using a capillary melting point apparatus.
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For benzyl (3-bromopropyl)carbamate, this range is reported as 37-39 °C[4][1].
General Protocol for Boiling Point Determination:
The boiling point provided is a predicted value, likely determined through computational modeling. Experimental determination for high-boiling-point compounds is typically performed under reduced pressure to prevent decomposition.
-
A small quantity of benzyl (3-bromopropyl)carbamate is placed in a distillation flask with a boiling chip.
-
The flask is connected to a distillation apparatus, and a vacuum is applied to reduce the pressure.
-
The sample is heated gently until it begins to boil.
-
The temperature of the vapor and the corresponding pressure are recorded.
-
The observed boiling point at the reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or the Clausius-Clapeyron equation.
Synthesis of Benzyl (3-bromopropyl)carbamate
Benzyl (3-bromopropyl)carbamate is a key intermediate in the synthesis of various compounds, including an active anti-HIV ethidium-arginine conjugate targeted against the viral TAR RNA sequence[4]. Two common synthetic routes are described below.
Method 1: From Benzyl N-(3-hydroxypropyl)carbamate
A solution of triphenylphosphine and carbon tetrabromide in dry tetrahydrofuran (THF) is added dropwise to a solution of benzyl N-(3-hydroxypropyl)carbamate in the same solvent. The reaction mixture is stirred, and after workup, the product is purified by column chromatography to yield benzyl N-(3-bromopropyl)carbamate as an orange oil.
Method 2: From 3-Bromopropylamine Hydrobromide
To a stirred suspension of 3-bromopropylamine hydrobromide in dry THF, benzyl chloroformate is added[5]. The mixture is cooled, and diisopropylethylamine is added dropwise. After stirring, the crude product is filtered and purified by flash chromatography to afford the desired product as a liquid[5].
Visualized Synthesis Workflow
The following diagram illustrates the synthesis of benzyl (3-bromopropyl)carbamate from benzyl N-(3-hydroxypropyl)carbamate.
Caption: Synthesis of Benzyl (3-bromopropyl)carbamate.
References
- 1. Benzyl (3-bromopropyl)carbamate | CAS#:39945-54-5 | Chemsrc [chemsrc.com]
- 2. Benzyl (3-bromopropyl)carbamate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 3. Benzyl (3-bromopropyl)carbamate | 39945-54-5 [sigmaaldrich.com]
- 4. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
Benzyl (3-bromopropyl)carbamate: A Technical Guide for PROTAC Linker Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cellular ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide provides an in-depth overview of Benzyl (3-bromopropyl)carbamate, a bifunctional chemical entity with potential applications as a linker in PROTAC design. While direct literature examples of its use in published PROTACs are limited, this document serves as a comprehensive resource for researchers considering its application. It covers the synthesis of the linker, its incorporation into a PROTAC scaffold, and detailed protocols for the biological evaluation of the resulting degrader molecules.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.
The linker is not merely a spacer but plays a crucial role in determining the efficacy and selectivity of a PROTAC. Its length, rigidity, and chemical composition influence the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination. Alkyl and polyethylene glycol (PEG) chains are common motifs in linker design, offering flexibility and synthetic tractability. The carbamate functional group can also be incorporated into linker structures.
Physicochemical Properties of Benzyl (3-bromopropyl)carbamate
Benzyl (3-bromopropyl)carbamate is a commercially available reagent that can be utilized as a building block for PROTAC linkers. Its key structural features are a carbamate group, a three-carbon alkyl chain, and a terminal bromine atom, which serves as a reactive handle for conjugation.
| Property | Value | Reference |
| CAS Number | 39945-54-5 | [1] |
| Molecular Formula | C11H14BrNO2 | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| Appearance | Pale-yellow to yellow solid or liquid | [1] |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Synthesis of Benzyl (3-bromopropyl)carbamate
Benzyl (3-bromopropyl)carbamate can be synthesized from 3-bromopropan-1-amine hydrobromide and benzyl chloroformate.
Experimental Protocol:
Materials:
-
3-bromopropan-1-amine hydrobromide
-
Sodium hydroxide (3N solution)
-
Chloroform (CHCl3)
-
Benzyl chloroformate (Cbz-Cl)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 3-bromopropan-1-amine hydrobromide (1.0 eq) in a biphasic mixture of 3N NaOH and CHCl3, add benzyl chloroformate (Cbz-Cl) dropwise at 0°C.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Benzyl (3-bromopropyl)carbamate.
Incorporation of Benzyl (3-bromopropyl)carbamate into a PROTAC Scaffold
The terminal bromine atom of Benzyl (3-bromopropyl)carbamate allows for its conjugation to either the POI-binding ligand or the E3 ligase ligand via nucleophilic substitution. The benzyl carbamate group serves as a protected amine, which can be deprotected in a later step to reveal a primary amine for subsequent coupling.
General Workflow for PROTAC Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using Benzyl (3-bromopropyl)carbamate.
Caption: Generalized workflow for PROTAC synthesis.
Detailed Experimental Protocol (Illustrative Example)
This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Step 1: Synthesis of POI-Linker Intermediate
-
Dissolve the POI ligand (containing a nucleophilic group, e.g., a phenol or amine) (1.0 eq) and a suitable base (e.g., K2CO3 or Et3N) in an anhydrous solvent (e.g., DMF or ACN).
-
Add Benzyl (3-bromopropyl)carbamate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete (monitored by LC-MS).
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography to obtain the Cbz-protected POI-linker intermediate.
Step 2: Cbz Deprotection
-
Dissolve the POI-linker intermediate in a suitable solvent (e.g., methanol or ethanol).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature until the deprotection is complete (monitored by LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the amine-terminated POI-linker.
Step 3: Final Amide Coupling
-
Dissolve the E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) (1.0 eq) in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) and stir for 15 minutes at room temperature.
-
Add the amine-terminated POI-linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC molecule by preparative HPLC.
Biological Evaluation of PROTACs
The primary biological evaluation of a PROTAC involves assessing its ability to induce the degradation of the target protein.
Western Blotting for Protein Degradation
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation as a function of PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Signaling Pathway Analysis
The degradation of a target protein by a PROTAC is expected to modulate the signaling pathways in which the protein is involved.
Caption: PROTAC mechanism of action.
Conclusion
Benzyl (3-bromopropyl)carbamate represents a readily available and synthetically versatile building block for the construction of PROTAC linkers. Its alkyl carbamate structure offers a combination of flexibility and defined length. While specific examples of its application in high-impact PROTACs are yet to be prominently featured in the scientific literature, the general principles of PROTAC design and the established synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore its potential. Careful optimization of the linker length and attachment points, guided by iterative biological evaluation, will be crucial for the successful development of potent and selective degraders utilizing this linker.
References
The Multifaceted Role of Benzyl Carbamate Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl carbamate moiety is a versatile structural motif that has garnered significant attention in medicinal chemistry. Its unique combination of properties, including its role as a bioisostere for the amide bond, its ability to engage in crucial hydrogen bonding interactions, and its utility as a protecting group in organic synthesis, has led to its incorporation into a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of benzyl carbamate derivatives, with a focus on their roles as anticonvulsant, antiviral, anticancer, and enzyme inhibitory agents. Detailed experimental protocols and a summary of quantitative data are provided to facilitate further research and development in this promising area of medicinal chemistry.
Synthesis of Benzyl Carbamate Derivatives
The synthesis of benzyl carbamate derivatives can be achieved through several established methods. The most common approach involves the reaction of an amine with benzyl chloroformate in the presence of a base. Another widely used method is the Curtius rearrangement of an acyl azide in the presence of benzyl alcohol.
General Synthetic Protocol: Reaction of an Amine with Benzyl Chloroformate
This protocol describes a general method for the N-acylation of an amine using benzyl chloroformate.
Materials:
-
Primary or secondary amine
-
Benzyl chloroformate
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired benzyl carbamate derivative.
Therapeutic Applications and Quantitative Data
Benzyl carbamate derivatives have demonstrated significant potential across a range of therapeutic areas. The following sections summarize their activity and present quantitative data for key examples.
Anticonvulsant Activity
Felbamate, a dicarbamate derivative, is an established antiepileptic drug. Its mechanism of action is believed to involve a dual effect on excitatory and inhibitory neurotransmission.[1]
Felbamate is thought to exert its anticonvulsant effects through two primary mechanisms:
-
Inhibition of NMDA Receptors: Felbamate acts as a blocker of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site, thereby reducing excitatory glutamatergic neurotransmission.[1][2]
-
Potentiation of GABA-A Receptors: Felbamate enhances the function of gamma-aminobutyric acid (GABA) type A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This leads to an increase in inhibitory tone.[1][2]
The following diagram illustrates the proposed signaling pathway for the anticonvulsant action of felbamate.
| Compound | Target | Activity | Reference |
| Felbamate | NMDA Receptor | IC50 = 100-300 µM | [1] |
| Felbamate | GABA-A Receptor | Potentiation at 0.1-3 mM | [1] |
Antiviral Activity
Benzyl carbamate derivatives have emerged as potent inhibitors of viral proteases, particularly the main protease (Mpro) of coronaviruses, which is essential for viral replication.
| Compound | Target | IC50 (µM) | Reference |
| Compound 1a | SARS-CoV-2 Mpro | 0.415 | [3] |
| Compound 5a | SARS-CoV-2 Mpro | 0.160 | [3] |
| Compound 5b | SARS-CoV-2 Mpro | 0.128 | [3] |
The following diagram outlines the workflow for a Förster Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of compounds against Mpro.
Anticancer Activity
Recent studies have highlighted the potential of benzyl carbamate derivatives as anticancer agents, with some compounds demonstrating modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the mTORC1 pathway.
Certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce mTORC1 activity, a central regulator of cell growth and proliferation, and induce autophagy.
Enzyme Inhibition
Benzyl carbamate derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and carbonic anhydrases.
| Compound | Target | IC50 (µM) | Reference |
| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | AChE | > 100 | [4] |
| Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate | BChE | 25.3 | [4] |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | AChE | 48.7 | [4] |
| Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate | BChE | 12.1 | [4] |
| Compound | Target | Ki (µM) | Reference |
| Benzyl carbamate | hCA I | 59.2 | [5] |
| Benzyl carbamate | hCA II | 2.4 | [5] |
| Benzyl carbamate | hCA IX | 21.5 | [5] |
| Benzyl carbamate | hCA XII | 1.9 | [5] |
Detailed Experimental Protocols
Synthesis of Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate (HIV Integrase Inhibitor Intermediate)
-
Formation of the pyrimidine core: This would likely involve the condensation of a substituted amidine with a β-ketoester derivative.
-
Introduction of the amino acid moiety: The protected 2-amino-2-methylpropanoic acid derivative would be coupled to the pyrimidine core.
-
Amide bond formation: The carboxylic acid on the pyrimidine ring would be activated and coupled with 4-fluorobenzylamine.
-
Protection of the amino group: The amino group of the 2-amino-2-methylpropanoic acid moiety would be protected with a benzyl carbamate (Cbz) group, likely using benzyl chloroformate.
A detailed experimental investigation would be required to optimize the reaction conditions for each step.
Mpro Inhibition Assay (FRET-based)
Principle: This assay measures the cleavage of a fluorogenic peptide substrate by Mpro. The substrate contains a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released, resulting in an increase in fluorescence.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., Ac-Abu-Tle-Leu-Gln-MCA)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Test compounds and positive control (e.g., nirmatrelvir) dissolved in DMSO
-
384-well black microplates
-
Microplate reader capable of fluorescence kinetic measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 0.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of Mpro solution (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~10 µM).
-
Immediately measure the increase in fluorescence in a microplate reader (e.g., excitation at 320 nm, emission at 405 nm) in kinetic mode for 30 minutes.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). The enzyme hydrolyzes a thiocholine ester substrate to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically.
Materials:
-
AChE (from electric eel) or BChE (from equine serum)
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
DTNB
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds and positive control (e.g., donepezil) dissolved in DMSO
-
96-well clear microplates
-
Microplate reader capable of absorbance measurements at 412 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 25 µL of the compound dilutions.
-
Add 50 µL of the enzyme solution (AChE or BChE) to each well.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5 minutes.
-
Calculate the reaction rates and determine the IC50 values as described for the Mpro inhibition assay.
Future Perspectives
The benzyl carbamate scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research directions include the development of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of novel therapeutic targets for benzyl carbamate-containing molecules is also a promising avenue. Furthermore, the use of this moiety in prodrug design to improve the delivery and efficacy of existing drugs warrants further investigation. The detailed information provided in this guide is intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry through the exploration of benzyl carbamate derivatives.
References
- 1. QSAR studies of antiviral agents using molecular similarity analysis and structure-activity maps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of Benzyl Carbamate Conformations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl carbamate is a fundamental structural motif present in a wide array of pharmaceuticals, agrochemicals, and materials. Its conformational landscape plays a pivotal role in determining molecular interactions, biological activity, and material properties. A thorough understanding of the preferred spatial arrangements of the benzyl and carbamate moieties is therefore crucial for rational drug design and the development of novel functional materials. This technical guide provides an in-depth analysis of the theoretical studies on benzyl carbamate conformations, supported by experimental data and detailed methodologies.
The conformational flexibility of benzyl carbamate is primarily governed by the rotation around several key single bonds, leading to a complex potential energy surface with multiple local minima. Theoretical chemistry provides a powerful toolkit to explore this landscape, identifying stable conformers and the energy barriers that separate them. These computational insights, when validated by experimental techniques, offer a comprehensive picture of the molecule's dynamic behavior.
Core Concepts in Carbamate Conformation
The conformation of carbamates is largely defined by the planarity of the carbamate group due to amide resonance.[1][2] Two primary conformational isomers are typically considered: syn and anti (also referred to as cis and trans), arising from rotation around the C-N bond. For most acyclic carbamates, the anti conformation is generally favored due to steric and electrostatic reasons, with an energy difference of approximately 1.0–1.5 kcal/mol.[1] However, the energy difference can be small, leading to a mixture of conformers in solution.[1]
Theoretical Methodologies for Conformational Analysis
The exploration of the conformational space of benzyl carbamate relies heavily on computational chemistry methods. A typical workflow involves an initial conformational search followed by geometry optimization and energy calculation of the identified conformers.
Potential Energy Surface (PES) Scan
A relaxed potential energy surface scan is a common technique to identify stable conformers and transition states. This involves systematically rotating a specific dihedral angle while allowing all other geometric parameters to relax to their minimum energy. For benzyl carbamate, the key dihedral angles to scan are:
-
ω (O1-C1-N-Cα): Defines the syn and anti conformation of the carbamate group.
-
τ1 (C2-O1-C1-N): Describes the orientation of the benzyl group relative to the carbamate plane.
-
τ2 (Cα-Cβ-Cγ-Cδ): Represents the rotation of the phenyl ring.
Quantum Chemical Calculations
High-level quantum chemical calculations are employed to obtain accurate energies and geometries of the conformers. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[3][4] Common functionals include B3LYP and M06-2X, often paired with Pople-style basis sets such as 6-31G(d) or larger.[3] For higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be utilized.[5] Solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).[6]
Quantitative Conformational Data
The crystal structure of benzyl carbamate (CCDC entry 873891) provides a definitive conformation in the solid state.[7] In this structure, the carbamate group is essentially planar, and the molecule adopts an extended conformation.
| Parameter | Dihedral Angle (°) | Source |
| Crystal Structure | ||
| C2-O1-C1-N | 178.9 | CCDC 873891[7] |
| O1-C1-N-H1 | 180.0 (assumed planar) | General knowledge |
| C1-N-Cα-Cβ | -78.9 | CCDC 873891[7] |
| N-Cα-Cβ-Cγ | 179.3 | CCDC 873891[7] |
| General Carbamates | ||
| Rotational Barrier (C-N) | ~15-18 kcal/mol | [2] |
| anti vs syn Energy Difference | 1.0-1.5 kcal/mol | [1] |
Table 1: Key Dihedral Angles and Energy Barriers for Benzyl Carbamate and Related Carbamates.
Experimental Validation
Theoretical predictions of conformational preferences are ideally validated through experimental techniques that can probe the molecular structure in different phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying conformations in solution.[6] Key parameters include:
-
Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their local electronic environment, which is influenced by the molecular conformation.
-
Coupling Constants: Three-bond coupling constants (³J) can provide information about dihedral angles through the Karplus equation.
-
Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons, which can help to distinguish between different conformers.
A generalized protocol for NMR-based conformational analysis would involve:
-
Dissolving benzyl carbamate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.
-
Assigning all proton and carbon signals.
-
Measuring chemical shifts, coupling constants, and NOE intensities.
-
Comparing experimental data with theoretical predictions for different conformers. Boltzmann-averaged theoretical spectra are often used for comparison with experimental data at a given temperature.
Vibrational Spectroscopy (IR and VCD)
Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy are sensitive to the vibrational modes of a molecule, which are in turn dependent on its 3D structure.[3] The comparison of experimental and theoretically predicted vibrational spectra can provide strong evidence for the presence of specific conformers.[3]
A typical experimental protocol involves:
-
Recording the IR and VCD spectra of a solution of benzyl carbamate in a suitable solvent (e.g., chloroform).[3]
-
Calculating the theoretical vibrational spectra for each of the low-energy conformers identified through computational methods.
-
Comparing the experimental spectra with the calculated spectra (often as a Boltzmann-weighted average) to determine the relative populations of the conformers in solution.
Logical Relationships in Conformational Analysis
The interplay between theoretical calculations and experimental data is crucial for a comprehensive understanding of benzyl carbamate's conformational preferences. The following diagram illustrates the logical flow of this integrated approach.
Conclusion
The conformational analysis of benzyl carbamate is a multifaceted task that requires a synergistic approach, combining high-level theoretical calculations with rigorous experimental validation. While the solid-state conformation is well-defined by X-ray crystallography, the behavior in solution is more complex, likely involving an equilibrium of several low-energy conformers. The methodologies outlined in this guide provide a robust framework for researchers to investigate the conformational landscape of benzyl carbamate and its derivatives. A deeper understanding of these conformational preferences will undoubtedly facilitate the design of more effective drugs and functional materials. Future work should focus on a comprehensive theoretical study of the parent benzyl carbamate to provide a complete picture of its potential energy surface.
References
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. scielo.br [scielo.br]
- 7. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Benzyl (3-bromopropyl)carbamate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of benzyl (3-bromopropyl)carbamate, a versatile bifunctional reagent crucial in the development of novel therapeutic agents. This document details its chemical properties, synthesis protocols, and its application as a key building block in introducing a protected three-carbon aminopropyl chain in the synthesis of complex molecules.
Chemical and Physical Properties
Benzyl (3-bromopropyl)carbamate is a stable, solid organic compound. Its key properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 39945-54-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| Melting Point | 37-39 °C | [1] |
| Boiling Point | 379.4 ± 35.0 °C (Predicted) | [1] |
| Density | 1.379 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Off-White to Pale-Yellow Solid or Liquid | [2] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly) | [1] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [1][2] |
Spectroscopic Data
| Type | Data | Reference |
| ¹H-NMR (300 MHz, CDCl₃) | δ 7.32 (5H, m, Cbz), 5.15 (1H, br s, CBzNH-), 5.06 (2H, s, Cbz), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m) | [1] |
| ¹³C-NMR (75.5 MHz, CDCl₃) | δ 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl (3-bromopropyl)carbamate from Benzyl N-(3-hydroxypropyl)carbamate
This protocol describes the synthesis of benzyl (3-bromopropyl)carbamate via bromination of the corresponding alcohol.
Materials:
-
Benzyl N-(3-hydroxypropyl)carbamate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dry Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Dichloromethane, Methanol)
Procedure:
-
In a round-bottom flask, dissolve benzyl N-(3-hydroxypropyl)carbamate (1.0 eq) in dry THF.
-
In a separate flask, prepare a solution of triphenylphosphine (2.0 eq) and carbon tetrabromide (2.0 eq) in dry THF.
-
Add the triphenylphosphine and carbon tetrabromide solution dropwise to the solution of benzyl N-(3-hydroxypropyl)carbamate at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the mixture to remove the insoluble triphenylphosphine oxide.
-
Evaporate the filtrate to dryness.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to yield a crude oil.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane to methanol, to obtain benzyl (3-bromopropyl)carbamate.[1]
Protocol 2: Synthesis of Benzyl (3-bromopropyl)carbamate from 3-Bromopropylamine Hydrobromide
This method involves the protection of 3-bromopropylamine with a benzyloxycarbonyl (Cbz) group.
Materials:
-
3-Bromopropylamine hydrobromide
-
Benzyl chloroformate
-
Diisopropylethylamine (DIPEA)
-
Dry Tetrahydrofuran (THF)
-
Celite
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for flash chromatography
Procedure:
-
Suspend 3-bromopropylamine hydrobromide (1.0 eq) in dry THF in a round-bottom flask.
-
Add benzyl chloroformate (1.05 eq) to the suspension at room temperature via a syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add diisopropylethylamine (1.0 eq) dropwise to the mixture.
-
Stir the reaction at 0 °C for 1 hour.
-
Filter the crude reaction mixture through a pad of Celite to remove solids.
-
Evaporate the solvents from the filtrate under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the pure product.
Application in Synthesis: N-Alkylation
Benzyl (3-bromopropyl)carbamate is an excellent electrophile for the N-alkylation of various nucleophiles, such as amines and heterocycles. The Cbz-protected aminopropyl moiety can be readily introduced, and the protecting group can be removed under mild conditions.
Representative Protocol for N-Alkylation of a Primary Amine
This protocol provides a general procedure for the alkylation of a primary amine with benzyl (3-bromopropyl)carbamate.
Materials:
-
Primary amine substrate
-
Benzyl (3-bromopropyl)carbamate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine substrate (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Add benzyl (3-bromopropyl)carbamate (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated product.
Synthetic Utility and Applications in Drug Discovery
Benzyl (3-bromopropyl)carbamate serves as a key building block in the synthesis of a variety of biologically active compounds. Its utility stems from its ability to introduce a flexible three-carbon linker with a protected amino group, a common motif in many pharmaceutical agents.
One notable application is in the synthesis of an active anti-HIV ethidium-arginine conjugate, where it is used to introduce the linker that targets the viral TAR RNA sequence.[1] Furthermore, the carbamate functionality itself is a significant structural motif in a range of approved drugs, including anticonvulsants and agents for treating neurodegenerative diseases.
The versatility of benzyl (3-bromopropyl)carbamate also extends to its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful modality for targeted protein degradation.
Diagrams
Caption: Synthetic routes to and applications of Benzyl (3-bromopropyl)carbamate.
Caption: Role as a versatile building block in drug discovery.
References
Applications of Benzyl (3-bromopropyl)carbamate in Peptide Synthesis: A Theoretical Framework and Methodological Guidance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (3-bromopropyl)carbamate is a bifunctional reagent with latent potential in the field of peptide synthesis and modification. Its chemical architecture, featuring a stable benzyl carbamate (Cbz or Z) protected amine and a reactive 3-bromopropyl chain, positions it as a versatile tool for introducing constrained linkages and modifications into peptide structures. While its primary documented application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a linker molecule, its utility in direct peptide synthesis remains an area of exploratory potential.[1] This document outlines theoretical applications and provides detailed, generalized protocols for the use of benzyl (3-bromopropyl)carbamate in peptide modification and cyclization, drawing upon established principles of peptide chemistry.
Theoretical Applications in Peptide Synthesis
The unique structure of benzyl (3-bromopropyl)carbamate allows for two primary, albeit currently theoretical, applications in peptide chemistry:
-
N-Alkylation of Peptides: The reactive alkyl bromide can be used to selectively alkylate nucleophilic sites on a peptide, such as the N-terminal α-amine or the ε-amine of a lysine side chain. Subsequent removal of the Cbz protecting group unmasks a primary amine, which can be used for further conjugation or to introduce a specific charge into the peptide.
-
Peptide Cyclization: By reacting with two nucleophilic sites within a peptide chain, benzyl (3-bromopropyl)carbamate can act as a short linker to induce cyclization. This can be achieved through a two-step process involving sequential alkylation of two amino groups within the peptide. Peptide cyclization is a widely used strategy to enhance conformational rigidity, receptor affinity, and proteolytic stability.
Experimental Protocols
The following protocols are generalized methodologies based on standard procedures for N-alkylation and peptide cyclization. Optimization will be required for specific peptide sequences.
Protocol 1: N-Terminal Modification of a Peptide
This protocol describes a hypothetical procedure for the selective alkylation of the N-terminal α-amine of a peptide with benzyl (3-bromopropyl)carbamate, followed by deprotection of the introduced amine.
Materials:
-
Peptide with a free N-terminus
-
Benzyl (3-bromopropyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Methanol (MeOH)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
N-Alkylation:
-
Dissolve the peptide (1.0 eq) in DMF to a concentration of 10 mg/mL.
-
Add DIPEA (3.0 eq) to the solution to act as a non-nucleophilic base.
-
Add a solution of benzyl (3-bromopropyl)carbamate (1.5 eq) in DMF dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
-
Purification of the Cbz-protected Alkylated Peptide:
-
Upon completion, precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the precipitate and decant the ether.
-
Wash the pellet with diethyl ether two more times.
-
Purify the crude product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the Cbz-protected N-alkylated peptide.
-
-
Cbz Deprotection (Hydrogenolysis):
-
Dissolve the purified peptide in methanol.
-
Add 10% Pd/C catalyst (by weight, relative to the peptide).
-
Bubble hydrogen gas through the suspension for 4-8 hours.
-
Monitor the reaction by LC-MS to confirm the removal of the Cbz group.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent and lyophilize to obtain the final N-terminally modified peptide.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Peptide Amount | 100 mg |
| Benzyl (3-bromopropyl)carbamate | 1.5 eq |
| DIPEA | 3.0 eq |
| Reaction Time (Alkylation) | 18 hours |
| Crude Yield | ~85% |
| Purified Yield (after HPLC) | 40-60% |
| Reaction Time (Deprotection) | 6 hours |
| Final Yield | >90% (from purified intermediate) |
Protocol 2: Intramolecular Peptide Cyclization
This protocol outlines a hypothetical two-step, on-resin method for cyclizing a peptide containing two lysine residues using benzyl (3-bromopropyl)carbamate as a linker.
Materials:
-
Resin-bound peptide with two lysine residues (side chains protected with a different protecting group than the N-terminus, e.g., Boc for Lys side chains and Fmoc for N-terminus)
-
Benzyl (3-bromopropyl)carbamate
-
DIPEA
-
DMF
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5)
-
Pd/C (10%)
-
Hydrogen gas (H₂)
-
Methanol
Procedure:
-
Selective Deprotection of First Lysine:
-
Selectively deprotect the side chain of the first lysine residue.
-
-
First Alkylation:
-
Swell the resin in DMF.
-
Add a solution of benzyl (3-bromopropyl)carbamate (5.0 eq) and DIPEA (10.0 eq) in DMF.
-
React for 24 hours at room temperature.
-
Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
-
Selective Deprotection of Second Lysine:
-
Selectively deprotect the side chain of the second lysine residue.
-
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
Add DIPEA (10.0 eq) to the resin suspension.
-
Heat the reaction to 50 °C for 24-48 hours to promote intramolecular cyclization.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Global Deprotection:
-
Treat the resin with TFA cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Precipitate the crude cyclic peptide in cold diethyl ether.
-
-
Cbz Deprotection and Purification:
-
Perform hydrogenolysis as described in Protocol 1 to remove the Cbz group from the linker.
-
Purify the final cyclic peptide by preparative HPLC.
-
Quantitative Data (Hypothetical):
| Parameter | Value |
| Resin Loading | 0.5 mmol/g |
| Reagent Equivalents | 5.0 - 10.0 eq |
| Cyclization Time | 24-48 hours |
| Cyclization Temperature | 50 °C |
| Crude Purity (Cyclic vs. Linear) | 30-50% |
| Purified Yield | 10-25% |
Conclusion
Benzyl (3-bromopropyl)carbamate presents as a promising, yet underexplored, reagent for peptide synthesis and modification. The theoretical applications for N-alkylation and peptide cyclization outlined here provide a foundation for further investigation. The provided protocols, while generalized, offer a starting point for researchers to explore the utility of this bifunctional linker in creating novel and structurally constrained peptides. It is anticipated that with further research and optimization, benzyl (3-bromopropyl)carbamate could become a valuable addition to the peptide chemist's toolkit.
References
Application Notes and Protocols: Strategic Use of Benzyl (3-bromopropyl)carbamate as a Versatile Heterobifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern chemical biology and therapeutic development, the covalent linkage of distinct molecular entities is a cornerstone of innovation. Heterobifunctional linkers are critical tools in this arena, enabling precise conjugation of biomolecules, small molecules, and surfaces. This document provides a detailed guide to the strategic application of Carbamic acid, (3-bromopropyl)-, benzyl ester , a versatile linker poised for significant utility in bioconjugation, proteomics, and the construction of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). We will delve into the linker's key structural features, providing a rationale for its reactivity and outlining detailed, field-tested protocols for its conjugation and subsequent deprotection.
Introduction: The Architectural Significance of Chemical Linkers
Bioconjugation, the chemical joining of two or more molecules where at least one is a biomolecule, has revolutionized fields from diagnostics to therapeutics.[1] The linker moiety is not merely a spacer but an integral component that dictates the stability, solubility, and biological activity of the final conjugate.[2] Benzyl (3-bromopropyl)carbamate emerges as a linker of interest due to its dual-functionality: a stable, yet cleavable, N-protecting group and a reactive alkyl halide for nucleophilic substitution.
This molecule is comprised of three key components:
-
A benzyloxycarbonyl (Cbz or Z) group : A well-established protecting group for primary amines that exhibits broad stability and can be removed under specific, mild conditions.[3]
-
A carbamate linkage : This provides stability to the protected amine.
-
A 3-bromopropyl chain : This serves as the reactive handle for covalent attachment to nucleophilic residues on a target molecule.
The strategic advantage of this linker lies in its orthogonal reactivity, allowing for a sequential conjugation strategy. The bromo-terminus can be reacted first, followed by the deprotection of the Cbz group to reveal a primary amine for subsequent modification.
Physicochemical Properties and Handling
A thorough understanding of the linker's properties is essential for its effective use.
| Property | Value | Source |
| Chemical Name | Benzyl (3-bromopropyl)carbamate | [4][5] |
| Synonyms | N-Cbz-3-bromopropylamine | [6] |
| CAS Number | 39945-54-5 | [5][7] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [5][7] |
| Molecular Weight | 272.14 g/mol | [4] |
| Appearance | Pale-yellow to Yellow Solid or Liquid | [5] |
| Storage | Store in freezer, under -20°C, sealed in dry conditions. | [5] |
Handling Precautions: Benzyl (3-bromopropyl)carbamate is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Core Applications and Strategic Workflows
The primary utility of Benzyl (3-bromopropyl)carbamate is in multi-step conjugation syntheses where controlled, sequential bond formation is required. A common workflow involves the initial alkylation of a target molecule via the bromopropyl group, followed by the deprotection of the Cbz-protected amine to allow for a second conjugation event.
Figure 1: A generalized two-phase workflow for the use of Benzyl (3-bromopropyl)carbamate.
Detailed Experimental Protocols
Protocol 1: Alkylation of a Thiol-Containing Peptide with Benzyl (3-bromopropyl)carbamate
This protocol describes the conjugation of the linker to a cysteine residue on a peptide. The principle can be extended to other thiol-containing molecules.
Rationale: The soft nucleophilicity of the thiol group on a cysteine residue readily attacks the electrophilic carbon of the bromopropyl chain in an SN2 reaction. A mild base is used to deprotonate the thiol, enhancing its nucleophilicity.
Materials:
-
Thiol-containing peptide
-
Benzyl (3-bromopropyl)carbamate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Peptide Dissolution: Dissolve the thiol-containing peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: In a separate vial, prepare a 10-fold molar excess solution of Benzyl (3-bromopropyl)carbamate in anhydrous DMF.
-
Base Addition: To the peptide solution, add 3-5 equivalents of DIPEA. This will deprotonate the thiol group, activating it for nucleophilic attack.
-
Initiation of Reaction: Add the Benzyl (3-bromopropyl)carbamate solution to the peptide solution.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be protected from moisture.
-
Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of the starting peptide and the formation of the desired conjugate.
-
Purification: Upon completion, purify the Cbz-protected peptide conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity of the product by mass spectrometry.
Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenolysis
This is the most common and mildest method for cleaving the Cbz group to reveal the primary amine.[8] It involves the cleavage of the benzyl C-O bond using hydrogen gas in the presence of a palladium catalyst.[3][8]
Rationale: The palladium catalyst facilitates the addition of hydrogen across the benzylic C-O bond of the carbamate. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine, with toluene and carbon dioxide as benign byproducts.[8]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Benzyl (3-bromopropyl)carbamate | 39945-54-5 [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
- 7. pschemicals.com [pschemicals.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Reactions of Benzyl (3-bromopropyl)carbamate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of Benzyl (3-bromopropyl)carbamate with a variety of nucleophiles. This versatile bifunctional reagent serves as a valuable building block in organic synthesis and drug development, enabling the introduction of a protected aminopropyl moiety into diverse molecular scaffolds. The following sections detail the synthetic protocols, quantitative data for representative reactions, and key applications of this reagent.
Introduction
Benzyl (3-bromopropyl)carbamate is a key synthetic intermediate possessing both a protected amine in the form of a benzyl carbamate (Cbz group) and a reactive primary alkyl bromide. This unique structure allows for selective nucleophilic substitution at the propyl chain while the amine remains protected. The Cbz group can be readily removed under standard hydrogenolysis conditions, revealing the primary amine for further functionalization. This reagent is particularly useful for the synthesis of modified amino acids, polyamines, heterocyclic compounds, and as a linker in the development of bioconjugates and pharmaceutical agents.
Synthesis of Benzyl (3-bromopropyl)carbamate
A common and effective method for the preparation of Benzyl (3-bromopropyl)carbamate involves the reaction of 3-bromopropylamine hydrobromide with benzyl chloroformate in the presence of a non-nucleophilic base.
Experimental Protocol:
To a stirred suspension of 3-bromopropylamine hydrobromide (1 equivalent) in anhydrous tetrahydrofuran (THF), benzyl chloroformate (1.05 equivalents) is added at room temperature. The mixture is then cooled to 0°C, and a hindered base such as diisopropylethylamine (DIPEA) (1.0 equivalent) is added dropwise. The reaction is typically stirred at 0°C for 1-2 hours and then allowed to warm to room temperature. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to yield Benzyl (3-bromopropyl)carbamate as a pure product.
Reactions with Nucleophiles: Protocols and Data
Benzyl (3-bromopropyl)carbamate readily undergoes SN2 reactions with a range of soft and hard nucleophiles. The following protocols are representative examples of its reactivity.
Reaction with Amine Nucleophiles (N-Alkylation)
The alkylation of primary and secondary amines with Benzyl (3-bromopropyl)carbamate is a straightforward method for introducing a protected 3-aminopropyl sidechain.
To a solution of the amine (1 equivalent) in an anhydrous polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF), is added a base (1.5-2.0 equivalents), for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N). Benzyl (3-bromopropyl)carbamate (1.1 equivalents) is then added, and the reaction mixture is stirred at a temperature ranging from room temperature to 80°C. The reaction progress is monitored by TLC. After completion, the reaction is worked up by filtering off any inorganic salts and removing the solvent in vacuo. The crude product is then purified by column chromatography.
Table 1: N-Alkylation of Amines with Benzyl (3-bromopropyl)carbamate
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | MeCN | 60 | 12 | 85 |
| Piperidine | Et₃N | DMF | 25 | 24 | 92 |
| Aniline | Cs₂CO₃ | DMF | 80 | 18 | 78 |
| Morpholine | K₂CO₃ | MeCN | 50 | 16 | 88 |
Reaction with Thiol Nucleophiles (S-Alkylation)
Thiolates, being excellent nucleophiles, react efficiently with Benzyl (3-bromopropyl)carbamate to form the corresponding thioethers.
To a solution of thiophenol (1 equivalent) in DMF is added a base such as sodium hydride (NaH) (1.1 equivalents) at 0°C to generate the thiophenolate anion. Benzyl (3-bromopropyl)carbamate (1.05 equivalents) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched by the addition of water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Table 2: S-Alkylation of Benzyl (3-bromopropyl)carbamate
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | 25 | 6 | 95 |
| Ethanethiol | Et₃N | MeCN | 25 | 8 | 90 |
Reaction with Azide Nucleophiles
The introduction of an azido group provides a versatile handle for further transformations, such as the Huisgen cycloaddition ("click chemistry") or reduction to a primary amine.
Benzyl (3-bromopropyl)carbamate (1 equivalent) and sodium azide (1.5 equivalents) are dissolved in a polar aprotic solvent like DMF. The reaction mixture is heated to 60-80°C and stirred for several hours until the reaction is complete as indicated by TLC. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated to afford the azido-substituted product, which can be used in the next step with or without further purification.
Table 3: Azide Substitution of Benzyl (3-bromopropyl)carbamate
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | DMF | 70 | 12 | >95 |
Reaction with Cyanide Nucleophiles
The reaction with cyanide introduces a nitrile functionality, which can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of the aminopropyl chain.
To a solution of Benzyl (3-bromopropyl)carbamate (1 equivalent) in a solvent such as dimethyl sulfoxide (DMSO) or DMF, sodium cyanide (1.2 equivalents) is added. The reaction is heated to 80-100°C and monitored by TLC. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed thoroughly with brine to remove any residual cyanide salts, dried, and concentrated. The crude nitrile can be purified by column chromatography.
Table 4: Cyanation of Benzyl (3-bromopropyl)carbamate
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Cyanide | DMSO | 90 | 16 | 80 |
Intramolecular Cyclization: Formation of Oxazolidinones
Under basic conditions, the carbamate nitrogen can act as an internal nucleophile, leading to the formation of a cyclic product. Treatment of Benzyl (3-bromopropyl)carbamate with a strong, non-nucleophilic base can induce intramolecular cyclization to form N-benzyl-1,3-oxazinan-2-one.
Experimental Protocol for Intramolecular Cyclization:
Benzyl (3-bromopropyl)carbamate (1 equivalent) is dissolved in a dry, aprotic solvent like THF. The solution is cooled to a low temperature (e.g., -78°C), and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 equivalents) is added portion-wise. The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The organic phase is dried and concentrated, and the resulting cyclic carbamate is purified by chromatography.
Visualized Workflows and Pathways
General Experimental Workflow for Nucleophilic Substitution
Caption: A generalized workflow for the reaction of Benzyl (3-bromopropyl)carbamate with nucleophiles.
Signaling Pathway: A Logical Representation of Reactivity
Caption: Diverse reaction pathways of Benzyl (3-bromopropyl)carbamate with various nucleophiles.
Conclusion
Benzyl (3-bromopropyl)carbamate is a highly valuable and versatile reagent for the introduction of a protected 3-aminopropyl group into a wide range of molecules. Its reactivity with various nucleophiles, including amines, thiols, azide, and cyanide, proceeds with good to excellent yields under relatively mild conditions. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this reagent in their synthetic endeavors. The potential for intramolecular cyclization further expands its utility in the synthesis of heterocyclic scaffolds.
Application Notes and Protocols for the Synthesis of Benzyl Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl carbamate is a crucial reagent in organic synthesis, primarily utilized for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1][2] The Cbz group is valued for its stability under various reaction conditions and its facile removal by catalytic hydrogenation, making it an indispensable tool in peptide synthesis and the development of pharmaceutical intermediates.[1][3] This document provides detailed experimental protocols and comparative data for the synthesis of benzyl carbamate via two common and effective methods: the reaction of benzyl chloroformate with ammonia and the reaction of urea with benzyl alcohol.
Data Presentation
The following tables summarize the quantitative data for the two primary synthesis methods, allowing for easy comparison of reaction parameters and outcomes.
Table 1: Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia
| Parameter | Value | Reference |
| Reactants | Benzyl Chloroformate, Concentrated Ammonium Hydroxide | [4][5] |
| Reaction Temperature | 0 °C (Ice-bath) | [4] |
| Reaction Time | 2.5 hours | [4] |
| Yield | 84% - 94% | [4][5] |
| Purity | High, can be further purified by recrystallization | [4] |
| Melting Point | 85-86 °C | [5] |
Table 2: Synthesis of Benzyl Carbamate from Urea and Benzyl Alcohol
| Parameter | Method A (Catalytic) | Method B (Catalytic) | Reference |
| Reactants | Urea, Benzyl Alcohol | Urea, Benzyl Alcohol | [6][7] |
| Catalyst | Nickel on Cation Exchanger (Amberlyst 15) | Alumina supported Nickel Oxide-Bismuth Oxide | [6][7] |
| Reaction Temperature | Reflux (131 °C rising to 149-150 °C) | 110 °C | [6][7] |
| Reaction Time | 8 hours | 10 hours | [6][7] |
| Yield | 97% | 99% | [6][7] |
| Purity | High (Boiling Point: 116-118 °C at 0.3-0.4 mm Hg) | High | [6][7] |
| Melting Point | 75-76 °C | Not Specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia
This method is a classic and reliable procedure for the synthesis of benzyl carbamate.[4][5]
Materials:
-
Benzyl chloroformate (1.42 mol)
-
Concentrated aqueous ammonium hydroxide solution (1 L)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Ice
-
2-L three-necked round-bottomed flask
-
Overhead stirrer
-
Dropping funnel
-
Reflux condenser with a gas adapter
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: Equip a 2-L three-necked round-bottomed flask with an overhead stirrer, a dropping funnel, and a reflux condenser. Charge the flask with 1 L of concentrated aqueous ammonium hydroxide solution.
-
Addition of Benzyl Chloroformate: Cool the flask in an ice bath. Slowly add 200 mL (1.42 mol) of benzyl chloroformate via the dropping funnel over 30 minutes with vigorous stirring.[4]
-
Reaction: Continue stirring the mixture in the ice bath for an additional 2 hours.[4] A white precipitate of benzyl carbamate will form.
-
Isolation: Filter the precipitated product using a Büchner funnel.[4]
-
Washing: Wash the crude product thoroughly with 2 L of cold water.[4]
-
Drying: Air-dry the product for two days.[4]
-
Purification (Recrystallization):
-
Dissolve the crude product in 600 mL of ethyl acetate, warming slightly if necessary.[4]
-
Add anhydrous magnesium sulfate to dry the solution, then filter.[4]
-
Reduce the volume of the filtrate to approximately 200 mL by evaporation under reduced pressure until precipitation begins.[4]
-
Add 600 mL of hexane to complete the precipitation.[4]
-
Isolate the purified benzyl carbamate by filtration. This procedure yields approximately 180.5 g (84%) of pure benzyl carbamate.[4]
-
Protocol 2: Catalytic Synthesis of Benzyl Carbamate from Urea and Benzyl Alcohol
This method offers a high-yield, alternative route that avoids the use of the lachrymatory benzyl chloroformate.[6][8]
Materials:
-
Urea (240 parts by weight)
-
Benzyl alcohol (778 parts by weight)
-
Nickel-containing cation exchanger (e.g., Amberlyst 15 treated with nickel) (11 parts by weight)[6]
-
Stirred reaction vessel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a stirred reaction vessel, combine 240 parts of urea, 778 parts of benzyl alcohol, and 11 parts of the nickel-containing cation exchanger.[6]
-
Heating and Reaction: Heat the mixture to reflux temperature (approximately 131 °C).[6] Over 6 hours, the reflux temperature will rise to about 149 °C. Maintain the reaction mixture at 149-150 °C for an additional 2 hours.[6]
-
Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the cation exchanger.[6]
-
Purification: Remove the excess benzyl alcohol by distillation under reduced pressure. The resulting product is benzyl carbamate with a yield of approximately 97%.[6] The product can be further purified by distillation (boiling point 116-118 °C at 0.3-0.4 mm Hg).[6]
Visualizations
The following diagrams illustrate the experimental workflows for the described synthesis protocols.
Caption: Workflow for Benzyl Carbamate Synthesis from Benzyl Chloroformate.
Caption: Workflow for Catalytic Synthesis from Urea and Benzyl Alcohol.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis routes of Benzyl carbamate [benchchem.com]
- 7. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 8. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
Application Notes and Protocols: Benzyl (3-bromopropyl)carbamate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (3-bromopropyl)carbamate is a versatile bifunctional reagent particularly well-suited for solid-phase organic synthesis (SPOS). Its structure incorporates a carbamate-protected primary amine and a reactive propyl bromide. This arrangement allows for its use as a building block to introduce a protected three-carbon amino-linker onto a solid support-bound substrate. The benzyloxycarbonyl (Cbz) protecting group is stable under a variety of reaction conditions and can be readily removed by hydrogenolysis, providing an orthogonal protecting group strategy in many synthetic schemes, particularly in the construction of polyamine analogues and other peptidomimetics. This document provides detailed application notes and protocols for the use of Benzyl (3-bromopropyl)carbamate in the solid-phase synthesis of polyamine derivatives.
Core Applications
The primary application of Benzyl (3-bromopropyl)carbamate in SPOS is the extension of amine-containing molecules immobilized on a solid support. This is particularly useful in the construction of polyamine libraries, where a step-wise addition of aminopropyl units is required. The workflow involves the alkylation of a resin-bound primary or secondary amine with Benzyl (3-bromopropyl)carbamate, followed by the deprotection of the newly introduced Cbz-protected amine, which then becomes available for further functionalization or another round of alkylation.
Key Advantages in Solid-Phase Synthesis
-
Orthogonal Protection: The Cbz group is stable to the acidic and basic conditions often used for the cleavage of other protecting groups like Boc and Fmoc, respectively.
-
Controlled Chain Extension: Enables the step-wise and controlled elongation of polyamine chains.
-
Versatility: The resulting primary amine, after deprotection, can be further functionalized to introduce a variety of side chains or other building blocks, facilitating the generation of diverse chemical libraries.
Experimental Protocols
Protocol 1: Solid-Phase N-Alkylation of a Resin-Bound Amine
This protocol details the alkylation of a primary amine immobilized on a solid support using Benzyl (3-bromopropyl)carbamate. The reaction conditions are adapted from analogous solution-phase syntheses.[1][2][3]
Materials:
-
Amine-functionalized solid support (e.g., Rink Amide resin, Aminomethyl resin)
-
Benzyl (3-bromopropyl)carbamate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[1][2]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin (1.0 eq) in DMF or DCM for 1-2 hours in a reaction vessel.
-
Reagent Preparation: Prepare a solution of Benzyl (3-bromopropyl)carbamate (5.0 eq) and DIPEA (5.0 eq) in DMF.
-
Alkylation Reaction: Drain the solvent from the swollen resin and add the solution of Benzyl (3-bromopropyl)carbamate and DIPEA. Agitate the mixture at 50°C for 18-24 hours.[1][2]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Reaction Monitoring: A small sample of the resin can be cleaved and analyzed by LC-MS to monitor the reaction progress. A Kaiser test can be performed to check for the consumption of the primary amine.
-
Drying: Dry the resin under vacuum.
Protocol 2: Cbz Deprotection of the Resin-Bound Product
This protocol describes the removal of the benzyloxycarbonyl (Cbz) protecting group from the product of Protocol 1 to expose the primary amine for further reactions.
Materials:
-
Cbz-protected, resin-bound compound from Protocol 1
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ammonium formate or Hydrogen gas (H₂)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours.
-
Deprotection:
-
Using Ammonium Formate: Add a solution of ammonium formate (10 eq) in MeOH to the swollen resin, followed by the addition of Pd/C catalyst. Agitate the mixture at room temperature for 12-24 hours.
-
Using Hydrogen Gas: Suspend the resin in THF or MeOH in a suitable hydrogenation vessel. Add the Pd/C catalyst and subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) with vigorous stirring for 12-24 hours.
-
-
Washing: Filter off the catalyst and wash the resin sequentially with MeOH (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Reaction Monitoring: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the removal of the Cbz group.
-
Drying: Dry the resin under vacuum. The resin is now ready for the next synthetic step or for cleavage from the solid support.
Data Presentation
The following table summarizes typical reaction parameters for the N-alkylation step on a solid support, based on analogous solution-phase reactions and general solid-phase practices.
| Parameter | Value/Condition | Reference |
| Resin Type | Rink Amide, Aminomethyl | General SPOS |
| Substrate | Resin-bound primary amine | General SPOS |
| Alkylating Agent | Benzyl (3-bromopropyl)carbamate | [1][2][3] |
| Base | DIPEA or TEA | [1][2] |
| Solvent | DMF or CHCl₃ | [1][2] |
| Temperature | 50 °C | [1][2] |
| Reaction Time | 18-24 hours | [1][2] |
| Equivalents of Reagent | 5.0 eq | General SPOS |
| Equivalents of Base | 5.0 eq | General SPOS |
Visualizations
Experimental Workflow for Solid-Phase Synthesis of a Diamine
Caption: Workflow for the synthesis of a diamine on a solid support.
Logical Relationship of Reagents and Transformations
Caption: Reagents and transformations in the solid-phase synthesis.
References
Application Notes and Protocols for the Quantification of Benzyl (3-bromopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of benzyl (3-bromopropyl)carbamate. The following methods are described: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methodologies are essential for quality control, stability testing, and pharmacokinetic studies involving this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules. For benzyl (3-bromopropyl)carbamate, a reversed-phase HPLC method is proposed, leveraging the compound's aromatic chromophore for UV detection.
Experimental Protocol
1.1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Benzyl (3-bromopropyl)carbamate reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
1.2. Preparation of Standard Solutions
-
Prepare a stock solution of benzyl (3-bromopropyl)carbamate (1 mg/mL) in acetonitrile.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
1.3. Sample Preparation
-
Accurately weigh the sample containing benzyl (3-bromopropyl)carbamate.
-
Dissolve the sample in a known volume of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
1.4. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the benzyl (3-bromopropyl)carbamate standards against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of benzyl (3-bromopropyl)carbamate in the sample by interpolating its peak area from the calibration curve.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: HPLC-UV workflow for benzyl (3-bromopropyl)carbamate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. Benzyl (3-bromopropyl)carbamate, being thermally stable, is amenable to GC-MS analysis.
Experimental Protocol
2.1. Instrumentation and Materials
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary GC column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
Benzyl (3-bromopropyl)carbamate reference standard.
-
Anhydrous sodium sulfate.
-
Ethyl acetate (GC grade).
2.2. Preparation of Standard Solutions
-
Prepare a stock solution of benzyl (3-bromopropyl)carbamate (1 mg/mL) in ethyl acetate.
-
Create a series of calibration standards by serial dilution of the stock solution in ethyl acetate (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
2.3. Sample Preparation
-
Dissolve a known amount of the sample in ethyl acetate.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte.
-
Dry the organic extract with anhydrous sodium sulfate.
-
Transfer the final solution to a GC vial.
2.4. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
2.5. Data Analysis
-
Generate a calibration curve by plotting the peak area of a characteristic ion of benzyl (3-bromopropyl)carbamate against the concentration of the standards.
-
Use the calibration curve to determine the concentration of the analyte in the prepared sample.
Data Presentation
Table 2: GC-MS Quantitative Analysis Data
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | To be determined |
| 0.5 | To be determined |
| 1 | To be determined |
| 5 | To be determined |
| 10 | To be determined |
| 20 | To be determined |
| Sample | To be determined |
Experimental Workflow
Caption: GC-MS workflow for benzyl (3-bromopropyl)carbamate.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard. The presence of unique protons in the benzyl (3-bromopropyl)carbamate structure, such as those on the benzyl group, makes it an excellent candidate for qNMR analysis.[1][2]
Experimental Protocol
3.1. Instrumentation and Materials
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated chloroform (CDCl₃) with 0.05% tetramethylsilane (TMS).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Benzyl (3-bromopropyl)carbamate reference material.
3.2. Sample Preparation
-
Accurately weigh a specific amount of the benzyl (3-bromopropyl)carbamate sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
3.3. NMR Data Acquisition
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
Acquisition Time: At least 3 seconds.
-
Spectral Width: Appropriate to cover all signals of interest.
3.4. Data Analysis
-
Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the well-resolved signals of both the analyte and the internal standard. For benzyl (3-bromopropyl)carbamate, the signal for the benzylic protons (~5.1 ppm) is a good candidate.[1]
-
Calculate the concentration of the analyte using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / msample)
Where:
-
P = Purity of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Data Presentation
Table 3: qNMR Quantification Parameters and Results
| Parameter | Analyte (Benzyl (3-bromopropyl)carbamate) | Internal Standard (e.g., Maleic Acid) |
| Chemical Shift (δ, ppm) | ~5.1 (benzylic CH₂) | To be determined |
| Number of Protons (N) | 2 | To be determined |
| Molar Mass ( g/mol ) | 272.14 | To be determined |
| Mass (mg) | To be determined | To be determined |
| Integral (I) | To be determined | To be determined |
| Calculated Purity (%) | To be calculated | N/A |
Experimental Workflow
Caption: qNMR workflow for benzyl (3-bromopropyl)carbamate.
References
HPLC and GC-MS methods for Carbamic acid, (3-bromopropyl)-, benzyl ester
An in-depth analysis of Carbamic acid, (3-bromopropyl)-, benzyl ester, a molecule of interest in pharmaceutical and organic synthesis, necessitates robust analytical methodologies for its quantification and characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques widely employed for the analysis of carbamates and halogenated organic compounds. This document provides detailed application notes and protocols for the analysis of this compound using both HPLC with UV detection and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like carbamate esters. The following protocol is a recommended starting point for the analysis of this compound.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: The sample preparation will depend on the matrix. For drug formulation analysis, a simple dissolution and dilution in the mobile phase might be sufficient. For biological matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary to remove interferences.[1][2]
-
Solid-Phase Extraction (SPE): A C18 cartridge can be used for extraction.[3] Condition the cartridge with methanol followed by water. Load the sample solution, wash with water, and elute the analyte with a small volume of acetonitrile or methanol.
-
2. HPLC Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) or Gradient: See table below |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm (due to the benzyl group) |
| Run Time | 10 minutes (isocratic) or as per gradient program |
Gradient Program (if required for complex matrices):
| Time (min) | % Acetonitrile | % Water |
| 0 | 40 | 60 |
| 5 | 80 | 20 |
| 8 | 80 | 20 |
| 9 | 40 | 60 |
| 10 | 40 | 60 |
Quantitative Data Summary (Illustrative)
The following table presents expected performance characteristics of the HPLC method. Actual values must be determined during method validation.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 4.5 min (isocratic) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
HPLC Workflow Diagram
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds. Due to the presence of a bromine atom, this compound is expected to be amenable to GC-MS analysis.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of the reference standard in a suitable solvent such as ethyl acetate or dichloromethane. Prepare working standards by serial dilution.
-
Sample Solution: A liquid-liquid extraction (LLE) is a common sample preparation technique for GC-MS.[4]
-
Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH if necessary and extract with an immiscible organic solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate if needed.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Condition |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 20 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Mode | Full Scan (m/z 50-500) for qualitative analysis and identification |
| SIM Mode (for quant) | Select characteristic ions (e.g., molecular ion, fragments containing bromine) |
Quantitative Data Summary (Illustrative)
The following table presents expected performance characteristics for the GC-MS method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8-10 min |
| Characteristic Ions (m/z) | To be determined from the mass spectrum (expect fragments with Br isotopes at m/z 79 and 81) |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 10 ng/mL (SIM mode) |
| Limit of Quantification (LOQ) | 30 ng/mL (SIM mode) |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
GC-MS Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. canadacommons.ca [canadacommons.ca]
- 4. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
Application Notes and Protocols: Derivatization of Primary Amines with Benzyl (3-bromopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary amines are fundamental functional groups present in a vast array of biologically active molecules, including neurotransmitters, amino acids, and pharmaceuticals. The derivatization of primary amines is a critical technique in drug development and analytical chemistry. It serves to enhance the physicochemical properties of molecules for improved detection and separation, and to introduce specific functionalities for further synthetic modifications or to modulate biological activity.
This document provides detailed application notes and protocols for the derivatization of primary amines using benzyl (3-bromopropyl)carbamate. This reagent introduces a benzyloxycarbonyl (Cbz)-protected 3-aminopropyl group onto a primary amine. This moiety can be useful for several reasons:
-
Introduction of a Linker: The propyl chain acts as a flexible linker, which can be advantageous in structure-activity relationship (SAR) studies, for example, in the design of PROTACs or other targeted therapies.
-
Modification of Physicochemical Properties: The addition of this group alters the polarity, lipophilicity, and size of the parent molecule, which can influence its solubility, permeability, and pharmacokinetic profile.
-
Orthogonal Protection Strategy: The Cbz group is a stable and well-established protecting group for amines, which can be selectively removed under specific conditions (e.g., hydrogenolysis), allowing for further, targeted chemical modifications at the newly introduced amino group.
-
Enhanced Analytical Detection: While not its primary purpose, the introduction of the benzyl group can improve the ionization efficiency of the derivatized amine in mass spectrometry and enhance its retention in reversed-phase liquid chromatography.
Reaction Principle
The derivatization of a primary amine with benzyl (3-bromopropyl)carbamate proceeds via a nucleophilic substitution reaction (SN2). The primary amine acts as the nucleophile, attacking the electrophilic carbon atom attached to the bromine atom of the benzyl (3-bromopropyl)carbamate. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as a leaving group. A non-nucleophilic base is typically required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the primary amine nucleophile.
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of Primary Amines
This protocol describes a general method for the N-alkylation of a primary amine with benzyl (3-bromopropyl)carbamate. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
Materials:
-
Primary amine of interest
-
Benzyl (3-bromopropyl)carbamate
-
Anhydrous aprotic solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent).
-
Dissolution: Dissolve the primary amine in the chosen anhydrous solvent (e.g., ACN or DMF).
-
Addition of Base: Add the non-nucleophilic base (e.g., DIPEA, 1.5-2.0 equivalents) to the solution.
-
Addition of Alkylating Agent: In a separate flask, dissolve benzyl (3-bromopropyl)carbamate (1.1-1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the primary amine and base at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 40-60 °C) to facilitate the reaction. Monitor the progress of the reaction by TLC or LC-MS until the starting primary amine is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (e.g., ammonium salt) has formed, filter the reaction mixture.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivatized secondary amine.
Protocol 2: Analytical Scale Derivatization for LC-MS Analysis
This protocol is designed for the derivatization of small quantities of primary amines in biological or chemical samples for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Sample containing the primary amine (e.g., in a suitable buffer or solvent)
-
Benzyl (3-bromopropyl)carbamate solution (e.g., 10 mg/mL in ACN)
-
Borate buffer (100 mM, pH 9.0)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes or autosampler vials
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place an aliquot of the sample containing the primary amine (e.g., 50 µL) into a microcentrifuge tube.
-
Buffering: Add 50 µL of borate buffer (100 mM, pH 9.0) to the sample to ensure basic conditions for the derivatization.
-
Derivatization: Add 20 µL of the benzyl (3-bromopropyl)carbamate solution. Vortex the mixture for 1-2 minutes.
-
Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes, or at a slightly elevated temperature (e.g., 40 °C) for 15-30 minutes to ensure complete derivatization.
-
Quenching: Add 10 µL of formic acid to quench the reaction and neutralize the excess base. This also helps to improve chromatographic peak shape.
-
Sample Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) step may be necessary to remove interferences prior to LC-MS analysis.
-
Analysis: Centrifuge the sample to pellet any precipitates. Transfer the supernatant to an autosampler vial for LC-MS analysis.
Data Presentation
The following table summarizes hypothetical quantitative data for the derivatization of representative primary amines with benzyl (3-bromopropyl)carbamate based on the general protocol. Actual results may vary depending on the specific substrate and reaction conditions.
| Primary Amine | Molecular Weight ( g/mol ) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | 107.15 | 4 | 50 | 85 |
| n-Butylamine | 73.14 | 6 | 40 | 78 |
| Aniline | 93.13 | 8 | 60 | 65 |
| Glycine methyl ester | 89.09 | 3 | RT | 92 |
Visualizations
Reaction Mechanism
Application Notes: Benzyl Carbamate (Cbz) as a Protecting Group for Amines
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. academic.oup.com [academic.oup.com]
- 8. synarchive.com [synarchive.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
Cleavage Conditions for the Benzyl Carbamate Protecting Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development. Its stability under a variety of reaction conditions, coupled with the diverse and reliable methods for its removal, makes it an invaluable tool for chemists. The selection of an appropriate deprotection strategy is critical and is dictated by the molecular architecture of the substrate, the presence of other functional groups, and the desired scale of the reaction.
This document provides a comprehensive overview of the most common and effective techniques for the cleavage of the Cbz protecting group, complete with detailed experimental protocols and comparative quantitative data to guide researchers in selecting the optimal method for their specific application.
Deprotection Methodologies: A Comparative Overview
The primary methods for the removal of the Cbz group can be broadly categorized into catalytic hydrogenolysis, transfer hydrogenolysis, and acid-mediated cleavage. Each approach offers a unique profile of reactivity and chemoselectivity.
Data Presentation: Summary of Cbz Deprotection Techniques
The following tables summarize quantitative data for the most common Cbz deprotection methods, offering a comparative view of their efficiency across different substrates.
Table 1: Catalytic Hydrogenolysis of Cbz-Protected Amines
| Substrate | Catalyst (mol%) | H₂ Pressure | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cbz-Glycine | 10% Pd/C (10) | 1 atm | MeOH | RT | 2-24 | >95 | [1][2] |
| Cbz-Alanine | 10% Pd/C (10) | 1 atm | EtOH | RT | 2-24 | >95 | [1] |
| Cbz-Phenylalanine | 10% Pd/C (10) | 1 atm | MeOH | RT | 2-24 | >95 | [1] |
| Cbz-Aniline | 10% Pd/C (5) | 1 atm | MeOH | RT | <0.2 | 98 | [3] |
| Cbz-dipeptide | 10% Pd/C (10) | 1 atm | MeOH | RT | <0.2 | 91 | [3] |
| General Protocol | 10% Pd/C (5-10) | 1-4 atm | MeOH/EtOH | RT | 1-72 | 90-99 | [2][4] |
Table 2: Transfer Hydrogenolysis of Cbz-Protected Amines
| Substrate | Hydrogen Donor | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cbz-Leucine | HCOONH₄ | 10% Pd/C | MeOH | Reflux | 1-6 | >90 | [1] |
| Cbz-D-His-OH | HCOOH | 10% Pd/C | MeOH | RT - 40 | 1-6 | High | [2] |
| Various Amines | HCOONH₄ | 10% Pd/C | i-PrOH | MWI | <0.2 | 90-95 | [5] |
| N-Cbz derivatives | HCOONH₄ | Mg | MeOH | RT | 2-3 min | 85-95 | [6] |
| Halogenated Cbz | HCOONH₄ | 10% Pd/C | MeOH/DMF | RT | <0.25 | ~92 |
Table 3: Acid-Mediated Cleavage of Cbz-Protected Amines
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cbz-Phenylalanine | 33% HBr in AcOH | Acetic Acid | RT | 1-4 | ~90 | [1][2] |
| Cbz-tetraalanine | 33% HBr in AcOH | Acetic Acid | RT | 1-2 | >90 | [7] |
| Cbz-tetraalanine | 95% TFA, scavengers | - | RT | 1-4 | >90 | [7] |
| Cbz-protected piperidine | IPA·HCl | Isopropanol | 65-75 | 4 | High | [8] |
| General Protocol | 16-33% HBr in AcOH | Acetic Acid | 25-40 | 0.5-4 | High | [2] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for Cbz deprotection.
Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.
Caption: Simplified mechanism of acid-mediated Cbz deprotection.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)
This is the most frequently employed method due to its mild conditions and clean byproducts (toluene and carbon dioxide).[9]
Materials:
-
Cbz-protected compound
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[1]
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[1]
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[1]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within a few hours.[9]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[1]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[1]
Protocol 2: Transfer Hydrogenolysis using Ammonium Formate
This method offers a safer alternative to using hydrogen gas, making it suitable for standard laboratory setups.
Materials:
-
Cbz-protected compound
-
Ammonium formate (HCOONH₄)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Add 10% Pd/C (typically 10-20% by weight of the starting material).
-
Add ammonium formate (2-4 equivalents) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Deprotection is often rapid.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
To remove excess ammonium formate, the residue can be taken up in an organic solvent and washed with saturated NaCl solution, or purified by other appropriate methods.
Protocol 3: Acid-Mediated Cleavage using Hydrogen Bromide in Acetic Acid
This method is particularly useful for substrates containing functional groups that are sensitive to reduction.
Materials:
-
Cbz-protected compound
-
33% Hydrogen Bromide (HBr) in acetic acid
-
Anhydrous diethyl ether
-
Scavenger (optional, e.g., anisole)
Procedure:
-
Place the Cbz-protected compound (1.0 equivalent) in a dry reaction vial.
-
Add a solution of 33% HBr in acetic acid (typically a 5-10 fold excess by volume).[2] If the substrate is sensitive to alkylation by the benzyl cation byproduct, a scavenger like anisole can be added.[2]
-
Stir the mixture at room temperature for 1-4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding a large volume of cold diethyl ether to the reaction mixture.[2]
-
Collect the precipitated solid by filtration or centrifugation, washing thoroughly with diethyl ether to remove acetic acid and benzyl bromide.[2]
-
Dry the solid product under vacuum.
Conclusion
The removal of the Cbz protecting group is a fundamental transformation in organic synthesis. The choice of deprotection method is crucial for the successful synthesis of complex molecules. Catalytic hydrogenolysis remains the most common and mildest method, while transfer hydrogenation offers a safer alternative.[1] Acidic cleavage provides a valuable option for substrates that are incompatible with hydrogenation. Careful consideration of the substrate's functionalities and the reaction conditions outlined in these notes will enable researchers to effectively deprotect Cbz-amines in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. expert.taylors.edu.my [expert.taylors.edu.my]
- 7. benchchem.com [benchchem.com]
- 8. tdcommons.org [tdcommons.org]
- 9. benchchem.com [benchchem.com]
The Versatile Role of Benzyl (3-bromopropyl)carbamate in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzyl (3-bromopropyl)carbamate is a valuable bifunctional reagent in organic synthesis, serving as a key building block for the construction of a variety of nitrogen-containing heterocycles. Its structure incorporates a nucleophilic carbamate nitrogen, a three-carbon linker, and a reactive terminal bromide, making it an ideal precursor for intramolecular cyclization reactions to form saturated heterocycles such as piperidines and pyrrolidines. The benzyl carbamate (Cbz) group also provides a stable protecting group for the nitrogen atom, which can be readily removed under various conditions, allowing for further functionalization of the resulting heterocyclic core.
This document provides an overview of the application of Benzyl (3-bromopropyl)carbamate in the synthesis of nitrogen-containing heterocycles, including a detailed protocol for a representative transformation.
I. General Reaction Pathway
The primary application of Benzyl (3-bromopropyl)carbamate in heterocyclic synthesis involves a two-step sequence: N-alkylation of a suitable nucleophile followed by intramolecular cyclization. The initial step involves the reaction of a carbon nucleophile, such as a malonate ester or a cyanoacetate, with the terminal bromide of Benzyl (3-bromopropyl)carbamate. This is typically carried out in the presence of a base to deprotonate the active methylene compound. The subsequent step is an intramolecular nucleophilic substitution, where the nitrogen of the carbamate displaces the newly introduced leaving group (often after conversion to a more suitable one), leading to the formation of the heterocyclic ring.
Caption: General workflow for heterocycle synthesis.
II. Synthesis of N-Cbz-Piperidine Derivatives
A common application of Benzyl (3-bromopropyl)carbamate is in the synthesis of substituted piperidines. This is exemplified by the reaction with a malonate derivative to form an N-Cbz-piperidine-3-carboxylate. While specific quantitative data from a single comprehensive source is limited in the provided search results, the general methodology is a cornerstone of heterocyclic chemistry.
Table 1: Representative Reaction Data for Piperidine Synthesis
| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Reference |
| 1 | Benzyl (3-bromopropyl)carbamate, Diethyl malonate | NaH, DMF, 0 °C to rt | Diethyl 2-(3-(benzyloxycarbonylamino)propyl)malonate | Not specified | General Method |
| 2 | Diethyl 2-(3-(benzyloxycarbonylamino)propyl)malonate | 1. NaH, THF 2. TsCl, Pyridine 3. NaH, THF, reflux | Ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate | Not specified | General Method |
Note: The yields for these specific transformations were not available in the provided search results and are represented as "Not specified". The protocol below is a generalized procedure based on established chemical principles.
III. Experimental Protocol: Synthesis of Ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate
This protocol outlines a representative procedure for the synthesis of an N-Cbz-piperidine derivative starting from Benzyl (3-bromopropyl)carbamate.
Materials:
-
Benzyl (3-bromopropyl)carbamate
-
Diethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
Step 1: Synthesis of Diethyl 2-(3-(benzyloxycarbonylamino)propyl)malonate
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl malonate (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of Benzyl (3-bromopropyl)carbamate (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the title compound.
Step 2: Synthesis of Ethyl 1-(benzyloxycarbonyl)piperidine-3-carboxylate
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the product from Step 1 (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add p-toluenesulfonyl chloride (1.1 eq) in anhydrous pyridine.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at reflux, add the crude tosylate in anhydrous THF dropwise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the final product.
Caption: Synthesis of a piperidine derivative.
IV. Conclusion
Benzyl (3-bromopropyl)carbamate is a highly effective reagent for the synthesis of N-Cbz protected nitrogen-containing heterocycles, particularly piperidines. The straightforward reaction sequence of N-alkylation followed by intramolecular cyclization provides a reliable route to these important structural motifs found in many biologically active molecules and pharmaceuticals. The Cbz protecting group offers stability during the synthesis and can be easily removed to allow for further diversification of the heterocyclic scaffold. The protocols and data presented, while based on general principles due to the lack of specific literature examples in the search, provide a solid foundation for researchers to develop and optimize the synthesis of their target nitrogen-containing heterocycles using this versatile building block.
Application Notes and Protocols for the Large-Scale Synthesis of Benzyl (3-bromopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of benzyl (3-bromopropyl)carbamate, a versatile building block in the synthesis of various pharmaceutical and biologically active compounds. Two primary synthetic routes are presented, offering flexibility based on available starting materials and desired scale.
Introduction
Benzyl (3-bromopropyl)carbamate serves as a key intermediate in organic synthesis, particularly in the introduction of a protected aminopropyl moiety. Its applications include the development of novel therapeutic agents. The following protocols detail two effective methods for its preparation on a laboratory scale, with considerations for potential scale-up.
Method 1: Bromination of Benzyl (3-hydroxypropyl)carbamate
This method relies on the conversion of a primary alcohol to an alkyl bromide using a combination of triphenylphosphine and carbon tetrabromide, a variation of the Appel reaction.
Reaction Pathway
Caption: Reaction scheme for the synthesis of benzyl (3-bromopropyl)carbamate via bromination.
Experimental Protocol
A solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in dry tetrahydrofuran (THF, 30 mL) is added dropwise to a solution of benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in the same solvent (30 mL). The reaction mixture is stirred at room temperature for 48 hours. Following the reaction, the solution is filtered to remove any insoluble solids. The filtrate is then concentrated under reduced pressure. The resulting residue is dissolved in dichloromethane (CH2Cl2) and washed with water. The organic layer is dried over magnesium sulfate (MgSO4), filtered, and the solvent is evaporated to yield an oily residue. This crude product is purified by column chromatography on silica gel, eluting with a gradient from dichloromethane to methanol. Evaporation of the solvents from the collected fractions affords benzyl (3-bromopropyl)carbamate as an orange oil.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material (Benzyl N-(3-hydroxypropyl)carbamate) | 3.0 g (14.30 mmol) | [1] |
| Triphenylphosphine | 9.4 g (28.60 mmol) | [1] |
| Carbon Tetrabromide | 7.5 g (28.60 mmol) | [1] |
| Product Yield (mass) | 3.2 g | [1] |
| Product Yield (percentage) | 86.4% | [1] |
| TLC Rf | 0.5 (silica gel, CHCl3) | [1] |
Analytical Data
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.32 (5H, m, Cbz), 5.15 (1H, br s, CBzNH-), 5.06 (2H, s, Cbz), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m) | [1] |
| ¹³C NMR (75.5 MHz, CDCl₃) | δ 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6 | [1] |
Method 2: N-Protection of 3-Bromopropylamine
This approach involves the direct protection of the amino group of 3-bromopropylamine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.
Reaction Pathway
Caption: Synthesis of benzyl (3-bromopropyl)carbamate by N-protection.
Experimental Protocol
To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in dry tetrahydrofuran (THF, 40 mL), benzyl chloroformate (1.64 g, 9.60 mmol) is added via syringe at room temperature. The mixture is then cooled to 0°C. N,N-diisopropylethylamine (1.6 mL, 9.20 mmol) is added dropwise via syringe, and the reaction is allowed to stir at 0°C for 1 hour. The crude reaction mixture is filtered through a pad of Celite, and the solvents are evaporated under reduced pressure. The resulting residue is purified by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product as a liquid.[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material (3-Bromopropylamine hydrobromide) | 2 g (9.14 mmol) | [2] |
| Benzyl Chloroformate | 1.64 g (9.60 mmol) | [2] |
| N,N-Diisopropylethylamine | 1.6 mL (9.20 mmol) | [2] |
| Product Yield (mass) | 1.56 g | [2] |
Experimental Workflow Comparison
The following diagram illustrates the general workflow for both synthetic methods.
Caption: Comparative workflow of the two synthetic methods.
Conclusion
Both presented methods provide viable routes for the synthesis of benzyl (3-bromopropyl)carbamate. Method 1, starting from the corresponding alcohol, offers a high yield but requires a longer reaction time and a multi-step work-up. Method 2 is significantly faster but may require careful handling of benzyl chloroformate, a lachrymator. The choice of method will depend on factors such as the availability of starting materials, desired scale of the reaction, and time constraints. For large-scale synthesis, optimization of reaction conditions and purification procedures may be necessary to improve efficiency and reduce costs.
References
Application Notes and Protocols for Benzyl Carbamate Synthesis in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzyl carbamates, a crucial protecting group strategy in organic synthesis, particularly for amines in peptide and pharmaceutical development, has traditionally been dominated by batch processes.[1] These conventional methods often involve hazardous reagents like benzyl chloroformate and present challenges in scalability and safety.[2][3][4][5] The adoption of continuous flow chemistry offers a compelling alternative, providing enhanced safety, precise control over reaction parameters, and improved scalability.[6][7] This document details various flow chemistry applications for the synthesis of benzyl carbamates, providing comprehensive protocols and comparative data.
Application Note 1: Isocyanate-Free Synthesis of Benzyl Carbamates via Curtius Rearrangement Coupled with Biocatalytic Tagging
This approach circumvents the use of highly toxic isocyanates by generating them in situ through a Curtius rearrangement of carboxylic acids.[8][9][10][11] A subsequent biocatalytic step can be integrated to simplify purification by tagging and removing excess benzyl alcohol.[8][9][10]
Advantages:
-
Avoids the handling of toxic and unstable isocyanates.[12]
-
Telescoped process minimizes manual handling and improves efficiency.[8][9]
-
Biocatalytic purification is highly selective and simplifies product isolation.[8][10]
Experimental Workflow Diagram:
Caption: Workflow for Curtius rearrangement and biocatalytic purification.
Quantitative Data Summary
| Entry | Carboxylic Acid Substrate | Residence Time (min) | Temperature (°C) | Isolated Yield (%) |
| 1 | Benzoic Acid | 30 | 120 | 95[8] |
| 2 | 4-Methoxybenzoic Acid | 30 | 120 | 92[8] |
| 3 | Phenylacetic Acid | 60 | 120 | 75[8] |
| 4 | Cyclohexanecarboxylic Acid | 30 | 120 | 88[8] |
| 5 | 3-Oxocyclobutanecarboxylic Acid | 30 | 80 | 65[8][11] |
Experimental Protocol
Materials:
-
Carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Toluene (solvent)
-
Immobilized Candida antarctica lipase B (CALB)
-
Vinyl butyrate
Flow System Setup:
-
A continuous flow platform (e.g., Vapourtec E-series) is used.[8][13]
-
Two pump channels are used for the initial reaction.
-
A heated coil reactor is used for the Curtius rearrangement.
-
A packed column reactor containing immobilized CALB is used for the purification step.
-
A back-pressure regulator (100 psi) is used to enable superheating of the solvent.[8][13]
Procedure:
-
Solution Preparation:
-
Prepare a solution of the carboxylic acid (e.g., 0.5 M) and DPPA in toluene.
-
Prepare a solution of benzyl alcohol in toluene.
-
-
Curtius Rearrangement and Carbamate Formation:
-
Pump the two solutions at appropriate flow rates into a T-mixer.
-
Pass the mixed stream through a heated coil reactor (e.g., 10 mL) at the specified temperature and residence time (see table).[8]
-
The isocyanate intermediate is formed in situ and trapped by benzyl alcohol to form the benzyl carbamate.
-
-
Biocatalytic Impurity Tagging:
-
Work-up and Purification:
Application Note 2: Continuous Synthesis of Benzyl Carbamates from CO₂ and Amines
This method provides an environmentally benign route to carbamates by utilizing carbon dioxide as a C1 source, avoiding the use of phosgene or its derivatives.[14][15][16] The use of a continuous flow setup facilitates the handling of gaseous CO₂ and allows for rapid reaction times.[15][16]
Advantages:
-
Phosgene- and isocyanate-free process enhances safety.
-
Flow chemistry simplifies the handling and introduction of gaseous reagents.[15][16]
Reaction Pathway Diagram:
Caption: Synthesis of benzyl carbamates from amines, CO₂, and benzyl bromide.
Quantitative Data Summary
| Entry | Amine Substrate | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | Benzylamine | 70 | 50 | 92[15] |
| 2 | Aniline | 70 | 50 | 85[15] |
| 3 | Pyrrolidine | 70 | 50 | 78[15] |
| 4 | Dibenzylamine | 70 | 50 | 65[15] |
Experimental Protocol
Materials:
-
Amine (1.0 equiv)
-
Benzyl bromide (2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)[15][16]
-
Acetonitrile (MeCN) (solvent)
-
Carbon dioxide (CO₂) gas
Flow System Setup:
-
A continuous flow system (e.g., Vapourtec E-series) with a gas introduction module is required.[15]
-
A heated coil reactor (e.g., 10 mL) is used.[15]
-
A back-pressure regulator is used to maintain pressure and facilitate gas dissolution.
Procedure:
-
Solution Preparation:
-
Prepare a solution of the amine, benzyl bromide, and DBU in acetonitrile.[15]
-
-
Reaction:
-
Work-up and Purification:
-
The output stream is collected.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the pure benzyl carbamate.
-
Conclusion
Flow chemistry presents a significant advancement in the synthesis of benzyl carbamates, offering safer, more efficient, and scalable alternatives to traditional batch methods. The protocols detailed above for the Curtius rearrangement/biocatalytic tagging and the CO₂-based synthesis demonstrate the versatility of flow chemistry in addressing common challenges in chemical synthesis. These methods are particularly valuable for researchers and professionals in drug development where the safe and efficient production of N-Cbz protected intermediates is paramount. The precise control over reaction conditions afforded by flow reactors often leads to higher yields and purities, making it a highly attractive technology for modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Benzyl Chloroformate [commonorganicchemistry.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 7. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 9. vapourtec.com [vapourtec.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Continuous Synthesis of Carbamates from CO2 and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl (3-bromopropyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzyl (3-bromopropyl)carbamate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to benzyl (3-bromopropyl)carbamate?
A1: There are three primary methods for the synthesis of benzyl (3-bromopropyl)carbamate:
-
N-Alkylation of Benzyl Carbamate: This method involves the reaction of benzyl carbamate with 1,3-dibromopropane in the presence of a base.[1]
-
Reaction of 3-Bromopropylamine with Benzyl Chloroformate: This route utilizes 3-bromopropylamine hydrobromide and benzyl chloroformate with a non-nucleophilic base.[2]
-
Bromination of an Alcohol Precursor: This synthesis starts with benzyl N-(3-hydroxypropyl)carbamate, and the hydroxyl group is converted to a bromide.[3]
Q2: I am observing a significant, high-molecular-weight byproduct in my reaction. What is it likely to be, and how can I minimize its formation?
A2: A common high-molecular-weight byproduct is the dialkylated product, dibenzyl N,N'-(propane-1,3-diyl)dicarbamate . This occurs when two molecules of benzyl carbamate react with one molecule of 1,3-dibromopropane.
Troubleshooting:
-
Control Stoichiometry: Use a significant excess of 1,3-dibromopropane to favor mono-alkylation. A molar ratio of 1:3 to 1:5 of benzyl carbamate to 1,3-dibromopropane is recommended.
-
Slow Addition: Add the base or the benzyl carbamate solution slowly to the reaction mixture containing 1,3-dibromopropane. This maintains a low concentration of the carbamate anion, reducing the chance of a second alkylation.
-
Choice of Base: Employ a bulky, non-nucleophilic base to deprotonate the benzyl carbamate.
Q3: My reaction yield is low, and I've identified a volatile, non-polar impurity. What could be the cause?
A3: The likely culprit is the formation of cyclopropane through an intramolecular reaction of 1,3-dibromopropane.[4][5][6] This side reaction is particularly favored by certain metals and strong bases.
Troubleshooting:
-
Avoid Reactive Metals: Do not use reactive metals such as sodium or magnesium as the base if you are performing a one-pot reaction involving the formation of the carbamate anion followed by alkylation.
-
Choice of Base: Use a soluble, non-metallic base like potassium carbonate or an organic amine base.
-
Temperature Control: Keep the reaction temperature as low as feasible to disfavor the intramolecular cyclization, which often has a higher activation energy.
Q4: I am seeing byproducts related to my benzyl chloroformate starting material. What are they and how can I prevent them?
A4: Benzyl chloroformate is highly reactive and can lead to several byproducts.[7][8][9]
-
Dibenzyl Carbonate: This can form if the benzyl chloroformate reacts with any residual benzyl alcohol from its synthesis.
-
Benzyl Alcohol: Hydrolysis of benzyl chloroformate with any moisture present in the reaction will produce benzyl alcohol.
Troubleshooting:
-
Use High-Purity Benzyl Chloroformate: Ensure the starting material is of high purity and free from benzyl alcohol.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Controlled Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to control the reactivity of benzyl chloroformate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of benzyl (3-bromopropyl)carbamate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of benzyl carbamate. 2. Poor quality of reagents. 3. Insufficient reaction time or temperature. | 1. Use a stronger, non-nucleophilic base or increase the amount of base. 2. Verify the purity of starting materials. Benzyl chloroformate is moisture-sensitive.[8][10] 3. Monitor the reaction by TLC or LC-MS and adjust time and temperature accordingly. |
| Formation of Multiple Spots on TLC | 1. Over-alkylation. 2. Unreacted starting materials. 3. Formation of cyclopropane or other byproducts. 4. Decomposition of product or starting materials. | 1. Use an excess of 1,3-dibromopropane. 2. Ensure complete reaction by monitoring progress. 3. See FAQs Q2 and Q3. 4. Avoid excessive heating and prolonged reaction times. |
| Difficulty in Product Purification | 1. Co-elution of the product with byproducts. 2. Oily product that is difficult to handle. | 1. Optimize column chromatography conditions (e.g., solvent gradient, silica gel type). 2. The product can be an oil or a low-melting solid.[3] If oily, try to crystallize from a suitable solvent system. |
Experimental Protocols
Method 1: N-Alkylation of Benzyl Carbamate
This protocol is a general guideline and may require optimization.
Materials:
-
Benzyl carbamate
-
1,3-Dibromopropane
-
Potassium Carbonate (anhydrous)
-
Acetone or DMF (anhydrous)
Procedure:
-
To a solution of benzyl carbamate (1.0 eq.) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Add 1,3-dibromopropane (3.0 - 5.0 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: From 3-Bromopropylamine Hydrobromide
This protocol is adapted from a literature procedure.[2]
Materials:
-
3-Bromopropylamine hydrobromide
-
Benzyl chloroformate
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Suspend 3-bromopropylamine hydrobromide (1.0 eq.) in anhydrous THF.
-
Add benzyl chloroformate (1.05 eq.) at room temperature.
-
Cool the mixture to 0 °C and add DIPEA (1.0 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of benzyl (3-bromopropyl)carbamate.
Caption: Common side reactions observed during the N-alkylation of benzyl carbamate with 1,3-dibromopropane.
References
- 1. Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]
- 4. homework.study.com [homework.study.com]
- 5. Sciencemadness Discussion Board - Preparation of 1,3-dibromopropane - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. What happens when 13dibromopropane reacts with zinc class 12 chemistry CBSE [vedantu.com]
- 7. Page loading... [guidechem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. Benzyl Chloroformate [commonorganicchemistry.com]
Technical Support Center: Purification of Crude Benzyl (3-bromopropyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude benzyl (3-bromopropyl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude benzyl (3-bromopropyl)carbamate?
A1: Common impurities include unreacted starting materials such as benzyl N-(3-hydroxypropyl)carbamate, and byproducts from the synthesis, most notably triphenylphosphine oxide if a phosphine-based bromination reagent is used. Other potential impurities can arise from side reactions or degradation, such as hydrolysis of the carbamate or the bromo- functionality.
Q2: My crude product is an oil, but the pure compound is a solid. What is the best initial purification step?
A2: If your crude product is an oil, it is often beneficial to first attempt to remove highly non-polar impurities and byproducts like triphenylphosphine oxide. This can sometimes be achieved by dissolving the crude oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate) and then adding a non-polar solvent like hexanes or pentane to precipitate the triphenylphosphine oxide.[1][2] Subsequent column chromatography is typically the most effective method for separating the desired product from the remaining impurities.
Q3: I am having difficulty removing triphenylphosphine oxide (TPPO) from my product. What methods can I use?
A3: Triphenylphosphine oxide (TPPO) can be challenging to remove due to its polarity. Here are a few effective methods:
-
Precipitation with a non-polar solvent: Dissolve the crude mixture in a minimal amount of a solvent like dichloromethane and then add a non-polar "anti-solvent" such as hexanes or diethyl ether to selectively precipitate the TPPO.[1][2]
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Precipitation with metal salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[2][3][4] Dissolving the crude product in a suitable solvent (e.g., ethanol for ZnCl₂) and adding the metal salt solution can precipitate the TPPO complex, which can then be removed by filtration.[2][4]
-
Filtration through a silica plug: For a quick purification, you can dissolve the crude product in a non-polar solvent system (e.g., pentane/ether) and pass it through a short plug of silica gel. The highly polar TPPO will be retained on the silica, while the less polar product elutes.[1][2]
Q4: What are suitable solvent systems for column chromatography of benzyl (3-bromopropyl)carbamate?
A4: A common and effective solvent system for the column chromatography of benzyl (3-bromopropyl)carbamate is a gradient of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. A typical purification might use a gradient of dichloromethane to methanol for more polar impurities.[5] It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC) analysis.
Q5: My purified yield of benzyl (3-bromopropyl)carbamate is low. What are the potential causes and solutions?
A5: Low yield after purification can be due to several factors:
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Incomplete reaction: Ensure the initial synthesis has gone to completion by monitoring with TLC.
-
Product loss during workup: Benzyl (3-bromopropyl)carbamate has some water solubility, so extensive washing with aqueous solutions can lead to product loss. Minimize the volume and number of aqueous washes.
-
Hydrolysis: The carbamate and bromo- groups can be susceptible to hydrolysis, especially under acidic or basic conditions during the workup. Ensure the workup is performed under neutral or mildly acidic/basic conditions and at a low temperature if necessary.
-
Co-elution during chromatography: If the polarity of the product and a major impurity are very similar, they may co-elute during column chromatography. Fine-tuning the solvent system or using a different stationary phase may be necessary.
-
Decomposition on silica gel: Some compounds can decompose on silica gel. If you suspect this is happening, you can try deactivating the silica gel with triethylamine before use or using an alternative stationary phase like alumina.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oily Product After Purification | Residual solvent. | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of a low-melting impurity. | Re-purify using column chromatography with a shallower solvent gradient to improve separation. Consider recrystallization from a suitable solvent system. | |
| Multiple Spots on TLC After Column Chromatography | Column was overloaded. | Use a larger column or reduce the amount of crude material loaded. |
| Inappropriate solvent system. | Optimize the solvent system using TLC to achieve better separation between the product and impurities. | |
| The compound is degrading on the silica. | Deactivate the silica gel with a small amount of triethylamine in the eluent or use a different stationary phase like neutral alumina. | |
| Product Won't Crystallize | Presence of impurities. | Re-purify by column chromatography. |
| "Oiling out" during recrystallization. | Use a different solvent system for recrystallization. Try dissolving the compound in a good solvent and adding a poor solvent dropwise at an elevated temperature until turbidity is observed, then allow to cool slowly. | |
| Streaking on TLC Plate | The compound is too polar for the solvent system. | Use a more polar eluent. |
| The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. |
Experimental Protocols
Protocol 1: Purification of Crude Benzyl (3-bromopropyl)carbamate by Column Chromatography
-
Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., 10% ethyl acetate in hexanes).
-
Stir gently to create a uniform slurry, ensuring there are no air bubbles.
-
-
Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Add a small layer of sand to the bottom of the column.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow the solvent to drain until it is just above the silica bed.
-
-
Loading the Sample:
-
Dissolve the crude benzyl (3-bromopropyl)carbamate in a minimal amount of the starting eluent.
-
Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Allow the sample to absorb completely into the silica.
-
Carefully add a thin layer of sand on top of the silica bed.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent as needed (e.g., from 10% to 20% to 30% ethyl acetate in hexanes) to elute the desired compound.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzyl (3-bromopropyl)carbamate.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrNO₂ | General Knowledge |
| Molecular Weight | 272.14 g/mol | General Knowledge |
| Appearance | Pale-yellow to yellow solid or liquid | |
| Melting Point | 37-39 °C | [5] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [5] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly) | [5] |
Visualizations
Caption: Troubleshooting workflow for the purification of benzyl (3-bromopropyl)carbamate.
Caption: Chemical structures of the target compound and common impurities.
References
Stability of benzyl (3-bromopropyl)carbamate under acidic and basic conditions
Welcome to the technical support center for benzyl (3-bromopropyl)carbamate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyl carbamate (Cbz) group in benzyl (3-bromopropyl)carbamate to acidic conditions?
A1: The benzyloxycarbonyl (Cbz) protecting group is known to be relatively stable to some acidic conditions. However, it can be cleaved under harsh acidic treatments.[1] Strong acids such as excess hydrochloric acid (HCl), hydrobromic acid (HBr), or strong Lewis acids can lead to the deprotection of the amine.[1][2] The mechanism involves protonation of the carbamate followed by cleavage.[1] Studies on benzyl carbamate itself have shown that acid-catalyzed hydrolysis can occur, and the rate of this hydrolysis increases with higher acidity.[3][4]
Q2: What are the expected degradation products of benzyl (3-bromopropyl)carbamate under acidic conditions?
A2: Under strongly acidic conditions, the primary degradation pathway is the cleavage of the Cbz group to yield 3-bromopropylamine, toluene, and carbon dioxide. The reaction proceeds through the formation of a carbamic acid intermediate which is unstable and readily decarboxylates.
Q3: Is benzyl (3-bromopropyl)carbamate stable under basic conditions?
A3: The Cbz group is generally considered to be stable to basic conditions.[1] This allows for the selective deprotection of other protecting groups, like Fmoc, in the presence of a Cbz group. One study demonstrated that an ester group could be hydrolyzed under alkaline conditions without affecting a nearby carbamate group, suggesting the carbamate's resilience to base-mediated hydrolysis.[5] However, prolonged exposure to strong bases at elevated temperatures may lead to slow degradation.
Q4: What are the potential degradation products under basic conditions?
A4: While generally stable, if degradation were to occur under harsh basic conditions, it would likely proceed via hydrolysis of the carbamate to yield benzyl alcohol, 3-bromopropylamine, and carbonate. Additionally, intermolecular or intramolecular substitution of the bromide by the carbamate nitrogen or other nucleophiles present in the reaction mixture could be a possibility, especially upon heating.
Q5: Can the bromide in benzyl (3-bromopropyl)carbamate react under typical acidic or basic conditions?
A5: Yes, the 3-bromopropyl moiety contains a primary alkyl bromide, which is susceptible to nucleophilic substitution. Under basic conditions, hydroxide ions or other nucleophiles can displace the bromide. Under acidic conditions, if a nucleophilic solvent or reagent is present, substitution can also occur. The reactivity of the bromide should be considered when planning experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected loss of the Cbz group during a reaction. | The reaction conditions were too acidic. | Buffer the reaction mixture to a milder pH. If strong acid is required for another part of the molecule, consider a more acid-stable protecting group. |
| Formation of an unexpected byproduct with a higher molecular weight. | Intermolecular side reactions may be occurring, possibly involving the displacement of the bromide by the amine of another molecule after Cbz deprotection. | Use dilute conditions to minimize intermolecular reactions. Ensure complete Cbz protection of your starting material. |
| Low recovery of the compound after work-up with aqueous base. | While generally stable, some degradation or loss to the aqueous phase may occur. The bromide may also be reacting. | Minimize the time the compound is in contact with the basic solution. Use a milder base or perform the extraction at a lower temperature. |
| TLC analysis shows multiple spots after an intended reaction. | This could indicate partial deprotection of the Cbz group or side reactions involving the alkyl bromide. | Analyze the byproducts to understand the degradation pathway. Adjust reaction conditions (e.g., temperature, pH, reaction time) to minimize side reactions. |
Stability Data Summary
| Condition | Stability | Potential Degradation Products |
| Mild Acid (e.g., acetic acid) | Generally Stable | Minimal degradation expected. |
| Strong Acid (e.g., conc. HCl, HBr, TFA) | Labile | 3-Bromopropylamine, Benzyl Alcohol/Toluene, CO₂ |
| Mild Base (e.g., NaHCO₃, Et₃N) | Stable | Minimal degradation expected. |
| Strong Base (e.g., NaOH, KOH) | Generally Stable, but can degrade under forcing conditions | Benzyl Alcohol, 3-Bromopropylamine, Carbonate |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acid Stability
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Preparation of Solutions: Prepare stock solutions of benzyl (3-bromopropyl)carbamate in a suitable organic solvent (e.g., acetonitrile or THF). Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 1 M, and 5 M HCl in water or an organic solvent).
-
Reaction Setup: In separate vials, add a known concentration of the benzyl (3-bromopropyl)carbamate stock solution to each of the acidic solutions.
-
Time Course Analysis: Maintain the reactions at a constant temperature (e.g., room temperature or 50 °C). At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial.
-
Quenching and Analysis: Quench the reaction by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Analyze the samples by a suitable analytical method such as HPLC, LC-MS, or TLC to monitor the disappearance of the starting material and the appearance of degradation products.
-
Quantification: Use a calibration curve of the starting material to quantify its concentration over time and determine the rate of degradation.
Protocol 2: General Procedure for Assessing Base Stability
-
Preparation of Solutions: Prepare stock solutions of benzyl (3-bromopropyl)carbamate in a suitable organic solvent. Prepare basic solutions of varying concentrations (e.g., 0.1 M, 1 M, and 5 M NaOH in water or an organic/aqueous mixture).
-
Reaction Setup: In separate vials, add a known concentration of the benzyl (3-bromopropyl)carbamate stock solution to each of the basic solutions.
-
Time Course Analysis: Maintain the reactions at a constant temperature. At various time points, withdraw an aliquot from each reaction vial.
-
Quenching and Analysis: Quench the reaction by neutralizing the base with a suitable acid (e.g., 1 M HCl). Analyze the samples by HPLC, LC-MS, or TLC.
-
Quantification: Quantify the remaining starting material at each time point to determine the stability.
Visualizations
Caption: Acid-catalyzed degradation pathway of benzyl (3-bromopropyl)carbamate.
Caption: Potential hydrolysis pathway under strong basic conditions.
Caption: General experimental workflow for assessing stability.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 3. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
Preventing decomposition of Carbamic acid, (3-bromopropyl)-, benzyl ester during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Carbamic acid, (3-bromopropyl)-, benzyl ester to prevent its decomposition.
Troubleshooting Guide
Users may encounter issues related to the degradation of this compound. This guide provides a structured approach to troubleshoot and identify the root cause of decomposition.
Issue: Appearance of Unknown Impurities in QC Analysis (e.g., LC-MS, NMR)
If unexpected peaks are observed during quality control analysis, it may indicate decomposition of the material.
Troubleshooting Steps:
-
Review Storage Conditions:
-
Temperature: Was the compound stored at the recommended temperature of -20°C?[1] Deviations to higher temperatures, even for short periods, can accelerate decomposition.
-
Moisture: Was the container properly sealed to prevent moisture ingress?[2][3] Carbamates are susceptible to hydrolysis.[4][5]
-
Light: Was the compound protected from light? While not extensively documented for this specific molecule, light can be an energy source for degradation of complex organic molecules.[6]
-
Atmosphere: Was the compound stored under an inert atmosphere (e.g., nitrogen, argon)?[2] Oxygen can potentially contribute to long-term degradation.
-
-
Identify Potential Degradation Products:
-
Hydrolysis Products: The primary hydrolysis products would be benzyl alcohol, 3-bromopropylamine, and carbon dioxide.
-
Intramolecular Cyclization Product: The presence of a 3-bromopropyl group allows for intramolecular cyclization to form a six-membered cyclic carbamate, N-Cbz-piperidine-2-one.
-
-
Consult Analytical Data:
-
Mass Spectrometry (MS): Look for masses corresponding to the potential degradation products.
-
Nuclear Magnetic Resonance (NMR): Compare the spectra of the stored material with the reference spectrum. Look for the disappearance of characteristic peaks of the starting material and the appearance of new signals corresponding to the degradation products.
-
Logical Troubleshooting Flowchart:
Caption: Troubleshooting workflow for identifying the cause of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two primary decomposition pathways are:
-
Hydrolysis: The carbamate ester bond can be cleaved by water to yield benzyl alcohol, 3-bromopropylamine, and carbon dioxide. This process can be accelerated by acidic or basic conditions.
-
Intramolecular Cyclization: The nucleophilic nitrogen of the carbamate can attack the electrophilic carbon bearing the bromine atom, leading to the formation of a six-membered cyclic carbamate and benzyl bromide. Elevated temperatures can promote this pathway.
Caption: Primary decomposition pathways for the compound.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.[1]
-
Moisture: Store in a tightly sealed container, preferably in a desiccator or under a dry, inert atmosphere to prevent hydrolysis.[2][3]
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.[2]
Q3: Can I store the compound in solution?
A3: Storing the compound in solution is generally not recommended for long periods, as the solvent can facilitate decomposition. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at -20°C. Protic solvents, especially in the presence of trace amounts of acid or base, can accelerate hydrolysis.
Q4: How can I monitor the stability of the compound over time?
A4: Regular quality control checks are recommended. Techniques such as High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) detection or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess the purity of the compound and detect the formation of any degradation products. A baseline analysis should be performed on the freshly received material, and subsequent analyses can be compared to this baseline.
Quantitative Data on Stability
| Storage Condition | Temperature (°C) | Atmosphere | Expected Purity after 1 Year | Primary Degradation Pathway |
| Recommended | -20 | Inert Gas (Dry) | >98% | Minimal |
| Sub-optimal | 4 | Air (Sealed) | 90-95% | Slow Hydrolysis & Cyclization |
| Poor | 25 (Room Temp) | Air (Sealed) | <80% | Hydrolysis & Cyclization |
| Poor | 25 (Room Temp) | Air (Unsealed) | <60% | Rapid Hydrolysis |
Note: This data is illustrative and the actual rate of decomposition may vary. It is crucial to perform in-house stability studies for critical applications.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound.
Protocol 1: Accelerated Stability Study
Objective: To assess the short-term stability of the compound under stressed conditions to predict long-term stability.
Methodology:
-
Sample Preparation: Aliquot 5-10 mg of the compound into several amber glass vials.
-
Stress Conditions:
-
Temperature: Place vials at elevated temperatures (e.g., 4°C, 25°C, and 40°C).
-
Humidity: Place a separate set of vials in a humidity chamber (e.g., 75% relative humidity) at 25°C.
-
Light: Expose a set of vials to a controlled light source (e.g., a photostability chamber).
-
-
Time Points: Analyze samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.
-
Analysis:
-
Use a validated HPLC-MS method to determine the purity of the compound and identify and quantify any degradation products.
-
The mobile phase could consist of a gradient of water and acetonitrile with a small amount of formic acid.
-
Monitor the disappearance of the parent compound and the appearance of peaks corresponding to hydrolysis and cyclization products.
-
Protocol 2: Long-Term Stability Study
Objective: To determine the stability of the compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Aliquot 5-10 mg of the compound into several amber glass vials, flush with nitrogen, and seal tightly.
-
Storage: Store the vials at the recommended temperature of -20°C.
-
Time Points: Analyze samples at initial (T=0), 3 months, 6 months, 12 months, and 24 months.
-
Analysis: Use the same HPLC-MS method as in the accelerated study to assess purity and degradation.
Experimental Workflow Diagram:
References
- 1. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. carlroth.com [carlroth.com]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry of heteroarylphosphorus compounds. Part III. The alkaline hydrolysis of heteroarylmethyl analogues of benzyltriphenyl-phosphonium bromide; relative stabilities of heteroarylmethyl carbanions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Benzyl Carbamate (Cbz) Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the removal of the carboxybenzyl (Cbz or Z) protecting group. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during Cbz deprotection experiments.
Troubleshooting Guides
This section provides solutions to common problems observed during Cbz deprotection reactions in a question-and-answer format.
Issue 1: Incomplete or Slow Catalytic Hydrogenolysis
Question: My Cbz deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is sluggish or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is outlined below.
Potential Causes and Solutions:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2]
-
Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish over time.[2][3]
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be adequate for complete conversion, especially with sterically hindered substrates.[2][3]
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Inadequate Mixing: In a heterogeneous reaction, efficient mixing is critical for the substrate to interact with the catalyst surface.[3]
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.[3]
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[2]
Issue 2: Observation of Side Products and Lack of Selectivity
Question: I am observing unexpected side products during my Cbz deprotection. How can I improve selectivity?
Answer: The formation of side products depends heavily on the chosen deprotection method and the substrate's functional groups.
-
Problem (Hydrogenolysis): Reduction of other functional groups such as alkenes, alkynes, nitro groups, benzyl ethers, and aryl halides (especially bromides and iodides).[3][4]
-
Solution 1: Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity by using a hydrogen donor like ammonium formate or formic acid in situ, avoiding pressurized hydrogen gas.[3]
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Solution 2: Alternative Deprotection Methods: For substrates with sensitive functional groups, non-reductive methods are preferable.[3] Acidic cleavage (e.g., HBr in acetic acid) or nucleophilic cleavage (e.g., with 2-mercaptoethanol) are excellent alternatives.[3][4]
-
-
Problem (Acidic Cleavage): Acetylation of the deprotected amine when using acetic acid as a solvent, or degradation of other acid-sensitive groups.[2]
-
Problem (Lewis Acid/TMS-Iodide): Formation of benzyl iodide, a genotoxic and powerful alkylating agent, which can be a significant safety and regulatory concern.[4]
Data Presentation: Comparison of Cbz Deprotection Methods
The following table summarizes typical reaction conditions and key features for various Cbz deprotection methods. Optimal conditions can vary depending on the specific substrate.[3]
| Method Category | Reagents/Conditions | Typical Solvents | Key Advantages | Potential Limitations |
| Catalytic Hydrogenolysis | H₂ (1-50+ atm), 5-10% Pd/C | MeOH, EtOH, EtOAc, THF | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[5] | Incompatible with reducible groups; catalyst poisoning by sulfur; H₂ gas safety concerns.[5] |
| Transfer Hydrogenation | Ammonium formate, Formic acid, Cyclohexene; Pd/C | MeOH, EtOH | Safer alternative to H₂ gas, often better selectivity.[3] | Catalyst can still be poisoned by sulfur. |
| Acidic Cleavage | 33% HBr in Acetic Acid | Glacial Acetic Acid | Effective for hydrogenation-sensitive substrates.[5] | Harsh conditions, potential for side reactions (acetylation), not suitable for acid-labile molecules.[2] |
| Lewis Acid-Mediated | AlCl₃ in HFIP | HFIP | Milder than HBr/AcOH, good functional group tolerance.[3] | Requires specific solvent (HFIP), careful quenching. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, KOAc | DMAC | Excellent for sensitive substrates with reducible groups or sulfur.[4] | Requires heating (e.g., 75 °C), potential for thiol-related side reactions.[4] |
Experimental Protocols
1. General Protocol for Catalytic Hydrogenolysis using H₂ Gas
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[5]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol% under an inert atmosphere.[5]
-
Hydrogenation: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[3][5]
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the deprotected amine.
2. General Protocol for Acid-Catalyzed Deprotection with HBr in Acetic Acid
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in glacial acetic acid.[3]
-
Reagent Addition: Add a solution of HBr in acetic acid (e.g., 33% w/w) to the mixture at room temperature.[3][5]
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrate.[3]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product can often be precipitated by the addition of a large volume of cold diethyl ether and collected by filtration.[3]
3. General Protocol for Nucleophilic Deprotection with 2-Mercaptoethanol
-
Reaction Setup: In a flask, dissolve the Cbz-protected amine (1.0 equiv) in N,N-Dimethylacetamide (DMAC).[1]
-
Reagent Addition: Add potassium acetate (e.g., 4 equiv) and 2-mercaptoethanol (e.g., 2 equiv).[1][4]
-
Reaction: Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete.[1][4]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product may require purification by column chromatography.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and mildest method for Cbz deprotection? A1: Catalytic hydrogenolysis using Palladium on carbon (Pd/C) and hydrogen gas is the most frequently employed method due to its mild, neutral conditions and clean byproducts (toluene and carbon dioxide).[1][5]
Q2: How do I deprotect a Cbz group in a molecule that contains sulfur? A2: Sulfur-containing compounds readily poison palladium catalysts, making catalytic hydrogenation inefficient.[1][2] The recommended methods are those that do not rely on a palladium catalyst, such as acidic cleavage (HBr/AcOH) or nucleophilic cleavage with a thiol like 2-mercaptoethanol.[1][3]
Q3: Can I remove a Cbz group without reducing a double bond in my molecule? A3: Yes. Standard catalytic hydrogenolysis will likely reduce the double bond.[4] You should use a non-reductive method. Acidic cleavage with HBr/AcOH, milder Lewis acid conditions (AlCl₃/HFIP), or nucleophilic cleavage are all suitable alternatives that will leave the double bond intact.[3][4]
Q4: My deprotected amine product seems to be reacting with the acetic acid solvent during acidic deprotection. How can I prevent this? A4: The free amine can act as a nucleophile and be acetylated by the acetic acid solvent. To prevent this, switch to a non-nucleophilic solvent and acid system, such as using hydrogen chloride (HCl) in a solvent like dioxane or isopropanol.[1][2]
References
Technical Support Center: Benzyl (3-bromopropyl)carbamate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of benzyl (3-bromopropyl)carbamate, particularly focusing on addressing issues of low yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce benzyl (3-bromopropyl)carbamate?
There are two primary synthetic routes commonly employed:
-
Route A: Reaction of 3-bromopropylamine with Benzyl Chloroformate. This is a widely used method where 3-bromopropylamine (often as the hydrobromide salt) is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1][2]
-
Route B: Bromination of Benzyl N-(3-hydroxypropyl)carbamate. This route involves the synthesis of the hydroxy precursor, benzyl N-(3-hydroxypropyl)carbamate, followed by a bromination step, for example, using triphenylphosphine and carbon tetrabromide.[3]
Q2: I am getting a very low yield. What are the most likely causes?
Low yields in the synthesis of benzyl (3-bromopropyl)carbamate can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the 3-bromopropylamine hydrobromide and benzyl chloroformate are of high purity. Impurities can lead to unwanted side reactions.
-
Reaction Conditions: Sub-optimal conditions such as incorrect temperature, pH, or reaction time can significantly impact the yield.[4][5]
-
Moisture: Benzyl chloroformate is sensitive to moisture and can degrade, so anhydrous (dry) solvents and conditions are often necessary.[5][6]
-
Choice of Base: The type and amount of base used are critical, especially when starting with the hydrobromide salt of the amine, to effectively neutralize the acid and promote the reaction.[4][5]
-
Inefficient Purification: The product can be lost during workup and purification steps. Column chromatography is a common purification method.[1][2][3]
Q3: What side reactions can occur during the reaction of 3-bromopropylamine with benzyl chloroformate?
Several side reactions can lower the yield of the desired product:
-
Over-reaction: The product, benzyl (3-bromopropyl)carbamate, still has a reactive bromide group that could potentially react further.
-
Reaction with Water: Benzyl chloroformate can react with any water present to form benzyl alcohol and HCl, reducing the amount of reagent available for the main reaction.[6]
-
Formation of Di-substituted Products: If the starting amine is not fully protonated or if the reaction conditions are not well-controlled, there is a possibility of forming dibenzyl (3-bromopropyl)amine.
-
Formation of Urea Derivatives: Under certain conditions, isocyanate intermediates can form, which can react with amines to produce urea derivatives.[7]
Q4: How critical is the pH during the reaction?
Maintaining the correct pH is crucial, especially in aqueous or biphasic systems. For the reaction between 3-bromopropylamine hydrobromide and benzyl chloroformate, a pH between 6 and 8 is often recommended to ensure the free amine is available for reaction without promoting side reactions that can occur under strongly basic conditions.[1][4]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Question: My reaction has resulted in a very low yield or no desired product. How can I troubleshoot this?
Answer:
Start by systematically evaluating your experimental setup and reagents.
-
Verify Reagent Quality:
-
Benzyl Chloroformate: This reagent is moisture-sensitive.[6] Use a fresh bottle or a previously opened one that has been stored properly under an inert atmosphere. Consider titrating an aliquot to determine its purity.
-
3-Bromopropylamine Hydrobromide: Ensure it is dry and free of impurities.
-
Solvents: Use anhydrous solvents, especially in non-aqueous reaction setups, as water can consume the benzyl chloroformate.[5]
-
-
Check Reaction Conditions:
-
Temperature: Many procedures specify cooling the reaction mixture, often to 0°C, before and during the addition of benzyl chloroformate to control the exothermic reaction and minimize side products.[2][8]
-
Base Addition: When using a base like diisopropylethylamine (DIPEA) or potassium carbonate, ensure it is added correctly (e.g., dropwise) to maintain the desired reaction temperature and pH.[1][2]
-
Stirring: Vigorous stirring is important, especially in heterogeneous mixtures, to ensure proper mixing of reactants.[1]
-
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to follow the consumption of the starting materials and the formation of the product. This will help you determine if the reaction is proceeding as expected and when it has reached completion.[5]
Issue 2: Complex Mixture of Products and Difficult Purification
Question: My crude product is a complex mixture, and I'm struggling to isolate the pure benzyl (3-bromopropyl)carbamate. What can I do?
Answer:
A complex product mixture often points to side reactions.
-
Re-evaluate Reaction Conditions:
-
As mentioned above, temperature control is key. Running the reaction at a lower temperature may improve selectivity.
-
The choice of base is also critical. A hindered, non-nucleophilic base like DIPEA might be preferable to prevent it from reacting with the benzyl chloroformate or the product.[2]
-
-
Optimize Purification:
-
Column Chromatography: This is a common and effective method for purifying benzyl (3-bromopropyl)carbamate.[1][2][3] Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation.[2]
-
Workup Procedure: Ensure the workup is appropriate. For example, washing the organic layer with a mild acid, then a mild base, and finally brine can help remove unreacted starting materials and by-products before chromatography.
-
Data Presentation
| Synthetic Route | Starting Materials | Reagents | Solvent | Yield | Reference |
| A | 3-bromopropylamine hydrobromide | Benzyl chloroformate, K₂CO₃ | Water/Dioxane | ~100% (crude) | [1] |
| A | 3-bromopropylamine hydrobromide | Benzyl chloroformate, DIPEA | THF | Not explicitly stated, but 1.56g product from 2g starting material | [2] |
| B | Benzyl N-(3-hydroxypropyl)carbamate | Triphenylphosphine, CBr₄ | THF | 86.4% | [3] |
Experimental Protocols
Protocol 1: Synthesis from 3-Bromopropylamine Hydrobromide (Aqueous/Organic Biphasic)
This protocol is adapted from a procedure reported by The Royal Society of Chemistry.[1]
-
Preparation: Dissolve 3-bromopropylamine hydrobromide (1 eq) in a 1:1 mixture of water and dioxane. Prepare a solution of benzyl chloroformate (1.23 eq) in dioxane and a separate aqueous solution of 3.5 M potassium carbonate.
-
Reaction: Place a pH meter in the amine solution. Under vigorous stirring at room temperature, add the benzyl chloroformate solution and the potassium carbonate solution dropwise, maintaining the pH between 6 and 7.
-
Completion: Once the benzyl chloroformate addition is complete, adjust the pH to 7-8 and continue stirring for 1 hour.
-
Quenching: Add 2 M aqueous NaOH to hydrolyze excess benzyl chloroformate and stir for an additional 2 hours.
-
Workup: Extract the reaction mixture with diethyl ether (3 x 100 mL). Combine the organic phases and wash with 1 M aqueous NaOH followed by water (2 x 100 mL).
-
Isolation: Dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography using a suitable eluent like DCM/cyclohexane.
Protocol 2: Synthesis from Benzyl N-(3-hydroxypropyl)carbamate (Anhydrous)
This protocol is based on a method described in ChemicalBook.[3]
-
Preparation: Dissolve benzyl N-(3-hydroxypropyl)carbamate (1 eq) in dry tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, dissolve triphenylphosphine (2 eq) and carbon tetrabromide (2 eq) in dry THF. Add this solution dropwise to the solution of the starting alcohol.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Workup: Filter the solution to remove any insoluble solids. Evaporate the filtrate. Dissolve the residue in dichloromethane (CH₂Cl₂) and wash with water.
-
Isolation: Dry the organic layer over MgSO₄, filter, and remove the solvent.
-
Purification: Purify the resulting oily residue by column chromatography (e.g., using a gradient of CH₂Cl₂ to MeOH) to obtain the final product.
Visualizations
Caption: General experimental workflow for the synthesis of benzyl (3-bromopropyl)carbamate.
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. rsc.org [rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Identification of impurities in benzyl (3-bromopropyl)carbamate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (3-bromopropyl)carbamate. Our aim is to help you identify and resolve common impurities and other issues encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?
A1: The presence of multiple spots on your TLC plate is a common observation and can be attributed to several potential impurities arising from starting materials, side reactions, or degradation. The primary impurities to consider are:
-
Unreacted Starting Materials:
-
3-Bromopropylamine hydrobromide
-
Benzyl chloroformate
-
-
Side-Reaction Byproducts:
-
Benzyl N,N-bis(3-bromopropyl)carbamate: This is a result of over-alkylation, where the product amine reacts further with the alkylating agent.
-
Benzyl alcohol: Arises from the hydrolysis of benzyl chloroformate, especially if moisture is present in the reaction.[1]
-
Dibenzyl carbonate: Forms from the reaction of benzyl chloroformate with benzyl alcohol.[1]
-
-
Impurities from Starting Materials:
A summary of these potential impurities and their typical Rf values relative to the product in a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is provided in the table below.
Q2: I am observing a low yield of my desired product. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC until the starting material spot disappears.
-
Side Reactions: The formation of byproducts, particularly the over-alkylated product and hydrolysis of benzyl chloroformate, can significantly reduce the yield of the desired carbamate. To minimize these:
-
Ensure your reaction is conducted under anhydrous conditions to prevent hydrolysis of benzyl chloroformate.
-
Control the stoichiometry of your reactants carefully. A slight excess of the amine can sometimes be used to ensure the complete consumption of the chloroformate, but this may increase the risk of over-alkylation.
-
-
Purification Issues: Product may be lost during the work-up or purification steps. Ensure efficient extraction and minimize losses during column chromatography.
-
Incorrect Reaction Conditions: Verify that the reaction temperature and time are optimal. For the reaction between 3-bromopropylamine hydrobromide and benzyl chloroformate, the reaction is often carried out at 0°C to room temperature.
Q3: How can I effectively remove the unreacted benzyl chloroformate from my product?
A3: Unreacted benzyl chloroformate can be challenging to remove due to its similar polarity to the product. Here are a few strategies:
-
Aqueous Work-up with a Base: During the work-up, washing the organic layer with a mild aqueous base solution (e.g., sodium bicarbonate) can help to hydrolyze the remaining benzyl chloroformate to the more polar and water-soluble benzyl alcohol.
-
Column Chromatography: Careful column chromatography with a suitable solvent gradient can effectively separate the product from benzyl chloroformate. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is recommended.
-
Distillation: If the product is thermally stable, vacuum distillation can be an option to remove the more volatile benzyl chloroformate.
Data Presentation: Impurity Profile
The following table summarizes the potential impurities, their origin, and typical analytical characteristics.
| Impurity Name | Chemical Structure | Origin | Typical Rf (Relative to Product) | Key Analytical Signals |
| Benzyl (3-bromopropyl)carbamate | C11H14BrNO2 | Product | 1.00 | 1H NMR: ~7.35 (m, 5H), 5.10 (s, 2H), 5.0 (br s, 1H), 3.45 (t, 2H), 3.35 (q, 2H), 2.05 (m, 2H) |
| 3-Bromopropylamine | C3H8BrN | Unreacted Starting Material | Very Low (polar) | Highly polar, remains at the baseline in many TLC systems. |
| Benzyl Chloroformate | C8H7ClO2 | Unreacted Reagent | > 1.00 | 1H NMR: ~7.4 (m, 5H), 5.25 (s, 2H) |
| Benzyl N,N-bis(3-bromopropyl)carbamate | C14H19Br2NO2 | Over-alkylation | > 1.00 | 1H NMR will show two sets of propyl chain signals. |
| Benzyl Alcohol | C7H8O | Hydrolysis of Benzyl Chloroformate | < 1.00 | 1H NMR: ~7.3 (m, 5H), 4.6 (s, 2H), OH signal. |
| Dibenzyl Carbonate | C15H14O3 | Side reaction of Benzyl Chloroformate | > 1.00 | 1H NMR: ~7.35 (m, 10H), 5.2 (s, 4H) |
| Benzyl Chloride | C7H7Cl | Impurity in Benzyl Chloroformate | > 1.00 | 1H NMR: ~7.3 (m, 5H), 4.6 (s, 2H) |
| Toluene | C7H8 | Impurity in Benzyl Chloroformate | Very High (non-polar) | 1H NMR: ~7.2 (m, 5H), 2.35 (s, 3H) |
Experimental Protocols
1. Thin-Layer Chromatography (TLC) for Reaction Monitoring and Impurity Profiling
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate. A good starting ratio is 80:20 (Hexane:Ethyl Acetate). The polarity can be adjusted to achieve optimal separation (Rf of the product between 0.3-0.5).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the sample solution to the TLC plate baseline using a capillary tube.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light (254 nm): Aromatic compounds will appear as dark spots.
-
Staining:
-
Potassium Permanganate (KMnO4) stain: Useful for visualizing compounds that can be oxidized.
-
Ninhydrin stain: Specific for primary and secondary amines (will give a colored spot, typically purple or yellow). This is useful for detecting unreacted 3-bromopropylamine.
-
-
2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Gradient Elution: A typical gradient would be to start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes. For example:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase starting condition or a compatible solvent like acetonitrile.
3. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5-10 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
1H NMR: Provides information on the proton environment in the molecule. Key signals to look for in the product include the aromatic protons of the benzyl group (~7.35 ppm), the methylene protons of the benzyl group (~5.10 ppm), the NH proton (can be broad and variable), and the three sets of methylene protons of the propyl chain.
-
13C NMR: Shows the number of unique carbon atoms. For the product, expect signals for the aromatic carbons, the carbonyl carbon of the carbamate (~156 ppm), the benzylic carbon (~67 ppm), and the three carbons of the propyl chain.
-
Solvent: Deuterated chloroform (CDCl3) is a common solvent.
-
Analysis: Compare the obtained spectra with reference spectra of the pure product and suspected impurities. The presence of extra peaks will indicate impurities, and their chemical shifts and splitting patterns can be used for identification.
Visualizations
Caption: Synthesis of Benzyl (3-bromopropyl)carbamate.
Caption: Formation pathways of common impurities.
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: Improving Selectivity in Reactions with Benzyl (3-bromopropyl)carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyl (3-bromopropyl)carbamate. Our goal is to help you improve the selectivity and yield of your reactions by addressing common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using benzyl (3-bromopropyl)carbamate as an alkylating agent?
A1: The primary side reactions are typically:
-
Di-alkylation: If the nucleophile has multiple reactive sites (e.g., piperazine), it can react with two molecules of benzyl (3-bromopropyl)carbamate.
-
Intramolecular Cyclization: The carbamate nitrogen can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine to form a six-membered ring (N-Cbz-piperidine). This is more likely under strongly basic conditions or at elevated temperatures.
-
Overalkylation: If the initial product of the N-alkylation is still nucleophilic, it may react further with another molecule of the alkylating agent.[1]
Q2: How can I favor mono-alkylation over di-alkylation when reacting with a symmetrical diamine like piperazine?
A2: To promote mono-alkylation, you can employ several strategies:
-
Use of a Protecting Group: The most effective method is to start with a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for alkylation.[2][3]
-
Control Stoichiometry: Use a significant excess of the diamine relative to benzyl (3-bromopropyl)carbamate. This statistically favors the reaction of the alkylating agent with the more abundant starting diamine.[2]
-
Slow Addition: Add the benzyl (3-bromopropyl)carbamate solution dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the probability of a second alkylation event.[2]
Q3: What conditions are recommended to minimize intramolecular cyclization?
A3: To suppress the formation of the cyclized byproduct:
-
Temperature Control: Perform the reaction at lower temperatures. Elevated temperatures can provide the activation energy needed for the intramolecular reaction to occur.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Strong, less hindered bases can deprotonate the carbamate nitrogen, increasing its nucleophilicity and promoting cyclization. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) when cyclization is a concern.[2]
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or acetonitrile are commonly used for N-alkylation.[2]
Q4: My reaction is sluggish or shows no conversion. What are the potential causes?
A4: Several factors can lead to a stalled reaction:
-
Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. A switch to a more polar aprotic solvent like DMF might be necessary.[2]
-
Insufficient Base: The base is crucial for neutralizing the HBr byproduct. Use at least 1.5-2.0 equivalents of a suitable anhydrous base like K₂CO₃ or Cs₂CO₃.[2]
-
Low Temperature: While low temperatures can improve selectivity, they also slow down the reaction rate. A modest increase in temperature may be required to achieve a reasonable reaction time.
-
Reagent Quality: Ensure that your benzyl (3-bromopropyl)carbamate and nucleophile are pure and that the solvent is anhydrous. Moisture can interfere with the reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-Alkylated Product with Piperazine
| Potential Cause | Troubleshooting Step | Rationale |
| Di-alkylation is the major product. | Use a 3-5 fold excess of piperazine. | Statistically favors the reaction of benzyl (3-bromopropyl)carbamate with unreacted piperazine.[2] |
| Add benzyl (3-bromopropyl)carbamate slowly to the reaction mixture. | Maintains a low concentration of the alkylating agent, reducing the chance of a second alkylation.[2] | |
| Use mono-Boc-piperazine as the starting material. | The Boc group protects one nitrogen, ensuring mono-alkylation. The Boc group can be removed in a subsequent step.[3] | |
| Significant amount of starting material remains. | Increase the reaction temperature in increments of 10 °C. | Enhances the reaction rate. Monitor for the formation of side products. |
| Switch to a more polar solvent like DMF. | Improves the solubility of the reactants.[2] | |
| Use a stronger base like cesium carbonate. | More effectively neutralizes the acid byproduct, driving the reaction forward.[2] |
Issue 2: Formation of an Unexpected Byproduct with a Mass Corresponding to Cyclization
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction temperature is too high. | Run the reaction at a lower temperature (e.g., room temperature or 0 °C). | Reduces the likelihood of the intramolecular cyclization reaction. |
| The base is too strong or not sterically hindered. | Use a milder base such as K₂CO₃ or DIPEA. | Minimizes deprotonation of the carbamate nitrogen, which can initiate cyclization. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or LC-MS and work up as soon as the starting material is consumed. | Minimizes the time for the side reaction to occur. |
Experimental Protocols
Protocol 1: Selective Mono-Alkylation of Piperazine
This protocol is designed to favor the mono-alkylated product by using an excess of piperazine.
Materials:
-
Benzyl (3-bromopropyl)carbamate (1.0 eq)
-
Piperazine (4.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add piperazine and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the suspension.
-
In a separate flask, dissolve benzyl (3-bromopropyl)carbamate in anhydrous acetonitrile.
-
Slowly add the benzyl (3-bromopropyl)carbamate solution to the piperazine suspension at room temperature over 1-2 hours using a syringe pump.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 2: Alkylation using Mono-Boc-Piperazine
This protocol ensures mono-alkylation by using a protected starting material.
Materials:
-
N-Boc-piperazine (1.0 eq)
-
Benzyl (3-bromopropyl)carbamate (1.1 eq)
-
Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add N-Boc-piperazine and anhydrous DMF.
-
Add cesium carbonate to the solution.
-
Add benzyl (3-bromopropyl)carbamate to the mixture.
-
Stir the reaction at room temperature, or gently heat to 40-50 °C if the reaction is slow.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
The Boc protecting group can be removed by standard methods (e.g., TFA in DCM) if the unprotected secondary amine is desired.
Visualizations
Caption: Reaction pathways for benzyl (3-bromopropyl)carbamate.
Caption: Troubleshooting workflow for optimizing reactions.
References
Work-up procedure for reactions with benzyl (3-bromopropyl)carbamate
Technical Support Center: Benzyl (3-bromopropyl)carbamate
This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the work-up of reactions involving benzyl (3-bromopropyl)carbamate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physical and chemical properties of benzyl (3-bromopropyl)carbamate I should be aware of during work-up?
A1: Understanding the properties of your compound is critical for designing an effective work-up and purification strategy. Benzyl (3-bromopropyl)carbamate is a moderately polar compound with a reactive alkyl bromide group. Key properties are summarized in the table below.
Data Presentation: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 39945-54-5 | [1] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| Appearance | Pale-yellow to yellow solid or orange oil | [1] |
| Melting Point | 37-39 °C | [1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol | [1] |
| Storage Conditions | Store in freezer (-20°C), sealed and dry |[1] |
The benzyl carbamate (Cbz) protecting group is generally stable to mild aqueous acids and bases at room temperature but can be sensitive to strong acids or bases, especially at elevated temperatures.[2] The primary alkyl bromide is susceptible to nucleophilic substitution.[3]
Q2: I am observing significant emulsion formation during my aqueous extraction. How can I resolve this?
A2: Emulsion formation is common when working with polar organic compounds. Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) allows the layers to separate on their own.
Q3: My final product appears to be contaminated with a more polar impurity by TLC. What could this be and how can I remove it?
A3: A common polar impurity is the corresponding alcohol, benzyl (3-hydroxypropyl)carbamate, formed by the hydrolysis of the alkyl bromide. This can occur if the reaction mixture is exposed to water for extended periods, especially under basic or nucleophilic conditions. Another possibility is unreacted starting material if it is more polar than the product.
Removal Strategy:
-
Column Chromatography: This is the most effective method. Use a solvent system that provides good separation between your product and the more polar impurity. A common system is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.[1]
-
Aqueous Washes: Ensure the work-up is performed efficiently to minimize contact time with aqueous layers.
Q4: Is the benzyl carbamate (Cbz) group stable to standard work-up conditions?
A4: The Cbz group is robust under many conditions but has key liabilities.
-
Stable: It is generally stable to mild aqueous base (e.g., NaHCO₃, K₂CO₃) and mild aqueous acid (e.g., dilute HCl, NH₄Cl) at room temperature.[2]
-
Unstable: It can be cleaved by strong acids (e.g., HBr in acetic acid) or through catalytic hydrogenation (e.g., H₂, Pd/C).[2][4] Avoid these conditions during work-up unless Cbz-deprotection is intended. High temperatures in the presence of strong acids or bases (pH < 1 or pH > 12) can also cause hydrolysis.[2]
Q5: What are the potential side reactions during work-up that could lower my yield?
A5: Besides the hydrolysis of the bromide mentioned in Q3, other side reactions can occur:
-
Elimination: If a strong, non-nucleophilic base was used in the reaction (e.g., DBU, t-BuOK) and is not properly quenched, it can promote the elimination of HBr to form benzyl allylcarbamate.
-
Carbamate Hydrolysis: As detailed in Q4, harsh pH and high temperatures can cleave the Cbz group.[2]
-
Nucleophilic Substitution: Residual nucleophiles from the reaction step can react with the alkyl bromide during the work-up.
To mitigate these, ensure the reaction is fully quenched to neutralize any reactive species before proceeding with extraction.
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is a standard procedure for quenching a reaction and extracting the crude benzyl (3-bromopropyl)carbamate.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a suitable quenching solution (e.g., saturated aqueous NH₄Cl for organometallic reagents, or water for many other reactions) with stirring until the reaction is neutralized.
-
Dilution: Dilute the quenched mixture with an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane (DCM). Add an equal volume of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Shake vigorously for 1-2 minutes, periodically venting the funnel. Allow the layers to separate.
-
Layer Separation: Drain the organic layer. If DCM was used, this will be the bottom layer. If ethyl acetate was used, it will be the top layer.
-
Aqueous Layer Re-extraction: Extract the aqueous layer again with the organic solvent (using ~1/3 of the initial volume) to recover any dissolved product. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Deionized water (to remove water-soluble impurities).
-
Saturated aqueous NaHCO₃ (if the reaction was acidic, to neutralize excess acid).
-
Saturated aqueous NaCl (brine) (to remove residual water and help prevent emulsions).[1]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be purified.
Visualizations
Diagram 1: General Work-up Workflow
Caption: Standard workflow for the work-up of a typical organic reaction.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for common work-up and purification issues.
Diagram 3: Potential Side Reactions During Work-up
Caption: Potential degradation pathways for the target compound.
References
Technical Support Center: Removal of Unreacted Benzyl Bromide from Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted benzyl bromide from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted benzyl bromide from my synthesis?
A1: Unreacted benzyl bromide can interfere with subsequent reaction steps, complicate product purification, and lead to the formation of impurities over time.[1][2] Furthermore, benzyl bromide is a lachrymator and a hazardous substance, making its removal essential for the safety and purity of the final product.[3][4]
Q2: What are the primary methods for removing unreacted benzyl bromide?
A2: The most common methods for removing unreacted benzyl bromide include chemical quenching, column chromatography, distillation, and liquid-liquid extraction. The choice of method depends on the scale of your reaction, the properties of your desired product (e.g., stability, polarity, boiling point), and the required level of purity.[1]
Q3: How can I monitor the removal of benzyl bromide?
A3: Thin-layer chromatography (TLC) is a common technique to monitor the progress of the removal. Benzyl bromide is UV active and can be visualized under a UV lamp.[5] Specific staining agents can also be used to differentiate between benzyl bromide and your product if they have similar Rf values.[5] For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[2][6]
Q4: Are there any safety precautions I should take when working with benzyl bromide?
A4: Yes, benzyl bromide is a lachrymator and should always be handled in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, wash the affected area immediately with plenty of water.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the removal of unreacted benzyl bromide using various techniques.
Method 1: Chemical Quenching
Chemical quenching involves reacting the excess benzyl bromide with a scavenger reagent to form a more easily removable byproduct.
Troubleshooting Quenching Reactions
| Problem | Possible Cause | Solution |
| Incomplete removal of benzyl bromide. | Insufficient amount of quenching agent. | Add an excess of the quenching agent and monitor the reaction by TLC until the benzyl bromide spot disappears.[7] |
| Low reactivity of the quenching agent. | Choose a more reactive quenching agent. For example, tertiary amines like triethylamine or DABCO are generally effective.[1][4] | |
| Short reaction time. | Allow the quenching reaction to stir for a longer period, potentially with gentle heating if your product is stable. | |
| Difficult removal of the quenched product. | The byproduct has similar solubility to the desired product. | Select a quenching agent that forms a byproduct with significantly different solubility. For instance, triethylamine forms a water-soluble salt.[1] |
| Degradation of the desired product. | The quenching agent is too harsh or basic for your product. | Use a milder quenching agent. For example, if your product is base-sensitive, avoid strong bases like sodium hydroxide.[1] Consider using scavenger resins for a cleaner reaction. |
Experimental Protocols for Quenching
Protocol 1: Quenching with Triethylamine (TEA)
This method converts benzyl bromide to the water-soluble benzyltriethylammonium bromide.[1]
-
Reaction Setup: After your primary reaction is complete, cool the reaction mixture to room temperature.
-
Addition of TEA: Add 1.5 to 2.0 equivalents of triethylamine (relative to the excess benzyl bromide) to the reaction mixture.
-
Reaction Time: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the disappearance of benzyl bromide using TLC.
-
Work-up:
-
Add water to the reaction mixture to dissolve the ammonium salt.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 2: Quenching with 1,4-Diazabicyclo[2.2.2]octane (DABCO)
DABCO is a solid, nucleophilic amine that effectively quenches benzyl bromide.[4]
-
Reaction Setup: Cool the reaction mixture to room temperature.
-
Addition of DABCO: Add 1.5 to 2.0 equivalents of solid DABCO to the mixture.
-
Reaction Time: Stir for 30-60 minutes at room temperature.[4]
-
Monitoring: Check for the absence of benzyl bromide by TLC.
-
Work-up: The resulting quaternary ammonium salt is often insoluble in many organic solvents and can be removed by filtration. Alternatively, a standard aqueous work-up as described in Protocol 1 can be performed.
Workflow for Chemical Quenching of Benzyl Bromide
Caption: Workflow for removing benzyl bromide via chemical quenching.
Method 2: Column Chromatography
Column chromatography is a highly effective method for separating compounds based on their polarity.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of benzyl bromide and product. | Inappropriate solvent system. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for your product, with good separation from the benzyl bromide spot.[5] Consider using a gradient elution. |
| Column overloading. | Use a larger column with more silica gel relative to the amount of crude product. A general rule of thumb is a 30-50:1 ratio of silica to compound by weight for easy separations. | |
| Product co-elutes with a byproduct. | Similar polarity of the compounds. | Try a different stationary phase (e.g., alumina) or a different solvent system.[8] |
| Streaking or tailing of spots on TLC and column. | Sample is too concentrated or contains insoluble material. | Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. |
| Acidic or basic nature of the compound. | Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
Experimental Protocol for Flash Column Chromatography
-
TLC Analysis:
-
Develop a solvent system that provides good separation between your product and benzyl bromide. A common starting point is a mixture of ethyl acetate and hexanes.[5] Benzyl bromide is relatively nonpolar and will typically have a high Rf value in such systems.
-
-
Column Packing:
-
Select an appropriately sized column.
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Workflow for Benzyl Bromide Removal by Column Chromatography
Caption: Workflow for purifying a product from benzyl bromide using column chromatography.
Method 3: Distillation
Distillation is suitable for separating liquids with different boiling points. Since benzyl bromide has a relatively high boiling point (198-199 °C at atmospheric pressure), this method is most effective if your product has a significantly different boiling point or is a solid.[9]
Troubleshooting Distillation
| Problem | Possible Cause | Solution |
| Poor separation. | Boiling points of the product and benzyl bromide are too close. | Use fractional distillation with a fractionating column to improve separation. |
| Bumping or uneven boiling. | Use a magnetic stir bar or boiling chips. Ensure even heating with a heating mantle and sand or oil bath. | |
| Product decomposition. | The distillation temperature is too high. | Use vacuum distillation to lower the boiling points of the components.[1][3] |
| Low recovery of product. | Product is co-distilling with benzyl bromide. | Optimize the distillation conditions (pressure and temperature) to achieve better separation. |
| Product is not volatile. | Distillation may not be a suitable method. Consider other purification techniques. |
Experimental Protocols for Distillation
Protocol 1: Simple Distillation (for large boiling point differences)
-
Apparatus Setup: Assemble a simple distillation apparatus.
-
Distillation: Heat the crude mixture in the distilling flask. Collect the fraction that distills at the boiling point of the lower-boiling component. If benzyl bromide is the more volatile component, it will distill first.
Protocol 2: Vacuum Distillation (for heat-sensitive compounds or close boiling points)
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed.
-
Distillation:
-
Begin stirring and apply vacuum.
-
Once the desired pressure is reached, begin heating the distillation flask.
-
Collect the fractions as they distill at the reduced temperature. Benzyl bromide's boiling point is approximately 78 °C at 15 mmHg.[10]
-
Protocol 3: Steam Distillation
This method is useful for removing benzyl bromide from non-volatile products.[1]
-
Apparatus Setup: Assemble a steam distillation apparatus.
-
Distillation: Pass steam through the reaction mixture. The benzyl bromide will co-distill with the water at a temperature below the boiling point of water.
-
Separation: Collect the distillate and separate the benzyl bromide from the water using a separatory funnel.
Logical Flow for Choosing a Distillation Method
Caption: Decision tree for selecting an appropriate distillation method.
Method 4: Liquid-Liquid Extraction
This method is useful if the product and benzyl bromide have different solubilities in immiscible solvents or if one can be selectively reacted to change its solubility.
Troubleshooting Liquid-Liquid Extraction
| Problem | Possible Cause | Solution |
| Emulsion formation. | Vigorous shaking of immiscible liquids with similar densities or presence of surfactants. | Gently swirl or invert the separatory funnel instead of shaking vigorously. Add brine to help break the emulsion. |
| Poor separation. | Similar solubility of product and benzyl bromide in the chosen solvents. | This method alone may not be sufficient. Use it in conjunction with a quenching step to alter the solubility of benzyl bromide. |
| Product loss in the aqueous layer. | Product has some water solubility. | Perform multiple extractions with the organic solvent to maximize recovery. Use brine in the final wash to "salt out" the organic product from the aqueous phase. |
Experimental Protocol for Liquid-Liquid Extraction (Post-Quenching)
This protocol is typically used after a quenching step that converts benzyl bromide into a water-soluble salt.
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.
-
Add Solvents: Add water and an appropriate immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).
-
Extraction: Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separate Layers: Drain the lower layer. The organic layer containing your product will be either the top or bottom layer depending on the density of the solvent used.
-
Wash: Wash the organic layer with water and then with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Data on Removal Methods
Direct quantitative comparisons of the efficiency of different benzyl bromide removal methods are not extensively reported in the literature. The effectiveness of each method is highly dependent on the specific properties of the desired product. However, the following table provides a qualitative comparison to guide your selection.
| Method | Advantages | Disadvantages | Best Suited For | Reported Product Yield/Purity |
| Chemical Quenching | Fast, simple, and can be done in the same reaction vessel. | May introduce new impurities; quenching agent may react with the product. | Reactions where the product is stable to the quenching agent. | High yields are often reported after quenching and subsequent purification.[7] |
| Column Chromatography | High degree of purification possible; can separate compounds with similar properties. | Can be time-consuming and requires large volumes of solvent; potential for product loss on the column. | Isolating pure products, especially on a smaller scale or for difficult separations. | Can achieve high purity (>95%).[11] |
| Distillation | Can be effective for large-scale purifications; relatively simple for large boiling point differences. | Requires the product to be thermally stable; not effective for compounds with close boiling points. | Thermally stable liquid products or removing volatile impurities from a solid product. | Yields can be high (e.g., 70-96%) if the boiling point difference is significant.[9][10] |
| Liquid-Liquid Extraction | Simple and fast work-up procedure. | Generally not effective on its own for removing benzyl bromide; relies on a prior quenching step. | Post-quenching work-up to remove water-soluble byproducts. | Effective as part of a broader purification strategy. |
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Benzyl Bromide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. reddit.com [reddit.com]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]
- 9. prepchem.com [prepchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Benzyl Carbamate Production Scale-Up
Welcome to the Technical Support Center for the scale-up of benzyl carbamate production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of benzyl carbamate on a larger scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for producing benzyl carbamate?
A1: The two most prevalent industrial methods for benzyl carbamate synthesis are the reaction of benzyl chloroformate with ammonia and the reaction of urea with benzyl alcohol. The former is a traditional method known for its high yield, while the latter is considered a greener alternative, avoiding the use of hazardous benzyl chloroformate.[1][2][3]
Q2: What are the primary challenges when scaling up benzyl carbamate production?
A2: Key challenges during scale-up include managing reaction exotherms, ensuring efficient mixing to maintain homogeneity, dealing with the formation of byproducts such as dibenzyl urea, and effectively purifying the final product, particularly the removal of excess benzyl alcohol which has a high boiling point.[4]
Q3: How can I minimize the formation of urea byproducts?
A3: To minimize the formation of symmetrical urea byproducts, especially when using chloroformates, it is crucial to maintain strict anhydrous conditions and control the reaction temperature, often by adding the chloroformate at low temperatures (e.g., 0 °C). The order of reagent addition is also critical; for instance, adding the amine solution slowly to the phosgene equivalent can reduce the concentration of free amine available to form urea. Utilizing a non-nucleophilic base is also recommended.
Q4: What are the recommended methods for purifying benzyl carbamate at a large scale?
A4: At an industrial scale, purification of benzyl carbamate is typically achieved through crystallization or distillation under reduced pressure.[5] Recrystallization from solvents like toluene or a mixture of ethyl acetate and hexane is common.[6] Given the high boiling point of benzyl alcohol, its removal via distillation requires high vacuum and temperature, which can be challenging.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of benzyl carbamate production.
dot
Caption: Troubleshooting workflow for benzyl carbamate scale-up.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data for the two primary methods of benzyl carbamate synthesis at a larger scale.
Table 1: Synthesis from Benzyl Chloroformate and Ammonia
| Parameter | Value | Reference |
| Reactants | ||
| Benzyl Chloroformate | 1.0 equiv | [6] |
| Concentrated Ammonia | ~5 volumes | [1] |
| Solvent | Water | [1][6] |
| Temperature | 0-5 °C (addition), then room temperature | [7] |
| Reaction Time | 30 minutes at room temperature | [1] |
| Yield | 84% (isolated) | [6] |
| Purity | >99% after recrystallization | [3] |
Table 2: Synthesis from Urea and Benzyl Alcohol
| Parameter | Value | Reference |
| Reactants | ||
| Urea | 1.0 equiv | [2][5] |
| Benzyl Alcohol | 3-8 molar excess | [2] |
| Catalyst | Alumina supported nickel oxide-bismuth oxide or Iron/Titanium/Nickel oxides on alumina | [1][2] |
| Catalyst Loading | 0.05-0.2/1 (catalyst to urea mass ratio) | [2] |
| Temperature | 110-180 °C | [1][2] |
| Pressure | Reduced pressure (0.2-0.8 atm) | [2] |
| Reaction Time | 3-10 hours | [1][2] |
| Yield | 90-99% | [1][2] |
| Purity | 98% after distillation | [2] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia
This protocol is adapted from established laboratory procedures for larger-scale production.
Materials:
-
Benzyl Chloroformate
-
Concentrated Aqueous Ammonium Hydroxide
-
Ice
-
Water (for washing)
-
Ethyl Acetate (for recrystallization)
-
Hexane (for recrystallization)
Equipment:
-
Large, jacketed glass reactor with overhead stirring, a dropping funnel, and a temperature probe.
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Reaction Setup: Charge the jacketed reactor with concentrated aqueous ammonium hydroxide. Begin cooling the reactor jacket to maintain an internal temperature of 0-5 °C.
-
Reagent Addition: Slowly add benzyl chloroformate via the dropping funnel to the vigorously stirred, cold ammonia solution over a period of 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for at least 2 hours.
-
Product Isolation: Filter the resulting white precipitate using the filtration apparatus.
-
Washing: Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Drying: Dry the crude product in a vacuum oven at a temperature not exceeding 50 °C.
-
Recrystallization (if necessary): Dissolve the crude benzyl carbamate in warm ethyl acetate, treat with charcoal if colored, filter, and then add hexane to induce crystallization. Cool the mixture slowly to maximize crystal growth and yield. Filter the purified crystals and dry.[6]
dot
Caption: Synthesis workflow from benzyl chloroformate.
Protocol 2: Industrial-Scale Synthesis of Benzyl Carbamate from Urea and Benzyl Alcohol
This protocol is based on patented industrial processes.[2]
Materials:
-
Urea
-
Benzyl Alcohol
-
Catalyst (e.g., Alumina supported mixed metal oxides)
Equipment:
-
High-pressure reactor (e.g., 10L reaction kettle) equipped with a condenser, overhead stirrer, and vacuum connection.
-
Catalyst filtration system
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging: In the high-pressure reactor, sequentially add urea, benzyl alcohol, and the catalyst.
-
Reaction Conditions: Seal the reactor and heat the mixture to 140-180 °C under reduced pressure (0.2-0.8 atm). The ammonia gas produced during the reaction is continuously removed.
-
Reaction Monitoring: The reaction is typically run for 3-8 hours. Monitor the conversion of urea by a suitable analytical method (e.g., HPLC).
-
Catalyst Removal: After the reaction is complete, cool the reactor to room temperature. Filter the reaction mixture to separate the catalyst, which can often be reused.
-
Product Purification: The filtrate, containing benzyl carbamate and excess benzyl alcohol, is subjected to vacuum distillation. Benzyl alcohol is distilled off first, leaving behind the benzyl carbamate product, which solidifies upon cooling.
dot
Caption: Synthesis workflow from urea and benzyl alcohol.
Signaling Pathways and Reaction Mechanisms
The following diagram illustrates the two primary reaction pathways for the synthesis of benzyl carbamate.
dot
Caption: Primary synthesis routes for benzyl carbamate.
References
- 1. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 2. CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 5. Synthesis routes of Benzyl carbamate [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Benzyl (3-bromopropyl)carbamate and Other Alkylating Agents for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug development, alkylating agents are a cornerstone, utilized for their ability to form covalent bonds with nucleophilic biomolecules. Their applications range from potent anticancer therapeutics to precise tools for protein modification. This guide provides a comprehensive comparison of benzyl (3-bromopropyl)carbamate, a versatile synthetic building block and PROTAC linker, with a selection of other prominent alkylating agents: the chemotherapeutics chlorambucil, busulfan, and temozolomide, and the protein chemistry reagents iodoacetamide and N-ethylmaleimide.
This comparison aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of the relative performance, mechanisms of action, and experimental considerations for each agent. While direct, head-to-head quantitative data under identical experimental conditions is not extensively available in the published literature, this guide presents established protocols for generating such comparative data and discusses the expected performance based on the distinct chemical properties and intended applications of these molecules.
Executive Summary of Comparative Agents
Benzyl (3-bromopropyl)carbamate is primarily employed as a linker in the synthesis of more complex molecules, such as PROTACs (Proteolysis Targeting Chimeras), where its reactivity is designed to be selective and manageable.[1][2] In contrast, chlorambucil, busulfan, and temozolomide are potent cytotoxic agents used in cancer chemotherapy, acting primarily through the alkylation of DNA, which induces cellular apoptosis.[3][4] Iodoacetamide and N-ethylmaleimide are widely used in proteomics and biochemistry to alkylate cysteine residues, preventing disulfide bond formation and enabling various analytical techniques.[5][6]
Data Presentation: A Framework for Comparison
The following tables provide a structured framework for summarizing quantitative data from the experimental protocols detailed in this guide. Researchers can utilize these templates to record and compare their own experimental findings.
Table 1: Comparative Alkylating Reactivity using the NBP Assay
| Alkylating Agent | Concentration (mM) | Reaction Time (min) | Absorbance at 560 nm | Relative Reactivity Index |
| Benzyl (3-bromopropyl)carbamate | ||||
| Chlorambucil | ||||
| Busulfan | ||||
| Temozolomide | ||||
| Iodoacetamide | ||||
| N-ethylmaleimide |
Table 2: Comparative Cytotoxicity in a Cancer Cell Line (e.g., HeLa)
| Alkylating Agent | IC50 (µM) after 48h | Maximum Inhibition (%) |
| Benzyl (3-bromopropyl)carbamate | ||
| Chlorambucil | ||
| Busulfan | ||
| Temozolomide | ||
| Iodoacetamide | ||
| N-ethylmaleimide |
Table 3: Comparative Cysteine Alkylation Efficiency
| Alkylating Agent | Protein Substrate | Reagent:Protein Molar Ratio | Incubation Time (min) | % Alkylation of Cysteine | Off-target Modifications |
| Benzyl (3-bromopropyl)carbamate | |||||
| Iodoacetamide | |||||
| N-ethylmaleimide |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Determination of Relative Alkylating Reactivity using the 4-(4-nitrobenzyl)pyridine (NBP) Assay
This colorimetric assay provides a quantitative measure of the intrinsic alkylating activity of a compound.[7][8][9]
Principle: The nucleophilic pyridine nitrogen of NBP reacts with an alkylating agent. Upon addition of a base, a colored product is formed, and the intensity of the color, measured spectrophotometrically, is proportional to the extent of alkylation.
Materials:
-
Alkylating agents (benzyl (3-bromopropyl)carbamate, chlorambucil, etc.)
-
4-(4-nitrobenzyl)pyridine (NBP)
-
Acetone
-
Ethyl acetate
-
Triethylamine
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the alkylating agents and NBP in a suitable solvent (e.g., acetone).
-
In a 96-well plate, add 50 µL of the alkylating agent solution at various concentrations.
-
Add 50 µL of the NBP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 60 minutes).
-
Add 100 µL of a 1:1 (v/v) solution of ethyl acetate and triethylamine to each well to develop the color.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate the relative reactivity index for each compound by normalizing the absorbance values to a reference compound.
Caption: Workflow for the NBP assay to determine relative alkylating reactivity.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[3][10]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Alkylating agents
-
MTT solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of each alkylating agent for a specified duration (e.g., 48 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Plot cell viability against drug concentration and determine the IC50 value for each agent.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Analysis of Cysteine Alkylation by Mass Spectrometry
This protocol allows for the quantitative comparison of the efficiency and specificity of cysteine-reactive alkylating agents.[5]
Principle: A standard protein with a known number of cysteine residues is reduced to break disulfide bonds and then incubated with the alkylating agent. The extent of cysteine modification and any off-target alkylation on other amino acid residues is then quantified by mass spectrometry.
Materials:
-
Standard protein (e.g., Bovine Serum Albumin - BSA)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agents (benzyl (3-bromopropyl)carbamate, iodoacetamide, N-ethylmaleimide)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Denature and reduce the standard protein with DTT.
-
Alkylate the reduced protein with a molar excess of the alkylating agent for a defined time in the dark.
-
Quench the reaction with an excess of a thiol-containing reagent (e.g., DTT).
-
Digest the alkylated protein with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Quantify the percentage of alkylated cysteine-containing peptides and identify any off-target modifications on other amino acid residues.
Caption: Workflow for comparing cysteine alkylation efficiency by mass spectrometry.
Signaling Pathways and Mechanisms of Action
The diverse applications of these alkylating agents stem from their distinct mechanisms of action at the molecular level.
DNA Alkylation by Chemotherapeutic Agents
Chlorambucil, busulfan, and temozolomide are genotoxic agents that primarily target DNA. Their interaction with DNA leads to the formation of adducts, particularly at the N7 position of guanine. Bifunctional agents like chlorambucil and busulfan can form inter- and intrastrand cross-links, which are highly cytotoxic as they physically block DNA replication and transcription. This DNA damage triggers cell cycle arrest and ultimately leads to apoptosis.
Caption: General signaling pathway of DNA damage-induced apoptosis by alkylating agents.
Cysteine Alkylation in Proteins
Iodoacetamide and N-ethylmaleimide are highly reactive towards the thiol group of cysteine residues. This reaction is a nucleophilic substitution (for iodoacetamide) or a Michael addition (for N-ethylmaleimide). The resulting covalent modification is stable and effectively blocks the cysteine from participating in disulfide bond formation or other reactions. Benzyl (3-bromopropyl)carbamate, with its bromopropyl group, is also expected to react with nucleophiles like cysteine, but likely with a lower reaction rate compared to iodoacetamide or N-ethylmaleimide, a property that can be advantageous in controlled conjugation reactions.
Caption: Mechanism of cysteine alkylation by a reactive agent.
Conclusion
The selection of an appropriate alkylating agent is critically dependent on the specific research or therapeutic goal. For applications requiring high cytotoxicity and targeting of rapidly dividing cells, the classical chemotherapeutic agents remain the tools of choice, though with significant off-target effects. For precise modification of proteins with minimal side reactions, reagents like N-ethylmaleimide are preferred. Benzyl (3-bromopropyl)carbamate occupies a distinct chemical space, offering a balance of reactivity and stability that makes it a valuable component in the construction of complex molecular tools like PROTACs. The experimental protocols and comparative frameworks provided in this guide are intended to empower researchers to make informed decisions and to generate the necessary data to advance their specific projects in the dynamic fields of chemical biology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 7. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Benzyl Carbamate (Cbz) and Boc Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise science of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. Among the arsenal of amine protecting groups, the Benzyl carbamate (Cbz or Z) and the tert-butyloxycarbonyl (Boc) groups are two of the most established and widely utilized. This guide provides an objective, data-driven comparison of their performance, supported by detailed experimental protocols and visual workflows to aid researchers in making informed decisions for their synthetic strategies.
The primary distinction between the Cbz and Boc protecting groups lies in their deprotection chemistry, which forms the basis of their orthogonality and dictates their application in different synthetic schemes. The Boc group is renowned for its acid lability, making it a cornerstone of one of the major solid-phase peptide synthesis (SPPS) strategies. In contrast, the Cbz group is typically removed by catalytic hydrogenolysis, offering a milder deprotection route that is orthogonal to acid-labile groups.[1][2]
Quantitative Performance Data
The following tables summarize representative experimental data for the protection of amino acids and the deprotection of the resulting N-protected derivatives. It is important to note that yields can be sequence- and substrate-dependent.
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with a base (e.g., NaOH, NaHCO₃), room temperature. | 90-95% |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with a base (e.g., Na₂CO₃), 0 °C to room temperature. | ~88% |
| Caption: A summary of typical yields for the protection of amino acids with Boc and Cbz groups. |
| Protected Amino Acid | Deprotection Method | Reagents and Conditions | Typical Yield (%) |
| Boc-Amino Acid | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent. | >95% |
| Cbz-Amino Acid | Catalytic Hydrogenolysis | H₂, Palladium on carbon (Pd/C) in a solvent like methanol or ethanol. | >95% |
| Caption: A summary of typical yields for the deprotection of Boc and Cbz protected amino acids. |
Orthogonality Comparison
The orthogonality of protecting groups is crucial in multi-step synthesis, enabling the selective removal of one group without affecting others.[3]
| Protecting Group | Deprotection Condition | Stability of Other Protecting Groups under these Conditions |
| Cbz | H₂, Pd/C (Catalytic Hydrogenolysis) | Boc: Generally stable.[3] |
| Boc | Trifluoroacetic Acid (TFA) | Cbz: Generally stable, though can be cleaved with stronger acids like HBr in acetic acid.[4][5] |
| Caption: Orthogonality of Cbz and Boc protecting groups. |
Side Reaction Profiles
| Protecting Group | Common Side Reactions | Mitigation Strategies |
| Boc | - Formation of t-butyl cations during deprotection can lead to alkylation of sensitive residues (e.g., Trp, Met).[6] - Diketopiperazine formation at the dipeptide stage.[6] | - Use of scavengers (e.g., dithiothreitol, anisole) in the deprotection cocktail.[7] - Use of in situ neutralization protocols.[6] |
| Cbz | - Incomplete hydrogenolysis can lead to the formation of N-benzyl protected byproducts.[4] - Catalyst poisoning by sulfur-containing amino acids. | - Ensuring sufficient hydrogen source and catalyst activity. - Careful selection of catalyst and reaction conditions. |
Experimental Protocols
Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.[8]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel. Drain the DCM.
-
Deprotection: Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times).
-
Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin with a 5% solution of DIPEA in DCM (3 times).
-
Final Washing: Wash the resin with DCM (3 times) to remove excess DIPEA. The resin is now ready for the next amino acid coupling step.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis (Solution-Phase)
This protocol outlines the removal of the Cbz group from a protected peptide in solution.
Materials:
-
Cbz-protected peptide
-
Methanol or Ethanol
-
Palladium on activated carbon (Pd/C, 10%)
-
Hydrogen gas (H₂) source
-
Celite
Procedure:
-
Dissolution: Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.
-
Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filtration: Upon completion, filter the mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.
Mandatory Visualization
Caption: General workflow for the protection and deprotection of amino acids using Boc and Cbz groups.
References
Efficacy of Benzyl (3-bromopropyl)carbamate as a Linker in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of benzyl (3-bromopropyl)carbamate as a linker moiety in PROTACs, evaluating its potential advantages and disadvantages against more conventional linker classes such as polyethylene glycol (PEG) and alkyl chains.
The choice of linker can profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for successful protein degradation. While extensive research has been conducted on PEG and alkyl linkers, the exploration of carbamate-containing linkers like benzyl (3-bromopropyl)carbamate is an emerging area. This guide synthesizes available data to provide insights into its potential performance and includes detailed experimental protocols for key assays to facilitate the rational design and evaluation of novel PROTACs.
Data Presentation: A Comparative Overview of PROTAC Linker Performance
Table 1: Comparative Degradation Efficiency of BTK-Targeting PROTACs with Different Linker Types
| PROTAC (Target: BTK) | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | Pomalidomide | PEG | 12 | 1.8 | >98 | [1] |
| PROTAC B | Pomalidomide | PEG | 15 | 0.8 | >95 | [1] |
| PROTAC C | Pomalidomide | Alkyl | 11 | 25 | ~90 | Hypothetical |
| PROTAC D (with Benzylcarbamate Linker) | Pomalidomide | Benzylcarbamate | ~11 | Data Not Available | Data Not Available | - |
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Different Linker Types
| PROTAC (Target: BRD4) | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | PEG | 12 | ~25 | >90 | [2] |
| dBET1 | CRBN | PEG | 13 | <1 | >95 | [2] |
| PROTAC X (with Alkyl Linker) | VHL | Alkyl | 12 | 50 | ~85 | Hypothetical |
| PROTAC Y (with Benzylcarbamate Linker) | VHL | Benzylcarbamate | ~12 | Data Not Available | Data Not Available | - |
Note: The data for PROTACs with alkyl and benzylcarbamate linkers are presented as hypothetical examples to illustrate the comparative framework due to the lack of direct experimental data in the literature.
The benzylcarbamate moiety introduces a degree of rigidity compared to flexible PEG and alkyl chains. This rigidity can be advantageous in pre-organizing the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing cooperativity and improving degradation efficiency. However, it can also introduce conformational constraints that may hinder the formation of a productive ternary complex for certain target-E3 ligase pairs.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and standardized experimental protocols. The following sections detail the methodologies for key experiments to evaluate the performance of PROTACs.
1. Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration for all samples and denature by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.
-
2. Ternary Complex Formation Assays
These assays directly measure the ability of a PROTAC to induce the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase on a sensor chip.
-
Inject the target protein alone to assess binary interaction.
-
Inject a pre-incubated mixture of the target protein and the PROTAC to measure ternary complex formation.
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD).
-
-
Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the target protein to measure the binary binding affinity.
-
Titrate the PROTAC into a solution containing the E3 ligase to measure the other binary binding affinity.
-
Titrate the PROTAC into a solution containing a pre-formed binary complex of the target protein and E3 ligase (or vice versa) to measure the thermodynamics of ternary complex formation.
-
-
NanoBRET™ Ternary Complex Assay:
-
Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag® in cells.
-
Add the HaloTag® NanoBRET™ 618 ligand, which serves as the energy acceptor.
-
Treat the cells with the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the NanoLuc® donor and the HaloTag® acceptor are in close proximity due to ternary complex formation.
-
3. In Vitro Ubiquitination Assay
This assay biochemically validates the PROTAC's ability to induce ubiquitination of the target protein.
-
Reaction Components:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
-
Procedure:
-
Assemble the reaction mixture containing all components in an appropriate buffer.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding Laemmli buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody against the target protein.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated target protein confirms PROTAC activity.
-
Visualizations
To better illustrate the key processes involved in PROTAC action and experimental evaluation, the following diagrams are provided.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflows for evaluating PROTAC efficacy.
Conclusion
The linker is a critical component in the design of efficacious PROTACs, and exploring novel linker chemistries such as benzyl (3-bromopropyl)carbamate is essential for expanding the therapeutic potential of targeted protein degradation. While direct comparative data for this specific linker is currently limited, the established methodologies and comparative frameworks presented in this guide provide a solid foundation for its evaluation. The partial rigidity and potential for specific interactions offered by the benzylcarbamate moiety are intriguing features that warrant further investigation. By systematically applying the detailed experimental protocols, researchers can elucidate the structure-activity relationships of this and other novel linkers, paving the way for the development of next-generation protein degraders with improved potency, selectivity, and drug-like properties.
References
A Comparative Guide to the Validation of Analytical Methods for Carbamic Acid, (3-bromopropyl)-, Benzyl Ester
This guide provides a comparative overview of two common analytical techniques for the quantitative determination and validation of Carbamic acid, (3-bromopropyl)-, benzyl ester: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research compounds. This document outlines the experimental protocols for validation and presents a framework for data comparison to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to Analytical Methodologies
This compound is a chemical compound for which robust and reliable analytical methods are essential for quality control and research purposes. The two methods explored in this guide, HPLC-UV and GC-MS, are powerful techniques for the analysis of organic molecules.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating, identifying, and quantifying components in a mixture. Coupled with a UV detector, it is particularly suitable for non-volatile and thermally labile compounds that possess a UV chromophore, such as the benzyl group in the target analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds. While the target compound may require derivatization to improve volatility, GC-MS can provide excellent selectivity and low detection limits.
The following sections detail the validation protocols for each method, followed by a comparative summary of their expected performance characteristics.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method Validation
The validation of the HPLC-UV method is essential to demonstrate its suitability for the intended purpose. The validation parameters outlined below are based on the International Council for Harmonisation (ICH) guidelines.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a final concentration within the calibration range.
-
Data Presentation: HPLC-UV Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.2% |
| Specificity | No interfering peaks at the retention time of the analyte. | Peak purity index > 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (flow rate, temperature). | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS provides high selectivity and sensitivity, making it a valuable alternative for the analysis of this compound. Validation will confirm its performance.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (splitless mode).
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution in a suitable solvent like ethyl acetate.
-
Working Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).
-
Sample Preparation: Extract the analyte from the sample matrix and dissolve it in the appropriate solvent to a concentration within the calibration range.
-
Data Presentation: GC-MS Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% - 101.5% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.6% Intermediate: 1.0% |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | Clean chromatogram with specific ion ratios. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (oven ramp rate, flow rate). | Pass |
Comparative Analysis
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by mass-to-charge ratio. |
| Sample Volatility | Not required. | Required (may need derivatization). |
| Sensitivity | Good, typically in the µg/mL range. | Excellent, often in the ng/mL to pg/mL range. |
| Selectivity | Moderate, relies on chromatographic separation. | Very high, due to mass fragmentation patterns. |
| Instrumentation Cost | Generally lower. | Generally higher. |
| Throughput | Can be high with optimized methods. | Can be lower due to longer run times. |
| Typical Application | Routine quality control, purity assessment. | Trace analysis, impurity identification, structural confirmation. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow.
Caption: A flowchart of the analytical method validation process.
Comparative study of different synthetic routes to benzyl (3-bromopropyl)carbamate
A Comparative Guide to the Synthesis of Benzyl (3-Bromopropyl)carbamate
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of key intermediates is paramount. Benzyl (3-bromopropyl)carbamate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research needs.
Comparative Analysis of Synthetic Routes
The synthesis of benzyl (3-bromopropyl)carbamate can be primarily achieved through two main strategies: direct carbamation of 3-bromopropylamine or conversion of a corresponding hydroxypropyl carbamate. Each route offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and yield.
| Route | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Key Features |
| 1A | 3-Bromopropylamine Hydrobromide | Benzyl Chloroformate, Potassium Carbonate | Water/Dioxane | 3 hours | ~100% | Utilizes readily available starting materials and a biphasic solvent system. The pH is maintained between 6 and 7 during the addition of benzyl chloroformate.[1] |
| 1B | 3-Bromopropylamine Hydrobromide | Benzyl Chloroformate, Diisopropylethylamine | Tetrahydrofuran (THF) | 1 hour | Not explicitly reported | Employs an organic base in an anhydrous organic solvent, which may be preferable for moisture-sensitive setups.[2] |
| 2 | Benzyl N-(3-hydroxypropyl)carbamate | Triphenylphosphine, Carbon Tetrabromide | Tetrahydrofuran (THF) | 48 hours | 86.4% | A two-step process where the carbamate is first formed from 3-amino-1-propanol, followed by bromination. This route avoids handling the more reactive 3-bromopropylamine directly.[3] |
Experimental Protocols
Below are the detailed experimental procedures for the synthetic routes discussed.
Route 1A: From 3-Bromopropylamine Hydrobromide with Potassium Carbonate[1]
-
Dissolve 3-bromopropylamine hydrobromide (10.9 g, 50 mmol) in 50 mL of a 1:1 (v/v) mixture of water and dioxane in a beaker equipped with a magnetic stir bar.
-
Prepare a solution of benzyl chloroformate (10.5 g, 61.5 mmol) in 25 mL of dioxane and a separate 3.5 M aqueous solution of potassium carbonate.
-
While vigorously stirring the amine solution at room temperature, add the benzyl chloroformate solution and the potassium carbonate solution dropwise, maintaining the pH of the reaction mixture between 6 and 7.
-
After the complete addition of benzyl chloroformate, adjust the pH to between 7 and 8 and continue stirring for an additional hour.
-
Add 5 mL of 2 M aqueous NaOH to hydrolyze any excess benzyl chloroformate and stir for another 2 hours.
-
Extract the reaction mixture with diethyl ether (3 x 100 mL).
-
Combine the organic phases and wash with 1 M aqueous NaOH (100 mL) followed by water (2 x 100 mL).
-
Dry the organic layer over MgSO4, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel chromatography using a 10:1 (v/v) mixture of dichloromethane and cyclohexane as the eluent to yield the product as a light yellow oil.
Route 1B: From 3-Bromopropylamine Hydrobromide with Diisopropylethylamine[2]
-
To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of dry THF at room temperature, add benzyl chloroformate (1.64 g, 9.60 mmol) via syringe.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add diisopropylethylamine (1.6 mL, 9.20 mmol) dropwise via syringe and allow the mixture to stir at 0°C for 1 hour.
-
Filter the crude reaction mixture through a pad of Celite and evaporate the solvents.
-
Purify the residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexane to afford the desired product.
Route 2: From Benzyl N-(3-hydroxypropyl)carbamate[3]
-
Prepare a solution of benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in 30 mL of dry THF.
-
In a separate flask, dissolve triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in 30 mL of dry THF.
-
Add the solution of triphenylphosphine and carbon tetrabromide dropwise to the solution of benzyl N-(3-hydroxypropyl)carbamate.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the solution to remove any insoluble solid.
-
Evaporate the filtrate and dissolve the residue in CH2Cl2.
-
Wash the CH2Cl2 solution with water and dry the organic layer over MgSO4.
-
Remove the solvent to yield an oily residue, which is then purified by column chromatography (eluting with a gradient from CH2Cl2 to MeOH) to obtain benzyl N-(3-bromopropyl)carbamate as an orange oil.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic approaches to benzyl (3-bromopropyl)carbamate.
Caption: Synthetic routes to benzyl (3-bromopropyl)carbamate.
References
A Comparative Guide to the Stability of Benzyl Carbamate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the benzyl carbamate (Cbz) protecting group and its derivatives are indispensable tools for the protection of amine functionalities. Their stability under a variety of reaction conditions, coupled with the diverse methods for their removal, makes them a versatile choice in complex multi-step syntheses. This guide provides an objective comparison of the stability of various benzyl carbamate derivatives, supported by available experimental data, to aid researchers in selecting the optimal protecting group for their specific synthetic needs.
Introduction to Benzyl Carbamate Stability
The benzyl carbamate protecting group, introduced by Max Bergmann and Leonidas Zervas, offers robust protection for amines against a wide range of reagents.[1] Its stability is a key feature, allowing for selective transformations at other parts of a molecule. However, the stability of the Cbz group is not absolute and can be modulated by the introduction of substituents on the benzyl ring. These modifications can fine-tune the lability of the protecting group, enabling orthogonal deprotection strategies in the presence of other protecting groups like Boc and Fmoc.[1][2] The primary methods for the cleavage of benzyl carbamates include catalytic hydrogenolysis and treatment with strong acids.[1][3]
Comparative Stability of Benzyl Carbamate Derivatives
The stability of benzyl carbamate derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally decrease stability, facilitating cleavage, while electron-withdrawing groups enhance stability, making the protecting group more robust.
| Derivative | Substituent | Electronic Effect | Relative Stability to Hydrogenolysis | Stability to Acidic Conditions | Stability to Basic Conditions | Reference(s) |
| Cbz | H | Neutral | Baseline | Stable to mild acids; cleaved by strong acids (e.g., HBr in acetic acid).[1] | Generally stable.[1] | [1][3] |
| CTFB | 4-Trifluoromethyl | Electron-withdrawing | More stable than Cbz.[4][5] | Resistant to refluxing MeOH-HCl for 5h and 15% TFA in DCM at room temperature for 3h.[4][5] | Resistant to aqueous NaOH or LiOH.[4][5] | [4][5] |
| CNAP | 2-Naphthylmethyl | Electron-donating (extended π system) | Less stable than Cbz and CTFB; readily cleaved by hydrogenolysis.[4][5] | Resistant to refluxing MeOH-HCl for 5h and 15% TFA in DCM at room temperature for 3h.[4][5] | Resistant to aqueous NaOH or LiOH.[4][5] | [4][5] |
Experimental Protocols
General Protocol for Stability Assessment of Benzyl Carbamate Derivatives via HPLC
This protocol outlines a general method for comparing the stability of different benzyl carbamate derivatives under specific pH and temperature conditions.
1. Materials and Reagents:
-
Benzyl carbamate derivatives to be tested
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer solutions (pH 2, 7, 9)
-
Formic acid (for MS-compatible mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted column compartment and autosampler
2. Preparation of Stock Solutions:
-
Prepare individual stock solutions of each benzyl carbamate derivative in acetonitrile at a concentration of 1 mg/mL.
3. Stability Study Procedure:
-
For each derivative, prepare three sets of test solutions by diluting the stock solution with the respective phosphate buffer (pH 2, 7, and 9) to a final concentration of 100 µg/mL.
-
Incubate the test solutions at a controlled temperature (e.g., 25°C, 40°C, and 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation by diluting the aliquot with the mobile phase and store at a low temperature (e.g., 4°C) until analysis.
4. HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid if MS detection is desired). A typical gradient could be 10-90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the specific derivative)
-
Injection Volume: 10 µL
-
Inject the samples from each time point and record the peak area of the parent benzyl carbamate derivative.
5. Data Analysis:
-
Calculate the percentage of the benzyl carbamate derivative remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining derivative against time for each condition (pH and temperature).
-
The rate of degradation and the half-life (t½) of each derivative under each condition can be calculated from these plots.
General Protocol for Hydrogenolysis of a Benzyl Carbamate (Cbz) Group
This protocol describes a standard laboratory procedure for the removal of a Cbz protecting group.[1]
1. Materials and Reagents:
-
Cbz-protected compound
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Reaction flask
-
Magnetic stirrer
2. Procedure:
-
Dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol in a reaction flask.
-
Carefully add the 10% Pd/C catalyst (typically 5-10 mol %).
-
Secure the flask to a hydrogenation apparatus or equip it with a hydrogen-filled balloon.
-
If using an apparatus, evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Comparative Stability Analysis
The following diagram illustrates the key steps in conducting a comparative stability study of benzyl carbamate derivatives.
References
- 1. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. | Semantic Scholar [semanticscholar.org]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Reactivity of Benzyl (3-bromopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the selectivity of a compound is paramount. While benzyl (3-bromopropyl)carbamate is recognized as a versatile synthetic building block and a linker in Proteolysis Targeting Chimeras (PROTACs), its potential for off-target interactions, or cross-reactivity, remains largely uncharacterized in publicly available literature.[1][2] This guide provides a framework for evaluating the cross-reactivity profile of benzyl (3-bromopropyl)carbamate and similar chemical entities, offering standardized experimental protocols and data presentation formats to facilitate objective comparison with other molecules.
The presence of a reactive bromopropyl group and a carbamate moiety suggests that benzyl (3-bromopropyl)carbamate could potentially interact with various biological macromolecules.[3] Therefore, a thorough assessment of its selectivity is a critical step in preclinical safety and efficacy evaluation.
Comparative Cross-Reactivity Data
While specific cross-reactivity data for benzyl (3-bromopropyl)carbamate is not currently available in the public domain, the following table provides a template for presenting such data once generated. This standardized format allows for clear comparison against a panel of relevant targets, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.
Table 1: Hypothetical Cross-Reactivity Profile of Benzyl (3-bromopropyl)carbamate
| Target Class | Specific Target | Assay Type | IC50 / Ki (µM) | % Inhibition @ 10 µM |
| Kinases | EGFR | Kinase Assay | > 100 | < 10% |
| SRC | Kinase Assay | 75.2 | 25% | |
| ABL1 | Kinase Assay | > 100 | < 5% | |
| GPCRs | ADRB2 | Radioligand Binding | > 100 | Not Determined |
| DRD2 | Radioligand Binding | 52.8 | 48% | |
| Nuclear Receptors | ESR1 | Reporter Assay | > 100 | < 2% |
| AR | Reporter Assay | > 100 | < 3% | |
| Ion Channels | hERG | Electrophysiology | > 100 | < 1% |
Experimental Protocols
To generate the data for the table above, a tiered approach to cross-reactivity screening is often employed. Below are detailed methodologies for key experiments.
High-Throughput Kinase Panel Screening
-
Objective: To assess the inhibitory activity of benzyl (3-bromopropyl)carbamate against a broad panel of human kinases.
-
Methodology:
-
A panel of recombinant human kinases (e.g., the 468-kinase panel from Eurofins DiscoverX) is utilized.
-
The test compound, benzyl (3-bromopropyl)carbamate, is prepared in DMSO to create a stock solution.
-
The compound is screened at a fixed concentration (e.g., 10 µM) in duplicate.
-
Kinase activity is measured using a validated method, such as the KINOMEscan™ competition binding assay or an ATP-depletion assay (e.g., Kinase-Glo®).
-
The percentage of inhibition for each kinase is calculated relative to a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
For any kinases showing significant inhibition (>50%), a dose-response curve is generated by testing the compound over a range of concentrations to determine the IC50 value.
-
Radioligand Binding Assays for GPCRs and Ion Channels
-
Objective: To determine the binding affinity of benzyl (3-bromopropyl)carbamate for a panel of GPCRs, ion channels, and transporters.
-
Methodology:
-
Cell membranes expressing the target receptor of interest are prepared.
-
A specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of benzyl (3-bromopropyl)carbamate.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of benzyl (3-bromopropyl)carbamate that inhibits 50% of the specific binding of the radioligand (IC50).
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To identify intracellular protein targets of benzyl (3-bromopropyl)carbamate in a cellular context.
-
Methodology:
-
Intact cells are treated with either benzyl (3-bromopropyl)carbamate or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The abundance of specific proteins in the soluble fraction at each temperature is quantified using techniques such as Western blotting or mass spectrometry.
-
Binding of benzyl (3-bromopropyl)carbamate to a target protein is expected to stabilize it, resulting in a shift in its melting temperature to a higher value compared to the vehicle control.
-
Visualizing Experimental Workflows and Potential Off-Target Effects
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: A tiered workflow for assessing compound cross-reactivity.
Caption: Hypothetical impact of off-target binding on signaling pathways.
References
A Spectroscopic Comparison of Benzyl (3-bromopropyl)carbamate and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of benzyl (3-bromopropyl)carbamate and its key analogues, benzyl (3-chloropropyl)carbamate and benzyl (2-bromoethyl)carbamate. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.
Spectroscopic Data Summary
The following table summarizes the available nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for benzyl (3-bromopropyl)carbamate and its analogues. Mass spectrometry (MS) data, where available, is also included to provide information on the molecular weight and fragmentation patterns of these compounds.
| Compound | Spectroscopic Data |
| Benzyl (3-bromopropyl)carbamate | ¹H NMR (300 MHz, CDCl₃) : δ 7.32 (5H, m, Ar-H), 5.15 (1H, br s, NH), 5.06 (2H, s, OCH₂Ph), 3.39 (2H, t), 3.30 (2H, q), 2.06 – 1.96 (2H, m).[1] ¹³C NMR (75.5 MHz, CDCl₃) : δ 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6.[1] IR Spectrum : Data not explicitly found in search results. Characteristic peaks would be expected for N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1690 cm⁻¹), and C-Br stretching. Mass Spectrum : Data not explicitly found in search results. The expected molecular ion peak [M]⁺ would be at m/z 271.02 (for ⁷⁹Br) and 273.02 (for ⁸¹Br). |
| Benzyl (3-chloropropyl)carbamate | ¹H NMR : Specific spectral data not found in search results. Expected signals would be similar to the bromo-analogue with slight shifts for the protons on the propyl chain. ¹³C NMR : Specific spectral data not found in search results. Expected signals would be similar to the bromo-analogue with a downfield shift for the carbon bearing the chlorine atom. IR Spectrum : Data not explicitly found in search results. Characteristic peaks would be expected for N-H stretching, C=O stretching, and C-Cl stretching. Mass Spectrum : Data not explicitly found in search results. The expected molecular ion peak [M]⁺ would be at m/z 227.07 (for ³⁵Cl) and 229.07 (for ³⁷Cl). |
| Benzyl (2-bromoethyl)carbamate | ¹H NMR : Specific spectral data not found in search results. Expected signals would include aromatic protons, a singlet for the benzylic protons, and triplets for the ethyl chain protons. ¹³C NMR : Specific spectral data not found in search results. Expected signals would include aromatic carbons, a benzylic carbon, a carbonyl carbon, and two aliphatic carbons. IR Spectrum : Data not explicitly found in search results. Characteristic peaks would be expected for N-H stretching, C=O stretching, and C-Br stretching. Mass Spectrum : An LC-MS analysis indicated no ionization peak was observed for [M+H]⁺.[2] The expected molecular ion peak [M]⁺ would be at m/z 257.01 (for ⁷⁹Br) and 259.01 (for ⁸¹Br). |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Actual parameters may vary depending on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR : Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and proton decoupling to simplify the spectrum.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the sample directly on the ATR crystal.
-
Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range : Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The positions of the bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Ionization :
-
ESI : Dissolve the sample in a suitable solvent and infuse it into the ESI source. This is a soft ionization technique that often keeps the molecule intact, showing the molecular ion peak.
-
EI : Volatilize the sample and bombard it with a high-energy electron beam. This is a hard ionization technique that causes fragmentation of the molecule.
-
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizations
Molecular Structure Comparison
The following diagram illustrates the structural similarities and differences between benzyl (3-bromopropyl)carbamate and its chloro and shorter-chain bromo analogues.
Caption: Structural comparison of the carbamate analogues.
Experimental Workflow for Spectroscopic Analysis
The diagram below outlines the general workflow for the spectroscopic analysis of the target compounds.
Caption: General workflow for spectroscopic analysis.
References
A Head-to-Head Battle of Amine Protection: A Cost-Benefit Analysis of Benzyl (3-bromopropyl)carbamate in Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of multi-step organic synthesis, the choice of protecting groups is a critical decision that can significantly impact yield, purity, and overall cost-efficiency. This guide provides a comprehensive cost-benefit analysis of benzyl (3-bromopropyl)carbamate, a versatile reagent for introducing a Cbz-protected aminopropyl moiety, and compares its performance with its primary alternative, the Boc-protected equivalent, tert-butyl (3-bromopropyl)carbamate.
This in-depth comparison leverages experimental data to provide a clear, quantitative assessment of both reagents, from the initial cost of synthesis to the nuances of their removal. By examining the economic and practical trade-offs, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic strategies.
At a Glance: Cbz vs. Boc Protection of 3-Bromopropylamine
| Feature | Benzyl (3-bromopropyl)carbamate (Cbz-protected) | tert-Butyl (3-bromopropyl)carbamate (Boc-protected) |
| Protection Group | Benzyloxycarbonyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Primary Use | Introduction of a protected 3-aminopropyl group for further elaboration. | Introduction of a protected 3-aminopropyl group for further elaboration. |
| Key Advantage | Stable to acidic and some basic conditions, allowing for orthogonal deprotection strategies.[1][2] | Easily removed under acidic conditions.[3][4][5] |
| Key Disadvantage | Requires catalytic hydrogenation for deprotection, which can be incompatible with certain functional groups (e.g., alkenes, alkynes).[6][7] | Sensitive to strong acids, limiting its use in synthetic routes requiring acidic steps.[3][4] |
Cost Analysis: A Tale of Two Syntheses
To provide a tangible comparison, a cost analysis for the synthesis of one mole of each protected amine was conducted based on commercially available reagent prices.
Synthesis of Benzyl (3-bromopropyl)carbamate
The synthesis of benzyl (3-bromopropyl)carbamate is typically achieved by reacting 3-bromopropylamine hydrobromide with benzyl chloroformate in the presence of a base.
Table 1: Cost Breakdown for the Synthesis of 1 mole of Benzyl (3-bromopropyl)carbamate
| Reagent | Molar Mass ( g/mol ) | Quantity (per mole of product) | Representative Price (USD) | Cost per mole of Product (USD) |
| 3-Bromopropylamine hydrobromide | 218.92 | 1.05 mol (assuming 5% excess) | $187.85 / 100 g[8] | $433.00 |
| Benzyl chloroformate | 170.59 | 1.0 mol | $118.13 / 250 g[9] | $80.58 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.1 mol | ~$50 / 100 mL (density ~0.742 g/mL) | ~$10.00 |
| Estimated Total Cost per Mole | ~$523.58 |
Note: Prices are based on representative catalog listings and may vary between suppliers and purchase volumes. Solvent and workup costs are not included for this direct comparison.
Synthesis of tert-Butyl (3-bromopropyl)carbamate
The Boc-protected analogue is commonly synthesized from 3-bromopropylamine hydrobromide and di-tert-butyl dicarbonate.
Table 2: Cost Breakdown for the Synthesis of 1 mole of tert-Butyl (3-bromopropyl)carbamate
| Reagent | Molar Mass ( g/mol ) | Quantity (per mole of product) | Representative Price (USD) | Cost per mole of Product (USD) |
| 3-Bromopropylamine hydrobromide | 218.92 | 1.05 mol (assuming 5% excess) | $187.85 / 100 g[8] | $433.00 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.0 mol | $91.00 / 100 g[10] | $198.59 |
| Triethylamine (TEA) | 101.19 | 1.1 mol | ~$20 / 100 mL (density ~0.726 g/mL) | ~$3.00 |
| Estimated Total Cost per Mole | ~$634.59 |
Note: Prices are based on representative catalog listings and may vary between suppliers and purchase volumes. Solvent and workup costs are not included for this direct comparison.
Based on this analysis, the synthesis of the Cbz-protected reagent, benzyl (3-bromopropyl)carbamate, is estimated to be more cost-effective in terms of starting material costs.
Performance in Synthesis: Yield and Deprotection
While the initial synthesis cost is a significant factor, the overall efficiency of a protecting group strategy is also dictated by the yields of the protection and deprotection steps, as well as the cost and complexity of the deprotection process.
Table 3: Comparison of Synthesis and Deprotection Parameters
| Parameter | Benzyl (3-bromopropyl)carbamate (Cbz) | tert-Butyl (3-bromopropyl)carbamate (Boc) |
| Typical Synthesis Yield | 80-90%[11][12] | 78-98%[13] |
| Deprotection Method | Catalytic Hydrogenolysis (H₂, Pd/C)[6][7] | Acidolysis (TFA, HCl)[3][4] |
| Deprotection Reagents | Palladium on Carbon (Pd/C), Hydrogen source (e.g., H₂ gas, ammonium formate) | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) |
| Deprotection Cost | Moderate to High (Catalyst cost) | Low to Moderate |
| Deprotection Conditions | Mild (room temperature, atmospheric pressure) | Mild to Harsh (depending on acid strength) |
| Functional Group Compatibility | Sensitive to reducible groups (alkenes, alkynes, some nitro groups)[6] | Sensitive to acid-labile groups (e.g., some esters, acetals)[3] |
The choice between Cbz and Boc protection often hinges on the functional groups present in the rest of the molecule. The Cbz group's stability to acidic conditions makes it ideal for syntheses involving acid-catalyzed reactions where a Boc group would be cleaved. Conversely, the Boc group is preferred when the molecule contains functionalities that would be reduced during the catalytic hydrogenation required for Cbz removal.[1][2]
Experimental Protocols
Synthesis of Benzyl (3-bromopropyl)carbamate
To a stirred suspension of 3-bromopropylamine hydrobromide (1.05 eq) in dry tetrahydrofuran (THF), benzyl chloroformate (1.0 eq) is added at room temperature. The mixture is then cooled to 0°C, and N,N-diisopropylethylamine (1.1 eq) is added dropwise. The reaction is stirred at 0°C for 1-2 hours. Upon completion, the reaction mixture is filtered, and the solvent is evaporated. The crude product is purified by flash chromatography on silica gel to afford benzyl (3-bromopropyl)carbamate.[12]
Synthesis of tert-Butyl (3-bromopropyl)carbamate
3-Bromopropylamine hydrobromide (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂). To this solution, di-tert-butyl dicarbonate (1.5 eq) dissolved in CH₂Cl₂ and triethylamine (1.1 eq) are added. The reaction is stirred overnight at room temperature. The organic layer is then washed with 1 M sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under vacuum to yield tert-butyl (3-bromopropyl)carbamate.[13]
Deprotection of Cbz Group (Catalytic Hydrogenolysis)
The Cbz-protected amine (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. To this solution, 10% Palladium on Carbon (Pd/C) (5-10 mol%) is added. The reaction mixture is placed under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated in vacuo to yield the deprotected amine.[10]
Deprotection of Boc Group (Acidolysis with TFA)
The Boc-protected amine is dissolved in dichloromethane (CH₂Cl₂). An excess of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature. The deprotection is typically rapid and can be monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to obtain the deprotected amine.[3][4][14]
Visualizing the Workflow
To better illustrate the practical application of these reagents, the following diagrams outline key experimental and logical workflows.
Caption: A typical workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: A logical workflow for selecting between Cbz and Boc amine protecting groups.
Conclusion: Making the Right Choice for Your Synthesis
The decision to use benzyl (3-bromopropyl)carbamate versus its Boc-protected counterpart is a nuanced one, with the "better" choice being highly dependent on the specific context of the synthetic route.
Choose Benzyl (3-bromopropyl)carbamate (Cbz protection) when:
-
Your synthetic route involves acidic conditions that would cleave a Boc group.
-
The target molecule does not contain functional groups susceptible to reduction.
-
Initial reagent cost is a primary concern.
Choose tert-Butyl (3-bromopropyl)carbamate (Boc protection) when:
-
Your molecule contains reducible functional groups such as alkenes or alkynes.
-
A simple and rapid acid-mediated deprotection is desired.
-
The slightly higher initial synthesis cost is acceptable.
Ultimately, a thorough understanding of the stability and reactivity of all functional groups within a molecule is paramount for a successful and efficient synthesis. This guide provides the foundational data to support a rational and cost-effective selection of the appropriate amine protecting group strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. 10 Palladium on Carbon Price per kg 2025 [accio.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl (3-bromopropyl)carbamate CAS#: 39945-54-5 [m.chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
Navigating the Landscape of Amine Protection: A Comparative Guide to Alternatives for Benzyl (3-bromopropyl)carbamate
For researchers, scientists, and drug development professionals, the strategic protection of amine functional groups is a cornerstone of successful multi-step organic synthesis. The choice of a protecting group can dictate the efficiency, yield, and even the feasibility of a synthetic route. While benzyl (3-bromopropyl)carbamate, a derivative of the widely used carboxybenzyl (Cbz) protecting group, offers a reliable method for amine protection, a range of alternatives provides distinct advantages in terms of stability, cleavage conditions, and orthogonality. This guide presents an objective comparison of the most common alternatives—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—supported by experimental data to inform the selection of the optimal amine protection strategy.
The ideal protecting group should be readily introduced in high yield, remain stable under a variety of reaction conditions, and be selectively removed without affecting other functional groups.[1] The concept of "orthogonality," the ability to deprotect one functional group in the presence of others, is a critical consideration in the synthesis of complex molecules.[2][3] This guide will delve into the performance of Boc, Cbz, and Fmoc protecting groups, providing a clear comparison of their properties and applications.
Performance Comparison at a Glance
The selection of an amine protecting group is fundamentally guided by its deprotection conditions and its stability profile towards various reagents. The following table summarizes the key characteristics of Boc, Cbz, and Fmoc protecting groups, offering a high-level comparison to aid in initial selection.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Characteristics |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acid-labile (e.g., TFA, HCl)[4] | Stable to base and hydrogenolysis; widely used in solid-phase peptide synthesis (SPPS).[1][5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂/Pd/C)[5][6] | Stable to acidic and basic conditions; imparts crystallinity, aiding purification.[5] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Base-labile (e.g., 20% piperidine in DMF)[][8] | Orthogonal to acid-labile groups; UV-active byproduct allows for reaction monitoring.[][8] |
Quantitative Performance Data
A direct quantitative comparison of different protecting groups is challenging due to the variability in substrates and reaction conditions reported in the literature. However, by compiling data from various sources, we can provide a representative overview of the efficiency of each protecting group.
Protection Reaction Yields
The following table presents typical yields for the protection of various primary amines with Boc, Cbz, and Fmoc protecting groups under specific experimental conditions.
| Amine Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Aniline | Boc | (Boc)₂O, THF/H₂O, NaHCO₃, 10 h | 95 | [9] |
| Benzylamine | Boc | (Boc)₂O, Dichloromethane, Triethylamine, 2 h | 98 | [9] |
| Glycine methyl ester | Boc | (Boc)₂O, THF/H₂O, NaHCO₃, 10 h | 92 | [9] |
| 4-Bromoaniline | Boc | (Boc)₂O, Water/Acetone, 0.5 h | 94 | [9] |
| Cyclohexylamine | Boc | (Boc)₂O, Methanol, 3 h | 96 | [9] |
| Glycine | Cbz | Cbz-Cl, aq. Na₂CO₃, 0 °C | > 90 | [6] |
| Alanine | Cbz | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [6] |
| Phenylalanine | Cbz | Cbz-Cl, aq. NaHCO₃, rt | > 90 | [6] |
| Various Amines | Fmoc | Fmoc-Cl, neat, ultrasound | 85-96 | [10] |
Deprotection Reaction Performance
The efficiency and potential for side reactions during the deprotection step are critical factors in choosing a protecting group. The following table provides indicative yields and qualitative information on racemization potential for the deprotection of Boc, Cbz, and Fmoc groups.
| Protecting Group | Deprotection Method | Typical Yield (%) | Racemization Potential | Reference |
| Boc | 50% TFA in DCM | >95 | Can be significant with certain amino acids and coupling reagents. | [5] |
| Cbz | Catalytic Hydrogenolysis | >90 | Low, especially in solution-phase synthesis. | [5] |
| Fmoc | 20% Piperidine in DMF | >98 | A known issue, particularly for C-terminal Cys, His, and Ser. | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following sections provide representative procedures for the protection and deprotection of amines using benzyl (3-bromopropyl)carbamate and its common alternatives.
Benzyl (3-bromopropyl)carbamate (Cbz derivative)
Protection of a Primary Amine:
-
Reagents: Primary amine, benzyl (3-bromopropyl)carbamate, a non-nucleophilic base (e.g., DIEA), and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Procedure:
-
Dissolve the primary amine (1.0 equiv) and DIEA (1.2 equiv) in DMF.
-
Add a solution of benzyl (3-bromopropyl)carbamate (1.1 equiv) in DMF dropwise to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Deprotection (Standard Cbz Cleavage):
-
Reagents: Cbz-protected amine, 10% Palladium on carbon (Pd/C), and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Procedure:
-
Dissolve the Cbz-protected amine in the chosen solvent.[6]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[6]
-
Purge the reaction vessel with hydrogen gas (e.g., using a balloon or a hydrogenation apparatus).[6]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[6]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]
-
tert-Butoxycarbonyl (Boc)
Protection of a Primary Amine:
-
Reagents: Primary amine (1.0 equiv), di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), a suitable solvent (e.g., THF, dichloromethane, methanol, or water), and a base (e.g., NaHCO₃, triethylamine, or DMAP) if required.[9]
-
Procedure:
-
Dissolve the amine in the chosen solvent. For water-insoluble amines, a mixture of THF and water can be used.[9]
-
Add the base to the solution.[11]
-
Add (Boc)₂O to the reaction mixture. The reaction is often exothermic and may require cooling.[9]
-
Stir the reaction at room temperature for a few minutes to several hours, monitoring by TLC.[9]
-
Once the reaction is complete, perform an aqueous workup. Typically, the solvent is removed, and the residue is partitioned between an organic solvent and water.[9]
-
Wash the organic layer with dilute acid (if a basic catalyst was used), saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[9]
-
The resulting N-Boc protected amine is often pure enough for subsequent steps, but can be purified by column chromatography if needed.[9]
-
Deprotection:
-
Reagents: Boc-protected amine, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)), and a suitable solvent (e.g., dichloromethane (DCM) or 1,4-dioxane).[12]
-
Procedure:
-
Dissolve the Boc-protected amine in the chosen solvent.[12]
-
Add the strong acid. For TFA, it is often used as a 25-50% solution in DCM. For HCl, a 4M solution in dioxane is common.[12]
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC.[12]
-
Upon completion, remove the solvent and excess acid under reduced pressure. The deprotected amine is often obtained as its corresponding salt.[12]
-
A basic workup can be performed to obtain the free amine.[11]
-
9-Fluorenylmethyloxycarbonyl (Fmoc)
Protection of a Primary Amine:
-
Reagents: Primary amine (1.0 equiv), 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equiv), a base (e.g., NaHCO₃ or Na₂CO₃), and a solvent system (e.g., dioxane/water or acetone/water).[13]
-
Procedure:
-
Dissolve the amino acid in an aqueous solution of the base.[13]
-
In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in dioxane or acetone.[13]
-
Add the Fmoc reagent solution to the vigorously stirred amino acid solution at room temperature.[13]
-
Stir the reaction for several hours or overnight.[13]
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc reagent.[13]
-
Acidify the aqueous layer with 1 M HCl to precipitate the Fmoc-protected amino acid.[13]
-
Collect the precipitate by filtration or extract with an organic solvent like ethyl acetate.[13]
-
Dry the product to obtain the Fmoc-protected amine.[13]
-
Deprotection:
-
Reagents: Fmoc-protected amine, a 20% solution of piperidine in N,N-dimethylformamide (DMF).[]
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add the 20% piperidine in DMF solution.
-
Stir the reaction at room temperature. The deprotection is typically rapid, often complete within 30 minutes.[]
-
Monitor the reaction by TLC.
-
Upon completion, the piperidine and the dibenzofulvene-piperidine adduct are typically removed by evaporation and/or washing.
-
Visualizing the Workflow and Chemical Logic
To further clarify the relationships and processes described, the following diagrams, generated using the DOT language, illustrate the general workflow for amine protection and deprotection, the concept of orthogonal protection, and the chemical structures of the discussed protecting groups.
Caption: A generalized workflow for the protection and deprotection of amines in multi-step synthesis.
Caption: An illustrative workflow demonstrating the principle of orthogonal protection using Boc and Fmoc groups.
Caption: The chemical structures of the Boc, Cbz, and Fmoc amine protecting groups.
Conclusion
The choice of an amine protecting group is a critical decision in the design of a synthetic strategy. While benzyl (3-bromopropyl)carbamate serves as a reliable Cbz-based protecting group, the alternatives—Boc, Cbz, and Fmoc—each offer a unique set of advantages and disadvantages. The Boc group is ideal for strategies requiring acid-labile protection, while the Cbz group provides robustness and is removed under neutral conditions. The Fmoc group, with its base-lability, is a cornerstone of modern solid-phase peptide synthesis due to its mild deprotection conditions and orthogonality to acid-labile protecting groups. By carefully considering the stability, deprotection conditions, and potential for side reactions, researchers can select the most appropriate protecting group to achieve their synthetic goals with high efficiency and purity. This guide provides the necessary comparative data and experimental protocols to facilitate this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reaction Kinetics of Benzyl (3-bromopropyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The primary reaction of interest for benzyl (3-bromopropyl)carbamate is the N-alkylation of the carbamate nitrogen or, more commonly, its use as an alkylating agent where the bromine atom is displaced by a nucleophile. The reactivity of the 3-bromopropyl group is characteristic of a primary bromoalkane and is expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. This guide presents a comparison with the reactivity of other bromoalkanes to provide a quantitative perspective on the expected reaction kinetics.
Data Presentation: A Quantitative Comparison of Reactivity
To contextualize the reactivity of the 3-bromopropyl group in benzyl (3-bromopropyl)carbamate, the following table summarizes representative relative reaction rates for various bromoalkanes in SN2 reactions. This data, compiled from kinetic studies of similar reactions, illustrates the significant impact of alkyl substitution on the reaction rate. The reaction of benzyl (3-bromopropyl)carbamate is expected to have a reactivity comparable to other primary bromoalkanes.
| Bromoalkane | Structure | Type | Relative Rate of SN2 Reaction (with a common nucleophile) | Reference(s) |
| Methyl bromide | CH₃Br | Methyl | ~30 | [1] |
| Ethyl bromide | CH₃CH₂Br | Primary (1°) | 1 | [1] |
| Propyl bromide | CH₃CH₂CH₂Br | Primary (1°) | ~0.8 | [1] |
| Isopropyl bromide | (CH₃)₂CHBr | Secondary (2°) | ~0.025 | [1] |
| tert-Butyl bromide | (CH₃)₃CBr | Tertiary (3°) | Negligible | [1] |
Note: The relative rates are illustrative and can vary with the specific nucleophile, solvent, and temperature.
The data clearly indicates that primary bromoalkanes, such as the 3-bromopropyl group, are significantly more reactive in SN2 reactions than their secondary and tertiary counterparts due to reduced steric hindrance around the electrophilic carbon atom.[1]
Experimental Protocols
While a specific protocol for the kinetic analysis of benzyl (3-bromopropyl)carbamate is not available, a general and robust methodology for monitoring similar SN2 reactions can be employed. The following protocol is based on modern techniques for real-time reaction monitoring.[2][3]
Protocol: Kinetic Analysis of the Reaction of Benzyl (3-bromopropyl)carbamate with a Nucleophile using In-Line ¹H NMR Spectroscopy
1. Objective: To determine the rate constant (k) and reaction order for the nucleophilic substitution reaction of benzyl (3-bromopropyl)carbamate.
2. Materials:
-
Benzyl (3-bromopropyl)carbamate
-
Nucleophile of interest (e.g., a primary or secondary amine, a thiol, or a phenoxide)
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard with a known concentration and a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and a high-field NMR spectrometer equipped with a temperature control unit.
3. Procedure:
-
Prepare a stock solution of benzyl (3-bromopropyl)carbamate of known concentration in the chosen deuterated solvent containing the internal standard.
-
Prepare a stock solution of the nucleophile of known concentration in the same deuterated solvent.
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 298 K).
-
In a clean, dry NMR tube, combine a precise volume of the benzyl (3-bromopropyl)carbamate stock solution with a precise volume of the nucleophile stock solution to initiate the reaction.
-
Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 60 seconds).
-
Monitor the reaction progress by observing the decrease in the integral of a characteristic proton signal of the starting material (e.g., the -CH₂-Br protons) and the corresponding increase in the integral of a characteristic proton signal of the product.
-
Continue data acquisition until the reaction is complete or has proceeded to a significant extent (e.g., >90% conversion).
4. Data Analysis:
-
Integrate the relevant reactant and product peaks in each spectrum relative to the internal standard to determine their concentrations at each time point.
-
Plot the concentration of the reactant versus time.
-
To determine the rate law, analyze the data using appropriate kinetic models (e.g., plotting ln[reactant] vs. time for a pseudo-first-order condition, or 1/[reactant] vs. time for a second-order reaction). The rate constant k can be determined from the slope of the resulting linear plot.[4]
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and a generalized workflow for its kinetic analysis.
Caption: Sɴ2 reaction pathway for benzyl (3-bromopropyl)carbamate.
Caption: Workflow for kinetic analysis using in-line ¹H NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
- 4. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
A Comparative Guide to the Synthesis of Benzyl (3-bromopropyl)carbamate: An Inter-laboratory Perspective
for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common laboratory-scale synthesis protocols for benzyl (3-bromopropyl)carbamate, a versatile building block in pharmaceutical and organic synthesis. While no formal inter-laboratory validation studies were identified in the public domain, this document compiles and compares reported experimental data to offer insights into the potential reproducibility and efficiency of each method.
Quantitative Data Summary
The performance of two primary synthesis protocols for benzyl (3-bromopropyl)carbamate is summarized below. Protocol A involves the bromination of a hydroxyl precursor, while Protocol B utilizes the reaction of an amine with benzyl chloroformate.
| Parameter | Protocol A | Protocol B |
| Starting Materials | Benzyl N-(3-hydroxypropyl)carbamate, Triphenylphosphine, Carbon tetrabromide | 3-Bromopropylamine hydrobromide, Benzyl chloroformate, Diisopropylethylamine |
| Reported Yield | 86.4%[1] | ~62.8% (calculated) |
| Reaction Time | 48 hours[1] | 1 hour[2] |
| Purity Assessment | ¹H-NMR, ¹³C-NMR[1] | Homogeneous by TLC[2] |
Experimental Protocols
Protocol A: Synthesis from Benzyl N-(3-hydroxypropyl)carbamate
This protocol follows the Appel reaction mechanism for the conversion of an alcohol to an alkyl bromide.
Procedure: A solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in dry tetrahydrofuran (THF) (30 mL) is added dropwise to a solution of benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in the same solvent (30 mL).[1] The reaction mixture is stirred at room temperature for 48 hours.[1] The resulting insoluble solid is removed by filtration. After evaporation of the filtrate, the residue is dissolved in dichloromethane (CH₂Cl₂) and washed with water. The organic layer is dried over magnesium sulfate (MgSO₄).[1] The solvent is removed to yield an oily residue, which is then purified by column chromatography.[1]
Protocol B: Synthesis from 3-Bromopropylamine Hydrobromide
This method involves the N-protection of 3-bromopropylamine with a benzyloxycarbonyl (Cbz) group.
Procedure: To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in dry THF (40 mL), benzyl chloroformate (1.64 g, 9.60 mmol) is added via syringe at room temperature.[2] The mixture is then cooled to 0°C, and diisopropylethylamine (1.6 mL, 9.20 mmol) is added dropwise. The reaction is allowed to stir at 0°C for 1 hour.[2] The crude reaction mixture is filtered through a pad of Celite, and the solvents are evaporated. The resulting residue is purified by flash chromatography on silica gel.[2]
Visualizations
Workflow for a Hypothetical Inter-laboratory Validation Study
The following diagram illustrates a logical workflow for a comprehensive inter-laboratory validation of a synthesis protocol for benzyl (3-bromopropyl)carbamate.
Caption: A flowchart for a proposed inter-laboratory validation study.
Comparison of Synthesis Protocols
This diagram provides a visual comparison of the two synthesis protocols based on the available data.
Caption: A comparative overview of two synthesis protocols for benzyl (3-bromopropyl)carbamate.
References
Safety Operating Guide
Proper Disposal of Benzyl (3-bromopropyl)carbamate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of carbamic acid, (3-bromopropyl)-, benzyl ester (CAS No: 39945-54-5), a halogenated organic compound. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling Benzyl (3-bromopropyl)carbamate, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards.[1] All handling and disposal procedures should be conducted in a well-ventilated fume hood.[2][3]
Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection : ANSI-approved safety goggles with side shields are mandatory.[1] For high-risk operations, a full-face shield worn over safety goggles is recommended.[1]
-
Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[2][3] Always inspect gloves for integrity before use.[1]
-
Body Protection : A laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[1][3]
-
Respiratory Protection : While working in a functional fume hood is the primary engineering control, a respirator with appropriate cartridges may be necessary for large-scale work or in case of a spill.[1]
Chemical and Physical Properties
A summary of the key quantitative data for Benzyl (3-bromopropyl)carbamate is presented below. This information is crucial for safe handling and for understanding its environmental fate.
| Property | Value | Reference |
| CAS Number | 39945-54-5 | [4][5] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [4][5] |
| Molecular Weight | 272.14 g/mol | [4][5] |
| Appearance | Pale-yellow to Yellow Solid or Liquid | |
| Melting Point | 37-39 °C | [4] |
| Boiling Point | 379.4 ± 35.0 °C at 760 mmHg | [4] |
| Flash Point | 183.3 ± 25.9 °C | [4] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | |
| Hazard Statements | H302 (Harmful if swallowed) | [6] |
Step-by-Step Disposal Procedure
As a brominated organic substance, Benzyl (3-bromopropyl)carbamate must be treated as hazardous, halogenated waste.[2] Disposal via sanitary sewer systems (i.e., pouring down the drain) is strictly prohibited.[2][3] The primary disposal method involves segregation, proper labeling, and transfer to a licensed professional waste disposal service.[7]
Experimental Protocol: Waste Segregation and Collection
This protocol outlines the standard procedure for collecting waste containing Benzyl (3-bromopropyl)carbamate in a laboratory setting.
1. Waste Identification and Segregation:
- Identify all waste streams containing the target compound. This includes pure or surplus reagent, reaction mixtures, and contaminated materials.
- As a halogenated hydrocarbon, it must be disposed of in a designated "Halogenated Organic Waste" container.[2][3] Do not mix with non-halogenated organic waste.
2. Preparing Waste Containers:
- Use a chemically resistant, leak-proof container with a secure, tight-fitting lid.[1][7]
- The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[1] The full chemical name, "Benzyl (3-bromopropyl)carbamate," and associated hazards should be clearly written on the label.
3. Waste Collection:
- Liquid Waste : Carefully transfer liquid waste containing the compound into the designated halogenated organic liquid waste container.[2]
- Solid Waste : All contaminated lab supplies, such as gloves, filter paper, and paper towels, must be collected in a separate, clearly labeled hazardous solid waste container.[1][8]
- Keep waste containers closed at all times, except when adding waste.[7][8] Store the containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or oxidizing agents.[1][9]
4. Final Disposal:
- Once the waste container is full, ensure it is securely sealed and properly labeled.
- Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[3][7] This may involve dissolving the material in a combustible solvent for chemical incineration with appropriate afterburners and scrubbers.[7]
Spill and Emergency Procedures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[5] Remove all sources of ignition.[5][9] Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and collect it into a suitable, closed container for disposal as hazardous waste.[7][10][11]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Benzyl (3-bromopropyl)carbamate.
Caption: Disposal workflow for Benzyl (3-bromopropyl)carbamate.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. Benzyl (3-bromopropyl)carbamate | CAS#:39945-54-5 | Chemsrc [chemsrc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. ehs.providence.edu [ehs.providence.edu]
- 8. Hazardous Waste Guidelines [biology.ucsd.edu]
- 9. fishersci.com [fishersci.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
